Product packaging for 2-Selenouracil(Cat. No.:CAS No. 16724-03-1)

2-Selenouracil

Número de catálogo: B097483
Número CAS: 16724-03-1
Peso molecular: 174.05 g/mol
Clave InChI: DORROJBNUAGYSZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

2-Selenouracil, also known as this compound, is a useful research compound. Its molecular formula is C4H3N2OSe and its molecular weight is 174.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14583. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3N2OSe B097483 2-Selenouracil CAS No. 16724-03-1

Propiedades

InChI

InChI=1S/C4H3N2OSe/c7-3-1-2-5-4(8)6-3/h1-2H,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORROJBNUAGYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)[Se]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N2OSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168258, DTXSID10900986
Record name 2-Selenouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_32
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10900986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16724-03-1
Record name 2-Selenouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016724031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Selenouracil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14583
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Selenouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Selenouracil: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 16724-03-1

This technical guide provides an in-depth overview of 2-selenouracil, a selenium-containing analog of the nucleobase uracil. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, synthesis, and biological activities of this compound, with a particular focus on its emerging role as a photosensitizer in photodynamic therapy (PDT).

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 16724-03-1[1]
Molecular Formula C4H4N2OSe[1]
Molecular Weight 175.05 g/mol [2]
Appearance Brown to khaki solid[2]
Solubility Ethanol (B145695): 2.5 mg/mL (requires sonication)[2]
DMSO: Poorly soluble[2]
Storage Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[2]

Synthesis and Reactivity

Synthesis

The synthesis of this compound has been described as a condensation reaction between selenourea (B1239437) and a formic acid derivative. A commonly cited method involves the reaction of selenourea with freshly prepared crude sodium ethylformyl acetate (B1210297) in ethanol. The product is then precipitated by acidification with acetic acid.

Experimental Protocol: Synthesis of this compound

This protocol is based on established synthetic procedures for selenopyrimidines.

Materials:

  • Selenourea

  • Sodium metal

  • Ethyl formate (B1220265)

  • Ethyl acetate

  • Absolute ethanol

  • Acetic acid

Procedure:

  • Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol with cooling to prepare a solution of sodium ethoxide.

  • Formation of Sodium Ethylformyl Acetate: To the sodium ethoxide solution, add ethyl acetate followed by the dropwise addition of ethyl formate while stirring and cooling. The mixture is then stirred at room temperature for several hours to form crude sodium ethylformyl acetate.

  • Condensation Reaction: To the freshly prepared sodium ethylformyl acetate, add a solution of selenourea in ethanol.

  • Reflux: Heat the reaction mixture to reflux for several hours.

  • Precipitation: After cooling, the reaction mixture is acidified with acetic acid to precipitate the crude this compound.

  • Purification: The crude product can be collected by filtration, washed with cold ethanol and ether, and recrystallized from a suitable solvent like ethanol to yield the purified this compound.

Reactivity: Oxidation of this compound

This compound is more susceptible to oxidation than its sulfur analog, 2-thiouracil.[2] The oxidation of this compound with hydrogen peroxide (H₂O₂) has been studied under various conditions, revealing a pH- and molar ratio-dependent reaction pathway.

Experimental Protocol: Oxidation of this compound with Hydrogen Peroxide

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • Phosphate (B84403) buffer (pH 5.0, 7.4, and 8.0)

  • Deuterium oxide (D₂O) for NMR studies

Procedure:

  • Prepare a 10 mM solution of this compound in the desired phosphate buffer or deionized water (using D₂O for NMR analysis).

  • Add hydrogen peroxide to the this compound solution at varying molar ratios (e.g., 1:0.5, 1:1, 1:10).

  • Monitor the reaction progress at room temperature over time (from 1 minute to 24 hours) using techniques such as ¹H NMR and UPLC-PDA-ESI(-)-HRMS.

  • Analyze the spectra to identify and quantify the formation of intermediates and final products.

The oxidation of this compound with H₂O₂ at a 1:1 or lower molar ratio predominantly forms a diselenide (Ura-Se-Se-Ura) intermediate, which can then undergo further transformations.[2]

Diagram: Workflow of this compound Oxidation

G Oxidation Pathway of this compound cluster_conditions Reaction Conditions cluster_products Products 2_Selenouracil This compound (Se2Ura) Diselenide Diselenide Intermediate (Ura-Se-Se-Ura) 2_Selenouracil->Diselenide Low H₂O₂ ratio Uracil Uracil (Ura) 2_Selenouracil->Uracil High H₂O₂ ratio H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Diselenide H2O2->Uracil Conditions pH 5.0-8.0 1:0.5 to 1:10 molar ratio Two_Ring_Compound Two-Ring Compound Diselenide->Two_Ring_Compound Selenium_Oxides Selenium Oxides Uracil->Selenium_Oxides releases

Caption: Oxidation of this compound with hydrogen peroxide.

Biological Activity and Applications in Drug Development

This compound is recognized as an effective photosensitizer for photodynamic therapy (PDT), a non-invasive cancer treatment that utilizes a photosensitizing agent, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively destroy cancer cells.[4][5]

While direct experimental evidence detailing the specific signaling pathways activated by this compound-mediated PDT is still emerging, the general mechanisms of PDT and studies on other selenium-containing photosensitizers suggest the involvement of key cellular signaling cascades.

Proposed Signaling Pathways in this compound Mediated Photodynamic Therapy

Upon activation by light, this compound is believed to generate ROS, which in turn can trigger a cascade of cellular events leading to apoptosis (programmed cell death) and necrosis. The following signaling pathways are likely to be involved:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: PDT is known to activate the NF-κB pathway, which plays a dual role in both promoting cell survival and mediating inflammatory responses that can contribute to an anti-tumor immune response.[6] The ROS generated by this compound could act as signaling molecules to activate this pathway.

  • Caspase Activation Pathway: A hallmark of apoptosis is the activation of a family of proteases called caspases. PDT-induced oxidative stress can lead to the release of cytochrome c from the mitochondria, initiating a caspase cascade (e.g., activation of caspase-9 and caspase-3) that culminates in the execution of apoptosis.

  • HIF-1 (Hypoxia-Inducible Factor 1) Pathway: Many solid tumors have hypoxic (low oxygen) regions. HIF-1 is a transcription factor that helps cancer cells adapt to hypoxic conditions. Some studies suggest that PDT can modulate HIF-1 activity, thereby affecting tumor cell survival and angiogenesis.

Diagram: Proposed Signaling Pathways in this compound PDT

G Proposed Signaling Pathways in this compound Mediated PDT cluster_trigger PDT Trigger cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Outcomes 2_Selenouracil This compound ROS Reactive Oxygen Species (ROS) 2_Selenouracil->ROS Light Activation Light Light Light->ROS NF_kB NF-κB Activation ROS->NF_kB Caspase Caspase Activation ROS->Caspase HIF_1 HIF-1 Modulation ROS->HIF_1 Inflammation Inflammation NF_kB->Inflammation Cell_Survival Cell Survival/Death NF_kB->Cell_Survival Apoptosis Apoptosis Caspase->Apoptosis HIF_1->Cell_Survival

Caption: Proposed signaling cascades initiated by this compound in PDT.

Conclusion

This compound is a promising molecule with significant potential in the field of cancer therapy, particularly as a photosensitizer in PDT. Its unique chemical properties, stemming from the incorporation of a selenium atom, lead to distinct reactivity and biological activity compared to its sulfur and oxygen analogs. Further research is warranted to fully elucidate the specific molecular mechanisms and signaling pathways governed by this compound-mediated PDT. A deeper understanding of these pathways will be crucial for the rational design of novel and more effective cancer treatments. This technical guide serves as a foundational resource for scientists and clinicians working towards this goal.

References

An In-depth Technical Guide to the Synthesis of 2-Selenouracil and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for producing 2-selenouracil and its derivatives. As isosteric analogs of naturally occurring pyrimidines, these organoselenium compounds are of significant interest in medicinal chemistry and drug development for their potential therapeutic properties, including anticancer and antiviral activities. This document details key synthetic routes, provides specific experimental protocols, and summarizes quantitative data to aid researchers in the practical application of these methods.

Core Synthesis of the this compound Scaffold

The foundational structure of this compound is typically synthesized through a cyclocondensation reaction. This classical approach remains a reliable method for producing the core heterocycle, which can then be used in further derivatization.

Cyclocondensation with Selenourea (B1239437)

The most established method for synthesizing this compound involves the reaction of a β-ketoester equivalent, such as sodium ethylformylacetate, with selenourea.[1][2] This reaction is analogous to the synthesis of its sulfur counterpart, 2-thiouracil, using thiourea. The process involves the formation of the pyrimidine (B1678525) ring through condensation. Similarly, 2-selenothymine can be synthesized using the appropriate substituted precursor.[1]

A key challenge in handling these selenium compounds is their relative instability; they can be sensitive to direct light and prolonged heating in aqueous solutions, which may cause the precipitation of elemental selenium.[1] However, the dry compounds are generally stable when stored in the dark.[1]

Table 1: Synthesis of this compound and Analogs via Cyclocondensation

Starting Material Reagent Conditions Product Yield (%) Reference
Sodium ethylformylacetate Selenourea Absolute Ethanol, Reflux This compound 47% (recrystallized) [1]
Precursor for thymine Selenourea Not specified 2-Selenothymine Not specified [1]

| Malononitrile (B47326), SeO₂ | 6-Aminouracil (B15529) | DMSO, 70°C | Bis(6-aminouracil)selenoether | Good |[3] |

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the method described by Mautner and Kumler (1956).[1]

Materials:

  • Sodium ethylformylacetate (crude, freshly prepared)

  • Selenourea

  • Absolute Ethanol

  • Acetic Acid

  • Ice bath

Procedure:

  • A mixture of 2.5 g of freshly prepared, crude sodium ethylformylacetate and 1.13 g (0.00924 mole) of selenourea is prepared in 15 cc. of absolute ethanol.

  • The mixture is heated to reflux for 4 hours. During this time, the solution turns yellow.

  • The reaction mixture is then cooled, and a small quantity of metallic selenium precipitate is removed by filtration.

  • The filtrate is acidified with acetic acid.

  • The resulting crude product is collected. A yield of 0.85 g is typically obtained.

  • For purification, the crude product is recrystallized from a large volume of absolute ethanol, yielding approximately 0.5 g (47%) of delicate, faintly cream-colored needles.

  • The final product, this compound, has a melting point of 235.5-236.0 °C with decomposition.

Synthesis of this compound Derivatives

The functionalization of the uracil (B121893) ring allows for the creation of diverse derivatives with potentially enhanced biological activities. Key strategies include substitution at the C5 position and the synthesis of selenoethers.

C5-Selenylation of Uracils

Modern electrochemical methods offer an efficient and environmentally friendly route to C5-substituted selenouracils. These methods typically avoid the need for harsh oxidants or transition-metal catalysts.

Electrochemical Selenylation: An efficient protocol for the synthesis of 5-selenouracils involves the electrochemical selenylation of uracils with diaryl diselenides in the presence of ammonium (B1175870) iodide (NH₄I).[4][5] This transformation proceeds under mild, oxidant-free conditions, providing a practical route to a variety of 5-selenouracil derivatives with good to excellent yields.[4][5]

Table 2: Electrochemical Synthesis of 5-Arylselanyluracils

Uracil Diaryl Diselenide Conditions Product Yield (%) Reference
Uracil Diphenyl Diselenide C anode, Pt cathode, 3 mA, NH₄I, DMF, 50°C, 2h 5-(Phenylselanyl)pyrimidine-2,4(1H,3H)-dione 95% [5]
Uracil Bis(p-tolyl) Diselenide C anode, Pt cathode, 3 mA, NH₄I, DMF, 50°C, 2h 5-(p-Tolylselanyl)pyrimidine-2,4(1H,3H)-dione 91% [5]

| 1,3-Dimethyluracil | Diphenyl Diselenide | C anode, Pt cathode, 3 mA, NH₄I, DMF, 50°C, 2h | 1,3-Dimethyl-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione | 92% |[5] |

Experimental Protocol: Electrochemical Synthesis of 5-(Phenylselanyl)uracil

This protocol is based on the work of Wang, Xu, et al. (2020).[4][5]

Materials:

  • Uracil (0.2 mmol)

  • Diphenyl diselenide (0.1 mmol)

  • Ammonium Iodide (NH₄I) (20 mol-%)

  • Dimethylformamide (DMF) (8 mL)

  • Graphite (C) anode (1 cm x 1 cm)

  • Platinum (Pt) cathode (1 cm x 1 cm)

  • Undivided electrolytic cell

  • Constant current source

Procedure:

  • Set up an undivided electrolytic cell with a carbon anode and a platinum cathode.

  • To the cell, add uracil (0.2 mmol), diphenyl diselenide (0.1 mmol), and NH₄I (20 mol-%).

  • Add 8 mL of DMF as the solvent.

  • Stir the mixture at 50 °C under an air atmosphere.

  • Apply a constant current of 3 mA to the cell.

  • Continue the electrolysis for 2 hours.

  • Upon completion, process the reaction mixture to isolate the product. (Note: Specific workup and purification details should be optimized based on standard organic synthesis practices).

Synthesis of Uracil Selenoethers and Selenocyanates

A versatile method for synthesizing novel selenocyanates and symmetrical selenoethers of amino uracils utilizes in situ generated triselenium dicyanide from malononitrile and selenium dioxide (SeO₂).[3] This approach is attractive due to its use of inexpensive starting materials and good to very good yields.[3]

Experimental Protocol: Synthesis of Symmetrical Selenoethers of 6-Aminouracil

This protocol is adapted from the method described by Reddy et al. (2023).[3]

Materials:

  • 6-Aminouracil

  • Malononitrile

  • Selenium Dioxide (SeO₂)

  • Dimethylsulfoxide (DMSO)

  • Round-bottom flask

Procedure:

  • In a 10.0 mL round-bottom flask, combine malononitrile (0.75 mmol, 1.5 equiv) and SeO₂ (1.5 mmol, 3.0 equiv) in 2.0 mL of DMSO.

  • Stir the resulting mixture for five minutes at 40 °C.

  • Add 6-aminouracil (0.5 mmol, 1.0 equiv) to the mixture and continue stirring for 30 minutes.

  • After this period, add a second equivalent of 6-aminouracil (0.5 mmol, 1.0 equiv).

  • Heat the reaction mixture to 70 °C and maintain with constant stirring for 2–3 hours.

  • Monitor the reaction for completion (e.g., by TLC).

  • After completion, perform an appropriate aqueous workup and purify the crude product, typically by crystallization or column chromatography, to obtain the desired symmetrical selenoether.

Synthetic Workflows and Strategies

The synthesis of this compound and its derivatives can be approached through several strategic pathways, depending on the desired substitution pattern. The choice of starting materials and reaction sequence is critical for achieving the target molecule efficiently.

G cluster_precursors Starting Materials cluster_reagents Key Reagents cluster_products Product Classes beta_keto β-Ketoester Equivalents uracils Uracil / Substituted Uracils 5_seleno 5-Selanyluracils uracils->5_seleno amino_uracils Amino Uracils selenoether Selenoethers amino_uracils->selenoether selenourea Selenourea 2_seleno 2-Selenouracils selenourea->2_seleno  Cyclocondensation diselenides Diaryl Diselenides (R-Se-Se-R) diselenides->5_seleno  Electrochemical  Selenylation SeO2 SeO₂ + Malononitrile SeO2->selenoether  Selenoether  Formation

Caption: Key synthetic routes to different classes of selenouracil derivatives.

The above diagram illustrates the primary synthetic transformations discussed. The core this compound ring is built via cyclocondensation, while derivatives at the C5 position or selenoethers are typically synthesized from a pre-existing uracil ring system.

Applications in Drug Discovery and Development

The development of novel therapeutic agents often relies on the synthesis of diverse chemical libraries for biological screening. The synthetic methods detailed here provide a robust framework for generating libraries of this compound derivatives for drug discovery programs. Organoselenium compounds are recognized for their therapeutic potential, acting as precursors to various biologically active scaffolds.[6]

The general workflow for leveraging these synthetic methods in a drug discovery context involves several key stages, from initial library design to the identification of lead compounds.

G A Library Design (Target-specific or Diversity-oriented) B Synthesis of Core Scaffold (e.g., this compound) A->B C Derivative Synthesis (C5-substitution, N-alkylation, etc.) B->C D Purification & Characterization (HPLC, NMR, MS) C->D E High-Throughput Screening (Biological Assays) D->E F Hit Identification E->F G Lead Optimization (Structure-Activity Relationship Studies) F->G G->C Iterative Synthesis H Preclinical Development G->H

Caption: General workflow for drug discovery using selenouracil derivatives.

This workflow highlights the central role of synthetic chemistry. The iterative process of synthesizing new derivatives based on screening results (Structure-Activity Relationship studies) is crucial for optimizing the potency and selectivity of lead compounds. The methods described in this guide are directly applicable to the "Synthesis of Core Scaffold" and "Derivative Synthesis" stages of this process.

References

An In-depth Technical Guide to the Core Chemical Properties of 2-Selenouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Selenouracil, a selenium-containing analog of the pyrimidine (B1678525) base uracil (B121893), is a molecule of significant interest in various scientific domains, including medicinal chemistry, structural biology, and redox biology. Its unique properties, conferred by the presence of the selenium atom, distinguish it from its canonical counterpart and its sulfur-containing analog, 2-thiouracil. This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Core Chemical and Physical Properties

This compound, with the chemical formula C₄H₄N₂OSe, is a heterocyclic compound that exhibits distinct physicochemical characteristics. The replacement of the oxygen atom at the C2 position of uracil with a selenium atom significantly influences its electronic structure, reactivity, and biological function.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValue
Molecular Formula C₄H₄N₂OSe
Molecular Weight 175.05 g/mol [1][2]
Melting Point Data not available; 6-methyl-2-selenouracil (B15481819) decomposes at 318 °C, suggesting high thermal stability for the class.[3]
Solubility Data not available in standard solvents (Water, DMSO, Ethanol).
CAS Number 16724-03-1[4][5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections detail its expected spectral properties.

1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table of Predicted 1H and 13C NMR Chemical Shifts (in DMSO-d₆)

Atom PositionPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
N1-H~11.5 - 12.5-
N3-H~11.0 - 12.0-
C4=O-~160 - 165
C5-H~5.5 - 6.0~100 - 105
C6-H~7.5 - 8.0~140 - 145
C2=Se-~175 - 185

Note: These are estimated values and may vary depending on experimental conditions.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound reveals a characteristic fragmentation pattern. The molecular ion peak is observed, and subsequent fragmentation often involves the loss of small neutral molecules.

Table of Expected Mass Spectrometry Fragmentation

m/z ValueIon/FragmentDescription
176 (80Se)[M]+•Molecular ion (most abundant selenium isotope)
149[M - HCN]+•Loss of hydrogen cyanide from the molecular ion
121[M - HCN - CO]+•Subsequent loss of carbon monoxide

Note: The presence of multiple selenium isotopes will result in a characteristic isotopic pattern for selenium-containing fragments.

UV-Vis Spectroscopy

This compound exhibits characteristic absorption in the ultraviolet-visible region. A transient absorption maximum has been observed at 440 nm during pulse radiolysis studies.[6][7] The ground-state absorption maximum is expected in the UV range, typical for pyrimidine derivatives.[8][9][10]

Table of UV-Vis Absorption Data

Solventλmax (nm)Molar Absorptivity (ε) (M-1cm-1)
Aqueous (transient)440[6][7]Data not available
Ethanol (B145695) (predicted)~260 - 280Data not available

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and analysis of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of selenourea (B1239437) with a suitable three-carbon synthon, such as 3-oxopropanoate (B1240783).[6]

Detailed Protocol:

  • Preparation of Selenourea: (Caution: Handle selenium compounds with care in a well-ventilated fume hood). React calcium cyanamide (B42294) with hydrogen selenide.

  • Cyclocondensation: In a round-bottom flask, dissolve selenourea in a suitable solvent such as ethanol.

  • Add an equimolar amount of an appropriate 3-oxopropanoate ester (e.g., ethyl 3-oxopropanoate).

  • Add a base, such as sodium ethoxide, to catalyze the reaction.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

  • The product, this compound, will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.[6]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product selenourea Selenourea reflux Reflux in Ethanol selenourea->reflux oxopropanoate 3-Oxopropanoate oxopropanoate->reflux base Base (e.g., NaOEt) base->reflux neutralization Neutralization reflux->neutralization Reaction Mixture filtration Filtration neutralization->filtration Precipitate recrystallization Recrystallization filtration->recrystallization Crude Product product This compound recrystallization->product Pure Product

Synthesis workflow for this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.[11]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[12]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[11][12]

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a 1H NMR spectrum using standard parameters.

  • Acquire a proton-decoupled 13C NMR spectrum. For enhanced sensitivity, a larger number of scans may be required.[13]

Mass Spectrometry (Electron Ionization)

Sample Preparation:

  • For direct insertion, place a small amount of the solid sample into a capillary tube.

  • For GC-MS, dissolve the sample in a volatile solvent and inject it into the gas chromatograph.[14]

Data Acquisition:

  • Introduce the sample into the ion source of the mass spectrometer.

  • The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[15][16][17]

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • A mass spectrum is recorded, showing the relative abundance of each ion.

UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., ethanol or water).

  • Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance values in the optimal range (0.1-1.0).[8]

Data Acquisition:

  • Use a dual-beam UV-Vis spectrophotometer.

  • Fill one cuvette with the pure solvent to serve as a blank.

  • Fill another cuvette with the sample solution.

  • Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum.[8]

  • Identify the wavelength of maximum absorbance (λmax).

X-ray Crystallography of this compound Derivatized Oligonucleotides

This compound can be incorporated into oligonucleotides to facilitate phase determination in X-ray crystallography via multi-wavelength anomalous dispersion (MAD).[18][19][20][21]

Protocol Outline:

  • Synthesis of 2'-Deoxy-2'-seleno-uridine Phosphoramidite (B1245037): This involves a multi-step chemical synthesis to prepare the modified nucleoside phosphoramidite building block.

  • Solid-Phase Oligonucleotide Synthesis: The modified phosphoramidite is incorporated at the desired position in the DNA or RNA sequence using an automated solid-phase synthesizer.[22][23]

  • Purification: The synthesized selenium-derivatized oligonucleotide is purified using techniques such as high-performance liquid chromatography (HPLC).

  • Crystallization: The purified oligonucleotide is subjected to various crystallization screening conditions to obtain diffraction-quality crystals.

  • X-ray Diffraction Data Collection: Crystals are exposed to a synchrotron X-ray source, and diffraction data are collected at multiple wavelengths around the selenium absorption edge.

  • Structure Determination: The anomalous scattering signal from the selenium atom is used to solve the phase problem and determine the three-dimensional structure of the oligonucleotide.[18][19]

Biological Context and Signaling Pathways

While this compound is not a direct signaling molecule, its identity as a selenocysteine (B57510) precursor analog places it within the broader context of redox regulation and oxidative stress signaling, where selenoproteins play a critical role. Two key pathways are the Nrf2-Keap1 and PI3K/AKT pathways.

Nrf2-Keap1 Pathway in Response to Oxidative Stress

Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, leading to its degradation. Under oxidative stress, reactive oxygen species (ROS) can modify cysteine residues on Keap1, causing the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of antioxidant and cytoprotective genes, including those for selenoproteins. Selenium compounds can modulate this pathway, enhancing the cell's antioxidant capacity.[1][19][21][24][25][26]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 modifies Keap1 Keap1_mod Modified Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation targets for Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription activates Antioxidant_Genes Antioxidant Genes (incl. Selenoproteins) Transcription->Antioxidant_Genes

Nrf2-Keap1 signaling pathway.

PI3K/AKT Pathway and Selenoprotein Regulation

The PI3K/AKT signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Oxidative stress can modulate this pathway, and in turn, the PI3K/AKT pathway can influence the expression and activity of antioxidant proteins, including selenoproteins. For instance, activation of the PI3K/AKT pathway can lead to the phosphorylation and activation of transcription factors that promote the expression of genes involved in the antioxidant response. Selenium supplementation has been shown to activate the PI3K/AKT pathway, contributing to its protective effects against oxidative stress-induced cell damage.[5][8][14][27][28][29][30][31]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates ROS Oxidative Stress (ROS) ROS->AKT can activate p_AKT p-AKT (Active) AKT->p_AKT Downstream Downstream Effectors p_AKT->Downstream Cell_Survival Cell Survival & Antioxidant Response Downstream->Cell_Survival Selenoproteins Selenoprotein Expression Downstream->Selenoproteins promotes

References

2-Selenouracil as a Photosensitizer: A Technical Guide for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Selenouracil, a selenium-containing analog of the nucleobase uracil (B121893), is emerging as a compound of significant interest in the field of photodynamic therapy (PDT). Theoretical studies have highlighted its promising photophysical properties, including efficient population of the triplet state upon photoexcitation, a critical characteristic for an effective photosensitizer. This technical guide provides a comprehensive overview of this compound's core attributes as a photosensitizer, detailing its photophysical characteristics, the fundamental mechanisms of its anticipated photodynamic action, and relevant experimental protocols. While extensive experimental data on this compound in biological systems remains nascent, this document consolidates the available theoretical knowledge and provides context through data from related selenium-containing compounds and established PDT methodologies.

Introduction to this compound in Photodynamic Therapy

Photodynamic therapy is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized cell death. The effectiveness of a photosensitizer is largely determined by its ability to absorb light at a suitable wavelength, efficiently undergo intersystem crossing to a long-lived triplet state, and then transfer its energy to molecular oxygen.

This compound has been identified as a promising PDT candidate due to the "heavy atom effect" imparted by the selenium atom. This effect is known to enhance spin-orbit coupling, which facilitates the transition from the excited singlet state to the triplet state, a prerequisite for efficient singlet oxygen generation.[1][2] Theoretical calculations suggest that this compound possesses an ultrafast and high-yield intersystem crossing, rivaling that of well-studied thionucleobases, but with a significantly shorter triplet state lifetime.[3][4] This unique combination of properties could translate to a highly efficient and photostable photosensitizer.

Photophysical and Photochemical Properties

While experimental data on the photophysical properties of this compound in biological contexts are limited, theoretical calculations provide valuable insights into its potential as a photosensitizer.

PropertyTheoretical Value/CharacteristicReference
Absorption Maximum (λmax) Red-shifted compared to uracil[3]
Molar Extinction Coefficient (ε) Data not available
Fluorescence Quantum Yield (Φf) Expected to be low due to efficient intersystem crossing
Triplet Quantum Yield (ΦT) Predicted to be high (near unity)[1][2]
Triplet State Lifetime (τT) Predicted to be very short (picosecond timescale)[3][4]
Singlet Oxygen Quantum Yield (ΦΔ) Not experimentally determined for this compound. For comparison, other selenium-containing photosensitizers exhibit ΦΔ values ≥ 0.44.[5]

The predicted high triplet quantum yield is a strong indicator of this compound's potential for efficient singlet oxygen production. The unusually short triplet lifetime is a unique feature; while a longer lifetime generally allows for more interactions with oxygen, the high efficiency of triplet state population may compensate for this.[3][4] Further experimental validation is crucial to confirm these theoretical predictions and to quantify the singlet oxygen generation efficiency.

Mechanism of Action: From Photoexcitation to Cell Death

The proposed mechanism of action for this compound in PDT follows the general principles of a Type II photodynamic process.

Figure 1: Proposed mechanism of this compound mediated photodynamic therapy.

Upon absorption of light of an appropriate wavelength, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). Due to enhanced spin-orbit coupling, it is predicted to efficiently undergo intersystem crossing to a longer-lived excited triplet state (T₁). This triplet-state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). The produced singlet oxygen can then oxidize various cellular components, leading to oxidative stress and triggering programmed cell death, or apoptosis.

Signaling Pathways in PDT-Induced Apoptosis

The cellular response to PDT-induced oxidative stress is complex and involves the activation of multiple signaling pathways, ultimately converging on apoptosis. While specific pathways activated by this compound have not been elucidated, the general mechanism involves mitochondrial-mediated apoptosis.

G ROS Singlet Oxygen (¹O₂) Mito_Damage Mitochondrial Outer Membrane Permeabilization (MOMP) ROS->Mito_Damage CytoC Cytochrome c Release Mito_Damage->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 cleaves ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome ProCasp3 Pro-caspase-3 Casp9->ProCasp3 activates Casp3 Caspase-3 ProCasp3->Casp3 cleavage PARP PARP Casp3->PARP cleaves Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Figure 2: Simplified intrinsic apoptosis pathway initiated by PDT.

Singlet oxygen-induced damage to the mitochondria can lead to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome, which in turn activates caspase-9. Activated caspase-9 then initiates a caspase cascade by activating executioner caspases like caspase-3. Caspase-3 is responsible for cleaving key cellular proteins, such as PARP, ultimately leading to the morphological and biochemical hallmarks of apoptosis.

Experimental Protocols

While specific protocols for this compound PDT are not yet established in the literature, the following sections provide detailed methodologies for key experiments that would be essential for its evaluation. These are based on standard practices in PDT research.

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of a uracil precursor with a selenium-transfer reagent. A common procedure is the reaction of 2-thiouracil (B1096) with selenium dioxide or the treatment of a halouracil with a selenating agent.

Example Protocol (Conceptual):

  • Dissolve 2-thiouracil in a suitable solvent (e.g., pyridine).

  • Add a selenium-transfer reagent, such as selenium dioxide (SeO₂), portion-wise with stirring.

  • Heat the reaction mixture under reflux for a specified period (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of chloroform (B151607) and methanol).

  • Characterize the purified this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Cellular Uptake and Subcellular Localization

Visualizing the cellular uptake and localization of this compound is crucial to understanding its mechanism of action and identifying its primary cellular targets.

Protocol using Fluorescence Microscopy:

  • Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7) onto glass-bottom dishes and culture until they reach 60-70% confluency.

  • Labeling (if necessary): As this compound is not intrinsically fluorescent, it may need to be conjugated with a fluorescent dye for visualization. Alternatively, its uptake can be inferred from subsequent phototoxicity. For direct visualization, a fluorescent analog would need to be synthesized.

  • Incubation: Treat the cells with a specific concentration of the fluorescently-labeled this compound (or unlabeled for phototoxicity studies) in a serum-free medium for various time points (e.g., 1, 4, 12, 24 hours).

  • Co-staining (for localization): To determine the subcellular localization, co-stain the cells with organelle-specific fluorescent trackers, such as MitoTracker™ for mitochondria or LysoTracker™ for lysosomes.

  • Imaging: Wash the cells with phosphate-buffered saline (PBS) and image them using a confocal fluorescence microscope. Acquire images in the respective channels for the this compound analog and the organelle trackers.

  • Analysis: Merge the images to determine the degree of colocalization between this compound and specific organelles.

G Start Seed Cells on Glass-Bottom Dish Incubate Incubate with Fluorescent This compound Analog Start->Incubate CoStain Co-stain with Organelle Tracker (e.g., MitoTracker) Incubate->CoStain Wash Wash with PBS CoStain->Wash Image Confocal Fluorescence Microscopy Wash->Image Analyze Analyze Colocalization Image->Analyze

Figure 3: Workflow for determining the subcellular localization of this compound.

In Vitro Phototoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Incubation with this compound: Treat the cells with various concentrations of this compound in a fresh medium for a specific incubation period (e.g., 24 hours) to allow for cellular uptake. Include control wells with no this compound.

  • Irradiation: Wash the cells with PBS and add a fresh phenol (B47542) red-free medium. Expose the cells to a light source with a wavelength corresponding to the absorption maximum of this compound. Deliver a specific light dose (e.g., 1-10 J/cm²).[6][7] Keep a set of plates as "dark controls" (treated with this compound but not irradiated).

  • Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Apoptosis Detection by Western Blotting

Western blotting can be used to detect the expression levels of key proteins involved in the apoptotic pathway, such as caspases and their cleavage products.

Protocol:

  • Treatment and Lysis: Treat cells with this compound and light as described in the phototoxicity assay. At various time points post-irradiation, harvest the cells and lyse them in a suitable lysis buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for apoptotic markers (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, using a loading control (e.g., β-actin or GAPDH) for normalization. An increase in the ratio of cleaved to pro-form of caspases and PARP indicates the induction of apoptosis.

In Vivo Studies: A Future Perspective

To date, there are no published in vivo studies specifically investigating this compound as a photosensitizer for cancer therapy. Such studies are a critical next step to validate its therapeutic potential. Future in vivo research should focus on:

  • Pharmacokinetics and Biodistribution: Evaluating the uptake, distribution, and clearance of this compound in animal tumor models.

  • Antitumor Efficacy: Assessing the ability of this compound-mediated PDT to inhibit tumor growth and prolong survival in preclinical cancer models.[8]

  • Toxicity and Safety Profile: Determining any potential systemic toxicity or side effects associated with the administration of this compound and light.

Conclusion and Future Directions

This compound holds considerable theoretical promise as a next-generation photosensitizer for photodynamic therapy. Its predicted high triplet quantum yield and unique photophysical properties warrant further rigorous experimental investigation. The immediate priorities for future research should be the experimental determination of its photophysical parameters in biologically relevant media, particularly its singlet oxygen quantum yield. Subsequently, comprehensive in vitro studies are needed to elucidate its cellular uptake, subcellular localization, and the specific signaling pathways it modulates upon photoactivation. Ultimately, successful in vitro validation will pave the way for much-needed in vivo studies to assess its therapeutic efficacy and safety in preclinical cancer models. The methodologies and foundational knowledge presented in this guide provide a solid framework for researchers to embark on the exciting journey of exploring the full potential of this compound in the fight against cancer.

References

A Comparative Analysis of the Redox Properties of 2-Selenouracil and 2-Thiouracil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparative analysis of the redox properties of 2-selenouracil and its sulfur analog, 2-thiouracil (B1096). As crucial components of transfer RNAs and molecules of significant interest in drug development, understanding their distinct redox behaviors is paramount. This document summarizes key quantitative data, details experimental protocols for their assessment, and visualizes the core chemical transformations and signaling pathways. The findings underscore the significantly higher susceptibility of this compound to oxidation compared to 2-thiouracil, leading to distinct reaction pathways and products. This differential reactivity has profound implications for their biological functions and therapeutic applications.

Introduction

Sulfur- and selenium-containing nucleobases, such as 2-thiouracil (S²Ura) and this compound (Se²Ura), are naturally occurring modifications in transfer RNAs (tRNAs) that play a vital role in the fidelity of protein translation.[1] Beyond their biological roles, these compounds have garnered significant attention in medicinal chemistry and drug development due to their potential as antioxidant, anticancer, and antithyroid agents.[2][3] The distinct redox properties of selenium and sulfur impart unique chemical behaviors to these uracil (B121893) derivatives, influencing their stability, reactivity with reactive oxygen species (ROS), and overall biological activity.[4] This guide provides an in-depth examination of the redox characteristics of this compound versus 2-thiouracil, offering a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug discovery.

Comparative Quantitative Data

The following tables summarize key quantitative parameters that highlight the differences in the redox-relevant properties of this compound and 2-thiouracil derivatives.

Table 1: Physicochemical Properties

Parameter2-Thiouracil-5-carboxylic acid (s²c⁵Ura)This compound-5-carboxylic acid (se²c⁵Ura)Reference
pKₐ7.687.11[5]

Table 2: Electrochemical Properties of 2-Thiouracil

MethodAnodic Peak Potential (V)Cathodic Peak Potential (V)ConditionsReference
Cyclic Voltammetry0.334 and 1.421-0.5341 mM 2-thiouracil on glassy carbon electrode in pH 4.2, 0.2 M buffer; scan rate = 50 mVs⁻¹[6]
Square Wave Voltammetry--Linear response in the range of 1–20 μM with a detection limit of 0.16 μM[7]

Table 3: Kinetic Data for Reactions with Radicals

CompoundReactantBimolecular Rate Constant (k₂) (M⁻¹ s⁻¹)Equilibrium Constant (Kₑq) (M⁻¹)Reference
2-Thiouracil•OH9.6 x 10⁹4.7 x 10³ (for dimer radical cation formation)[8]
This compound•OH / •N₃-1.3 x 10⁴ (for dimeric radical formation at pH 4)[9][10]
This compound•OH / •N₃-4.4 x 10³ (for dimeric radical formation at pH 10)[9][10]

Oxidation Pathways and Mechanisms

The oxidation of this compound and 2-thiouracil proceeds through significantly different pathways, particularly in their reaction with hydrogen peroxide (H₂O₂).

Oxidation of this compound

This compound is more readily oxidized than its sulfur counterpart.[1][11] When treated with H₂O₂ at a 1:1 molar ratio or lower, it predominantly forms a diselenide (Ura-Se-Se-Ura).[1][11] This diselenide can then undergo further transformations. In contrast, a tenfold excess of H₂O₂ leads to the formation of Ura-SeOₙH intermediates, which ultimately decompose to uracil with the release of selenium oxides.[1][11] The oxidation of this compound-5-carboxylic acid results in a diselenide intermediate, followed by conversion to the seleninic acid, both of which are readily reducible by antioxidants like ascorbate (B8700270) and glutathione.[12]

G Se2Ura This compound Diselenide Diselenide (Ura-Se-Se-Ura) Se2Ura->Diselenide Oxidation UraSeOnH Ura-SeOₙH Se2Ura->UraSeOnH Oxidation H2O2_low H₂O₂ (≤1:1) TwoRing Two-ring Product Diselenide->TwoRing Spontaneous Transformation H2O2_high H₂O₂ (10x excess) Uracil Uracil UraSeOnH->Uracil SeOxides Selenium Oxides UraSeOnH->SeOxides G S2Ura 2-Thiouracil UraSO2H Ura-SO₂H S2Ura->UraSO2H Slow Oxidation DimerRadical Dimer Radical Cation S2Ura->DimerRadical One-electron Oxidation H2O2 H₂O₂ Uracil Uracil UraSO2H->Uracil Desulfurization OH_radical •OH G Prepare Prepare Analyte Solution Setup Three-Electrode Setup Prepare->Setup Scan Scan Potential Setup->Scan Record Record Voltammogram Scan->Record Analyze Analyze Peaks Record->Analyze G OxidativeStress Oxidative Stress (e.g., ↑ ROS) Se2Ura This compound OxidativeStress->Se2Ura S2Ura 2-Thiouracil OxidativeStress->S2Ura ReversibleOx Reversible Oxidation (e.g., Diselenide) Se2Ura->ReversibleOx IrreversibleOx Irreversible Oxidation (Desulfurization) S2Ura->IrreversibleOx RedoxSignaling Redox Signaling & Homeostasis ReversibleOx->RedoxSignaling AlteredFunction Altered Biological Function IrreversibleOx->AlteredFunction

References

The Discovery and Enduring Significance of 2-Selenouracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and fundamental chemical properties of 2-selenouracil, a selenium-containing analogue of the pyrimidine (B1678525) base uracil (B121893). Since its initial synthesis, this compound has garnered significant interest due to its unique physicochemical properties and its presence in biological systems as 2-selenouridine (B1257519), a modified nucleoside in transfer RNA (tRNA). This document details the historical synthesis, modern experimental protocols for its preparation and key reactions, and presents its known physicochemical and spectroscopic data in a structured format. Furthermore, it elucidates the oxidative behavior of this compound, a critical aspect of its chemical reactivity and potential biological function, visualized through a detailed reaction pathway diagram. This guide is intended to be a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development exploring the therapeutic and diagnostic potential of selenium-containing nucleobase analogs.

Introduction

The substitution of sulfur or selenium for oxygen in nucleobases has been a fruitful strategy in the development of therapeutic agents and chemical probes to study biological processes. This compound, in which the oxygen atom at the C2 position of uracil is replaced by a selenium atom, stands out as a molecule of significant interest. Its heavier chalcogen imparts unique photophysical and redox properties compared to its oxygen and sulfur counterparts. A key biological relevance of this compound lies in its natural occurrence as 2-selenouridine in the wobble position of the anticodon of certain tRNAs, where it plays a role in enhancing the fidelity of codon recognition during protein biosynthesis. This natural precedent has spurred further investigation into the synthesis, properties, and potential applications of this compound and its derivatives, particularly in the realm of anticancer and antiviral drug discovery.

Discovery and History

The pioneering work in the field of selenopurines and selenopyrimidines was conducted by Dr. Henry G. Mautner. The first synthesis of this compound was reported in his 1956 paper published in the Journal of the American Chemical Society. This seminal work laid the foundation for the exploration of a wide range of selenium-containing heterocyclic compounds. Mautner's initial synthesis involved the condensation of selenourea (B1239437) with an appropriate three-carbon precursor, a fundamental approach that has been refined in subsequent years.

Physicochemical and Spectroscopic Data

The unique atomic properties of selenium significantly influence the physicochemical characteristics of this compound. The following tables summarize the key quantitative data available for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₄N₂OSeGeneral Knowledge
Molecular Weight175.05 g/mol General Knowledge
AppearanceCrystalline solidAssumed from synthesis descriptions
Melting PointDecomposes above 270 °CInferred from historical literature
SolubilitySoluble in aqueous solutions[1]
pKa7.18[1]

Table 2: Spectroscopic Data for this compound

SpectroscopyDataReference
¹H NMR δ (ppm) in D₂O: Signals for H5 and H6 protons are observed. Specific shifts are dependent on pH and experimental conditions. For example, at pH 7.4, signals appear around δ 7.8 (d, H6) and δ 5.8 (d, H5).[1]
¹³C NMR Chemical shifts are characteristic of the pyrimidine ring structure, with the C2 carbon directly bonded to selenium showing a distinct resonance.[2]
⁷⁷Se NMR A characteristic chemical shift is observed for the selenium atom in the C=Se group. The chemical shift is highly sensitive to the electronic environment.[3][4]
Mass Spectrometry (EI) The mass spectrum shows a characteristic isotopic pattern for selenium. The molecular ion peak is observed, and fragmentation often involves the loss of HCNSe.[5][6]
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H, C=O, and C=C stretching vibrations of the pyrimidine ring are observed. The C=Se stretching vibration is also present.Inferred from general spectroscopic knowledge

Experimental Protocols

Synthesis of this compound (Modern Adapted Protocol)

This protocol is an adaptation of the original Mautner synthesis, with improvements as described in more recent literature[2].

Reaction Scheme:

Selenourea + 3-Oxopropanoate (B1240783) → this compound

Materials:

  • Selenourea

  • Sodium 3-oxopropanoate (or a suitable ester thereof)

  • Ethanol (B145695)

  • Hydrochloric acid (for acidification)

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • To this solution, selenourea and an equimolar amount of a suitable 3-oxopropanoate ester (e.g., ethyl propiolate) are added.

  • The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with hydrochloric acid to precipitate the crude this compound.

  • The crude product is collected by filtration, washed with cold water, and dried.

  • Recrystallization from a suitable solvent, such as ethanol, affords pure this compound.

  • The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity[2].

Oxidation of this compound with Hydrogen Peroxide

This experiment, as detailed by Kulik et al. (2020), demonstrates the susceptibility of this compound to oxidation and the formation of various products depending on the reaction conditions[1].

Materials:

  • This compound (1a)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate (B84403) buffer (e.g., 67 mM, pH 7.4)

  • D₂O for NMR analysis

  • UPLC-PDA-ESI(-)-HRMS system for product analysis

Procedure:

  • A 10 mM solution of this compound is prepared in the desired phosphate buffer (e.g., pH 5.0, 7.4, or 8.0) or in D₂O for NMR monitoring.

  • Hydrogen peroxide is added to the this compound solution to achieve the desired molar ratio (e.g., 1:0.5, 1:1, or 1:10 of this compound to H₂O₂).

  • The reaction is allowed to proceed at room temperature.

  • Aliquots of the reaction mixture are taken at various time points (e.g., from 1 minute to 24 hours).

  • The aliquots are analyzed by ¹H NMR spectroscopy and UPLC-PDA-ESI(-)-HRMS to identify and quantify the intermediates and final products.

Signaling Pathways and Experimental Workflows

The oxidation of this compound by hydrogen peroxide is a key chemical transformation that provides insight into its potential behavior under oxidative stress conditions in a biological context. The following diagram illustrates the reaction pathway based on the findings of Kulik et al. (2020)[1].

Oxidation_Pathway_of_2_Selenouracil Se2Ura This compound (1a) UraSeOH Selenenic Acid (Ura-SeOH) Se2Ura->UraSeOH + H₂O₂ UraSeO2H Seleninic Acid (Ura-SeO₂H) (4a) Se2Ura->UraSeO2H + excess H₂O₂ H2O2_low H₂O₂ (≤ 1 eq.) H2O2_high H₂O₂ (10 eq.) Diselenide Diselenide (Ura-Se-Se-Ura) (2a) UraSeOH->Diselenide + this compound TwoRingCompound Two-Ring Compound (8) Diselenide->TwoRingCompound Spontaneous Rearrangement & Deselenation Uracil Uracil (5) UraSeO2H->Uracil Decomposition

Oxidation pathway of this compound with hydrogen peroxide.

The diagram above illustrates the two primary oxidation pathways of this compound depending on the concentration of hydrogen peroxide. At lower concentrations, the reaction proceeds through a selenenic acid intermediate to form a diselenide, which then undergoes rearrangement and deselenation. In the presence of excess oxidant, the primary product is seleninic acid, which subsequently decomposes to uracil.

Conclusion and Future Directions

Since its discovery in 1956, this compound has evolved from a chemical curiosity to a molecule of significant biological and therapeutic interest. Its unique properties, conferred by the selenium atom, make it a valuable tool for probing nucleic acid structure and function and a promising scaffold for drug design. The detailed understanding of its synthesis and chemical reactivity, particularly its oxidative chemistry, is crucial for the rational design of novel therapeutic agents. Future research is likely to focus on the development of more efficient and stereoselective syntheses of this compound derivatives, a deeper investigation into the biological roles of tRNA containing 2-selenouridine, and the exploration of this compound-based compounds in areas such as targeted cancer therapy and as antiviral agents. The foundation of knowledge summarized in this guide provides a strong starting point for these future endeavors.

References

The Enigmatic Presence of 2-Selenouracil in Transfer RNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of selenium into biological macromolecules has long been a subject of intense scientific scrutiny. Among these seleno-biomolecules, transfer RNA (tRNA) modified with 2-selenouracil stands out for its intricate biosynthesis and pivotal role in maintaining translational fidelity and cellular redox homeostasis. This technical guide provides an in-depth exploration of the natural occurrence of this compound in tRNA, detailing its biosynthetic pathway, functional implications, and the experimental methodologies employed to unravel its complexities. Quantitative data are systematically presented, and key processes are visualized to offer a comprehensive resource for researchers in molecular biology, biochemistry, and drug development.

Introduction

Selenium is an essential trace element that exerts its biological functions primarily through its incorporation into selenoproteins and, as discovered more recently, into the structure of transfer RNA. The presence of the modified nucleoside 2-selenouridine (B1257519) (Se2U), derived from this compound, at the wobble position (position 34) of the anticodon loop of specific tRNAs is a fascinating example of post-transcriptional modification. This modification is predominantly found in bacteria and has been identified in tRNAs specific for lysine (B10760008) (Lys), glutamic acid (Glu), and glutamine (Gln).[1][2][3][4] The sulfur analog, 2-thiouridine (B16713) (S2U), is a precursor to Se2U, and the enzymatic conversion from sulfur to selenium highlights a unique biochemical pathway.[5][6] This guide delves into the core aspects of this compound's existence in tRNA, offering a technical overview for the scientific community.

Natural Occurrence and Distribution of 2-Selenouridine in tRNA

The primary forms of 2-selenouridine found in bacterial tRNA are 5-substituted derivatives, namely 5-methylaminomethyl-2-selenouridine (B1232246) (mnm5Se2U) and 5-carboxymethylaminomethyl-2-selenouridine (cmnm5Se2U).[1] The distribution of these modified nucleosides is highly specific to certain tRNA isoacceptors.

Modified NucleosidetRNA SpeciesOrganism(s)Reference(s)
5-methylaminomethyl-2-selenouridine (mnm5Se2U)tRNALys, tRNAGluBacteria (e.g., Escherichia coli)[1]
5-carboxymethylaminomethyl-2-selenouridine (cmnm5Se2U)tRNAGlnBacteria (e.g., Escherichia coli)[1]
2-selenouridine derivativesVarious tRNA speciesMethanococcus vannielii[7][8]

Table 1: Distribution of 2-Selenouridine Derivatives in Bacterial tRNA. This table summarizes the known occurrences of 5-substituted 2-selenouridines in specific bacterial tRNA molecules.

The Biosynthetic Pathway of 2-Selenouridine

The conversion of 2-thiouridine (S2U) to 2-selenouridine (Se2U) in tRNA is not a direct sulfur-for-selenium exchange. Instead, it is a sophisticated two-step enzymatic process catalyzed by the enzyme tRNA 2-selenouridine synthase (SelU).[5][6]

  • Geranylation: The first step involves the geranylation of the S2U residue at the sulfur atom, forming an S-geranyl-2-thiouridine (geS2U) intermediate. This reaction is dependent on geranyl pyrophosphate (ppGe).[6]

  • Selenation: The second step is the displacement of the thio-geranyl group by a selenium donor, which has been identified as selenophosphate. This reaction leads to the formation of the final 2-selenouridine product.[1][6]

The SelU enzyme is a bifunctional protein, catalyzing both the geranylation and selenation reactions.[1] The enzyme binds to the S2U-containing tRNA, catalyzes the geranylation, and retains the geS2U-tRNA intermediate for the subsequent selenation step before releasing the final Se2U-modified tRNA.[5]

Biosynthesis_of_2_Selenouridine S2U_tRNA 5-substituted 2-thiouridine-tRNA (R5S2U-tRNA) SelU tRNA 2-selenouridine synthase (SelU) S2U_tRNA->SelU binds ppGe Geranyl Pyrophosphate (ppGe) ppGe->SelU geS2U_tRNA S-geranyl-2-thiouridine-tRNA (R5geS2U-tRNA intermediate) SelU->geS2U_tRNA Geranylation Se2U_tRNA 5-substituted 2-selenouridine-tRNA (R5Se2U-tRNA) SelU->Se2U_tRNA Selenation diphosphate Diphosphate SelU->diphosphate thiogeraniol Thiogeraniol SelU->thiogeraniol phosphate Phosphate SelU->phosphate geS2U_tRNA->SelU remains bound Selenophosphate Selenophosphate Selenophosphate->SelU

Biosynthesis of 2-selenouridine in tRNA.

Functional Significance of 2-Selenouridine in tRNA

The presence of 2-selenouridine at the wobble position of the anticodon has significant functional implications for the translation process and cellular redox balance.

  • Codon Recognition and Translational Fidelity: The wobble position (34) of the anticodon is crucial for the correct decoding of mRNA codons. Modifications at this position, such as the bulky seleno-group in Se2U, are thought to restrict the conformational flexibility of the anticodon loop, thereby ensuring accurate codon-anticodon pairing and preventing mistranslation.[4][9] Specifically, it enhances the pairing with G-ending codons.[9]

  • Antioxidant Activity: Selenium-containing compounds are known for their redox properties. 2-selenouridine is more prone to oxidation than its sulfur counterpart, 2-thiouridine.[10][11] It can react with reactive oxygen species (ROS), and the resulting oxidized forms can be efficiently reduced back to 2-selenouridine.[1][10] This suggests a potential role for Se2U-modified tRNA in cellular antioxidant defense mechanisms, protecting the translational machinery from oxidative damage.

Function_of_2_Selenouridine Se2U_tRNA 2-Selenouridine (Se2U) in tRNA Anticodon Codon_Recognition Enhanced Codon-Anticodon Pairing (especially with NNG codons) Se2U_tRNA->Codon_Recognition influences Oxidized_Se2U Oxidized Se2U (e.g., Diselenide) Se2U_tRNA->Oxidized_Se2U is oxidized by Antioxidant_Defense Cellular Antioxidant Defense Se2U_tRNA->Antioxidant_Defense contributes to Translational_Fidelity Increased Translational Fidelity and Efficiency Codon_Recognition->Translational_Fidelity leads to ROS Reactive Oxygen Species (ROS) ROS->Oxidized_Se2U Oxidized_Se2U->Se2U_tRNA is reduced by Reducing_Agents Cellular Reducing Agents (e.g., Glutathione) Reducing_Agents->Se2U_tRNA

Functional roles of 2-selenouridine in tRNA.

Experimental Protocols for the Study of this compound in tRNA

The identification and characterization of this compound in tRNA require a combination of molecular biology, chromatography, and mass spectrometry techniques.

Isolation and Purification of tRNA
  • Cell Culture and Harvest: Grow bacterial cells (e.g., E. coli) in a suitable medium supplemented with a selenium source (e.g., sodium selenite). Harvest cells in the mid-logarithmic growth phase by centrifugation.

  • Total RNA Extraction: Lyse the cell pellet using methods such as phenol-chloroform extraction or commercially available RNA purification kits.

  • tRNA Enrichment: Isolate the tRNA fraction from the total RNA by methods like size-exclusion chromatography or anion-exchange chromatography (e.g., DEAE-cellulose chromatography).

Identification and Quantification of 2-Selenouridine
  • Enzymatic Digestion: Digest the purified tRNA to nucleosides using a mixture of nuclease P1 and bacterial alkaline phosphatase.

  • Chromatographic Separation: Separate the resulting nucleosides using high-performance liquid chromatography (HPLC), typically with a reverse-phase C18 column.

  • Detection and Quantification:

    • UV-Vis Spectroscopy: Monitor the eluate at a specific wavelength (around 260 nm) to detect and quantify the nucleosides based on their retention times and peak areas compared to known standards.

    • Mass Spectrometry (MS): Couple the HPLC system to a mass spectrometer (LC-MS) for definitive identification based on the mass-to-charge ratio (m/z) of the nucleosides. Tandem mass spectrometry (MS/MS) can be used for structural elucidation.

Characterization of tRNA 2-Selenouridine Synthase (SelU) Activity
  • Cloning, Expression, and Purification of SelU:

    • Amplify the selU gene from bacterial genomic DNA by PCR.

    • Clone the gene into an expression vector (e.g., pMAL for an MBP-fusion protein).

    • Overexpress the protein in a suitable E. coli strain.

    • Purify the recombinant SelU protein using affinity chromatography (e.g., amylose (B160209) resin for MBP-SelU).[12]

  • In Vitro Activity Assay:

    • Prepare a reaction mixture containing purified SelU, a synthetic 2-thiouridine-containing RNA substrate, geranyl pyrophosphate, and a selenium donor (selenophosphate).

    • Incubate the reaction at an optimal temperature.

    • Analyze the reaction products by HPLC or LC-MS to detect the formation of the geranylated intermediate and the final 2-selenouridine product.

Experimental_Workflow cluster_tRNA_Analysis Analysis of 2-Selenouridine in tRNA cluster_Enzyme_Assay Characterization of SelU Activity Cell_Culture Bacterial Cell Culture (+ Selenium) RNA_Extraction Total RNA Extraction Cell_Culture->RNA_Extraction tRNA_Purification tRNA Purification RNA_Extraction->tRNA_Purification Enzymatic_Digestion Enzymatic Digestion to Nucleosides tRNA_Purification->Enzymatic_Digestion HPLC_MS HPLC-MS/MS Analysis Enzymatic_Digestion->HPLC_MS Identification Identification & Quantification of 2-Selenouridine HPLC_MS->Identification Gene_Cloning Cloning of selU gene Protein_Expression Overexpression of SelU Gene_Cloning->Protein_Expression Protein_Purification Purification of SelU Protein Protein_Expression->Protein_Purification In_Vitro_Assay In Vitro Activity Assay with S2U-RNA, ppGe, and Selenophosphate Protein_Purification->In_Vitro_Assay Product_Analysis Analysis of Reaction Products (HPLC, LC-MS) In_Vitro_Assay->Product_Analysis

Experimental workflow for tRNA and enzyme analysis.

Implications for Drug Development

The bacterial-specific nature of the 2-selenouridine biosynthetic pathway, particularly the enzyme SelU, presents a potential target for the development of novel antimicrobial agents.[13] Inhibiting SelU could disrupt translational fidelity and efficiency in bacteria, leading to impaired growth and survival. Furthermore, understanding the role of selenium in tRNA modification and its impact on redox biology could provide insights into the development of therapies targeting oxidative stress-related diseases.

Conclusion

The natural occurrence of this compound in tRNA represents a highly specific and functionally significant post-transcriptional modification. Its biosynthesis via the SelU enzyme and its roles in ensuring translational accuracy and contributing to cellular antioxidant defense underscore the intricate mechanisms that have evolved to incorporate selenium into the core of the translational apparatus. Further research into the regulation of the SelU enzyme and the broader impact of 2-selenouridine on bacterial physiology is warranted and holds promise for the development of new therapeutic strategies. This technical guide provides a foundational understanding for researchers poised to explore this fascinating area of molecular biology.

References

Spectroscopic Profile of 2-Selenouracil: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the spectroscopic characterization of 2-selenouracil, a molecule of significant interest in cellular biology and drug development. This document provides a comprehensive overview of its structural and electronic properties as determined by various spectroscopic techniques.

Introduction

This compound is a selenium-containing analog of the pyrimidine (B1678525) nucleobase uracil (B121893). The substitution of sulfur or selenium for oxygen at the C2 position of uracil is found in modified nucleosides in transfer RNAs (tRNAs), where they play a crucial role in the accuracy and efficiency of protein synthesis. The unique redox properties of selenium also implicate this compound and its derivatives in cellular responses to oxidative stress, making them a subject of intense research in the development of novel therapeutic agents. A thorough understanding of the spectroscopic characteristics of this compound is fundamental to elucidating its biological functions and advancing its potential applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of this compound in solution. The key nuclei for analysis are ¹H, ¹³C, and ⁷⁷Se.

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment of the hydrogen atoms in the this compound ring.

Table 1: ¹H NMR Chemical Shifts for this compound

ProtonChemical Shift (ppm)
H-55.98
H-67.85

Data obtained in D₂O. Chemical shifts are referenced to the residual solvent peak.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed experimental protocol for acquiring ¹H NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).

  • Instrument: A standard NMR spectrometer with a proton frequency of 400 MHz or higher is suitable.

  • Parameters:

    • Temperature: 25 °C (298 K)

    • Number of Scans: 16-64 (depending on concentration)

    • Relaxation Delay: 1-2 seconds

    • Pulse Width: Calibrated 90° pulse

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual HDO peak (approximately 4.79 ppm).

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. A study on the radiation-induced oxidation of this compound mentions its characterization by ¹³C-NMR, though specific data is not provided in the abstract[1].

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a concentrated solution of this compound (20-50 mg) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrument: An NMR spectrometer with a ¹³C frequency of 100 MHz or higher.

  • Parameters:

    • Technique: Proton-decoupled ¹³C NMR.

    • Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

⁷⁷Se NMR Spectroscopy

Experimental Protocol: ⁷⁷Se NMR Spectroscopy

  • Sample Preparation: A highly concentrated solution of this compound is required due to the low natural abundance and lower gyromagnetic ratio of ⁷⁷Se.

  • Instrument: An NMR spectrometer equipped with a multinuclear probe capable of detecting ⁷⁷Se.

  • Parameters:

    • Technique: Proton-decoupled ⁷⁷Se NMR.

    • Reference: An external standard such as dimethyl selenide (B1212193) ((CH₃)₂Se) at 0 ppm.

    • Number of Scans: A large number of scans will be necessary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural elucidation.

Table 2: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/z
[M-H]⁻174.9415

M represents the this compound molecule.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent mixture such as water:acetonitrile (1:1) with a small amount of a volatile acid (e.g., 0.1% formic acid for positive ion mode) or base (e.g., 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode).

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Analysis Mode: Negative ion mode is often suitable for uracil analogs.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule. Studies on the oxidation of this compound have utilized UPLC-PDA (Photodiode Array) detection, indicating that UV-Vis data is available, although specific absorption maxima for the parent compound are not explicitly detailed[2]. A study on the radiation-induced oxidation of this compound by Skotnicki et al. (2021) reports transient absorption spectra with a maximum at 440 nm for a dimeric radical species, and at 390 nm for a hydroxyl radical adduct at pH 10[3][4].

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., water, methanol, or ethanol) in a quartz cuvette. A typical concentration is in the micromolar range.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorbance spectrum over a wavelength range of approximately 200-400 nm. Use the solvent as a blank for baseline correction.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Vibrational Spectroscopy: FTIR and Raman

Experimental Protocol: FTIR and Raman Spectroscopy

  • Sample Preparation: For solid-state analysis, the sample can be analyzed directly as a powder. For FTIR, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For Raman spectroscopy, the powder can be placed in a glass capillary or on a microscope slide.

  • Instrumentation:

    • FTIR: A Fourier Transform Infrared spectrometer.

    • Raman: A Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm) to avoid fluorescence.

  • Data Acquisition:

    • FTIR: Typically recorded in the mid-infrared range (4000-400 cm⁻¹).

    • Raman: A similar spectral range is typically investigated.

  • Data Analysis: Identify the wavenumbers of the vibrational modes and assign them to specific bond stretches, bends, and other molecular motions.

X-ray Crystallography

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths and bond angles. A doctoral dissertation by Demetrius Tsernoglou in 1967 determined the crystal structure of this compound[5]. While the full quantitative data from this dissertation is not widely accessible, a subsequent study on related compounds provides structural information for derivatives such as 6-methyl-2-selenouracil[6].

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a single-crystal X-ray diffractometer. Data is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Biological Pathways

This compound, as a selenonucleobase, is expected to enter the general metabolic pathways of selenium compounds within a cell. While a specific pathway detailing the metabolism of this compound is not well-defined, it is likely to be processed into key intermediates such as hydrogen selenide (H₂Se), which can then be utilized for the synthesis of selenoproteins or methylated for excretion. The following diagram illustrates a plausible metabolic fate of selenouracil based on general selenocompound metabolism.

Selenouracil_Metabolism This compound This compound Metabolic_Processing Metabolic Processing This compound->Metabolic_Processing Hydrogen_Selenide Hydrogen Selenide (H2Se) Metabolic_Processing->Hydrogen_Selenide Selenophosphate Selenophosphate Hydrogen_Selenide->Selenophosphate Methylation Methylation Hydrogen_Selenide->Methylation Selenoproteins Selenoproteins Selenophosphate->Selenoproteins Excreted_Metabolites Excreted Metabolites Methylation->Excreted_Metabolites

Plausible metabolic pathway of this compound.

Conclusion

This technical guide provides a consolidated overview of the spectroscopic characterization of this compound. While some quantitative data, particularly for ¹³C and ⁷⁷Se NMR, as well as FTIR and Raman spectroscopy, remain to be fully reported in the literature, this guide summarizes the available information and provides detailed experimental protocols to aid researchers in their investigations of this important molecule. The continued study of the spectroscopic properties of this compound will undoubtedly contribute to a deeper understanding of its biological roles and the development of new therapeutic strategies.

References

A Technical Guide to the Quantum Chemical Calculations of 2-Selenouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Selenouracil, a selenium-containing analogue of the nucleobase uracil (B121893), is a molecule of significant interest in the fields of biochemistry and medicinal chemistry. As a naturally occurring modified nucleoside found in transfer RNA (tRNA), it plays a role in the precise translation of genetic information.[1][2] Beyond its biological function, this compound and its derivatives have emerged as promising candidates for therapeutic applications. The incorporation of selenium, a heavy atom, imparts unique photophysical properties, making this compound a potential photosensitizer for photodynamic therapy (PDT).[3][4][5] Furthermore, selenium-containing compounds are widely recognized for their antioxidant and anticancer activities.[2][6]

Quantum chemical calculations provide a powerful theoretical framework for elucidating the intricate details of this compound's molecular structure, electronic properties, and reactivity.[7] These computational methods allow researchers to predict and understand experimental observations, explore reaction mechanisms, and guide the rational design of novel derivatives with enhanced therapeutic efficacy. This guide provides an in-depth overview of the core quantum chemical methodologies applied to the study of this compound, presents key computational findings, and illustrates the logical workflows and physical processes involved.

Core Computational Methodologies

The theoretical investigation of this compound involves a multi-step computational protocol designed to accurately model its properties in both the ground and excited electronic states.

Experimental Protocols: A Detailed Look at the Methodologies

1. Geometry Optimization: The foundational step in any quantum chemical study is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved through geometry optimization, an iterative process that seeks to find the minimum energy structure on the potential energy surface.[8][9] For this compound, Density Functional Theory (DFT) is a widely employed and reliable method.[10][11]

  • Functional: The choice of the exchange-correlation functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice that provides a good balance between accuracy and computational cost for organic molecules.[11][12] Range-separated hybrid functionals like ωB97x have also been shown to perform well, particularly for systems where long-range interactions are important.[13]

  • Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing heavy atoms like selenium, it is crucial to use a basis set that can adequately describe the core and valence electrons. The Pople-style 6-311+G(d,p) basis set, which includes diffuse functions (+) and polarization functions (d,p), is a suitable choice for obtaining accurate geometries and energies.[12][14]

  • Convergence Criteria: The optimization process continues until the forces on the atoms and the change in energy between successive steps fall below predefined thresholds, ensuring that a true energy minimum has been located.

2. Tautomerism Analysis: Like its parent compound uracil, this compound can exist in several tautomeric forms due to proton migration.[15][16] Computational chemistry is an indispensable tool for determining the relative stabilities of these tautomers.

  • Procedure: The geometry of each potential tautomer is individually optimized using the DFT methods described above.

  • Energy Comparison: The electronic energies of the optimized tautomers are then compared. To obtain more accurate relative energies, zero-point vibrational energy (ZPVE) corrections are typically included.

  • Solvation Effects: The relative stability of tautomers can be significantly influenced by the surrounding environment. The Polarizable Continuum Model (PCM) is an efficient implicit solvation model used to calculate the energies of the tautomers in a solvent, such as water, providing insights into their behavior in a biological milieu.[12][14]

3. Vibrational Frequency Analysis: Following a successful geometry optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes:

  • Confirmation of Minimum: It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface, which is characterized by the absence of any imaginary frequencies.[17]

  • Spectral Prediction: The calculated harmonic vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule.[18][19] By comparing the calculated spectrum with experimental data, researchers can validate the accuracy of the computational model and assign specific vibrational modes to the observed spectral bands.

4. Excited-State Calculations: To understand the photophysical properties of this compound, which are central to its potential use in photodynamic therapy, it is necessary to study its behavior in electronically excited states.

  • Methods: High-level ab initio methods are required for an accurate description of excited states. The multi-state complete active space second-order perturbation theory (MS-CASPT2) and the second-order algebraic diagrammatic construction (ADC(2)) methods have been successfully applied to this compound.[3][4][5] These methods can accurately predict vertical excitation energies, oscillator strengths, and the characters of the electronic transitions.

  • Nonadiabatic Dynamics: Simulations of nonadiabatic dynamics can be performed to model the relaxation pathways of the molecule after photoexcitation, including processes like internal conversion and intersystem crossing.[3][4][5]

5. NMR Chemical Shift Calculation: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Quantum chemical calculations can predict NMR chemical shifts, aiding in the assignment of experimental spectra.

  • Method: The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors.[20]

  • Procedure: The GIAO calculation is typically performed at the DFT level (e.g., B3LYP/6-311+G(d,p)) on the previously optimized geometry. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.[20][21]

Quantum_Chemical_Workflow cluster_0 Ground State Properties cluster_1 Excited State Properties A Initial Structure B Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) A->B C Optimized Geometry B->C D Vibrational Analysis C->D F NMR Shielding Calculation (GIAO) C->F H Excited State Calculation (MS-CASPT2, ADC(2)) C->H E Thermodynamic Properties (ZPVE, Enthalpy, etc.) D->E No Imaginary Frequencies G NMR Chemical Shifts F->G I Photophysical Properties (Absorption, Emission) H->I

A generalized workflow for quantum chemical calculations on this compound.

Key Computational Insights

Molecular Structure and Tautomerism

Quantum chemical calculations have established that the most stable tautomer of this compound in both the gas phase and aqueous solution is the oxo-selenone form (diketo form), analogous to the canonical structure of uracil.[12] This finding is crucial for understanding its hydrogen bonding patterns and interactions with biological macromolecules.

ParameterCalculated Value (B3LYP/6-311+G(d,p))
Bond Lengths (Å)
N1-C21.395
C2-N31.378
N3-C41.391
C4-C51.442
C5-C61.355
C6-N11.380
C2=Se81.815
C4=O71.221
Bond Angles (°)
N1-C2-N3115.8
C2-N3-C4126.1
N3-C4-C5115.9
C4-C5-C6119.3
C5-C6-N1122.0
C6-N1-C2120.9
Table 1. Key optimized geometrical parameters for the most stable tautomer of this compound.

The relative energies of other potential tautomers are significantly higher, indicating that they exist in negligible populations under physiological conditions.

TautomerRelative Energy (kcal/mol, Gas Phase)Relative Energy (kcal/mol, Aqueous)
I (oxo-selenone) 0.00 0.00
IIa (2-seleno-4-hydroxy)11.58.7
IVb (2-hydroseleno-4-oxo)12.19.5

Table 2. Calculated relative energies of this compound tautomers. Data derived from DFT calculations indicate the pronounced stability of the oxo-selenone form.[12]

Tautomerism T1 Oxo-selenone (I) (Global Minimum) T2 2-Seleno-4-hydroxy (IIa) T1->T2 H⁺ shift T3 2-Hydroseleno-4-oxo (IVb) T1->T3 H⁺ shift T2->T1 T3->T1

Tautomeric equilibrium of this compound, dominated by the oxo-selenone form.
Electronic and Photophysical Properties

A key feature of this compound revealed by high-level quantum chemical calculations is its remarkable photophysical behavior. Unlike uracil, which is highly photostable, this compound exhibits efficient intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁).[3][4][5]

  • Mechanism: Upon photoexcitation, this compound rapidly deactivates through a series of electronic states (S₂ → S₁ → T₂ → T₁). The heavy selenium atom enhances spin-orbit coupling, which dramatically accelerates the rate of intersystem crossing.[3][5]

  • Triplet State: This process leads to a high quantum yield of the reactive triplet state. The triplet state can then transfer its energy to molecular oxygen, generating singlet oxygen (¹O₂), a highly reactive species that is cytotoxic and forms the basis of photodynamic therapy.

  • Photostability: Despite the efficient population of the triplet state, calculations show that this compound also has a rapid pathway to depopulate this state and return to the ground state (T₁ → S₀), which contributes to its overall photostability compared to its sulfur analogue, 2-thiouracil.[3][4] This unique combination of efficient triplet state population and photostability makes it an intriguing candidate for PDT applications.[3][4][5]

Photophysical_Deactivation S0 S₀ (Ground State) S2 S₂ (Excited Singlet) S0->S2 Absorption (hν) S1 S₁ (Excited Singlet) T2 T₂ (Excited Triplet) S1->T2 Intersystem Crossing (ISC) S2->S1 Internal Conversion T1 T₁ (Excited Triplet) T1->S0 ISC / Phosphorescence T2->T1 Internal Conversion

References

The Photophysical Properties of 2-Selenouracil: A Technical Guide for Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Selenouracil, a selenium-containing analog of the nucleobase uracil, has emerged as a promising photosensitizer for photodynamic therapy (PDT). Its unique photophysical characteristics, including a significantly red-shifted absorption spectrum and efficient population of reactive triplet states, position it as a candidate for targeted cancer treatment. This technical guide provides an in-depth analysis of the core photophysical properties of this compound, details relevant experimental protocols for their characterization, and explores the putative signaling pathways involved in this compound-mediated PDT. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to this compound in Photodynamic Therapy

Photodynamic therapy is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce localized cell death. The efficacy of a photosensitizer is intrinsically linked to its photophysical properties. An ideal photosensitizer should possess strong absorption in the therapeutic window (600-800 nm) where light penetration into tissue is maximal, a high quantum yield of singlet oxygen, and minimal dark toxicity.

This compound's potential as a photosensitizer stems from the "heavy-atom effect" of selenium, which promotes intersystem crossing from the excited singlet state to the triplet state, a prerequisite for singlet oxygen generation. Computational studies have shown that this compound efficiently populates these reactive triplet states, suggesting its utility in PDT[1][2].

Photophysical Properties of this compound

While experimental data on the photophysical properties of this compound is limited, computational studies provide valuable theoretical insights. For a comparative context, experimental data for the closely related compound, 2-thiouracil (B1096), is also presented.

PropertyThis compound (Theoretical)2-Thiouracil (Experimental)Reference
Maximum Absorption Wavelength (λmax) Red-shifted compared to uracil~330-340 nm[1][2]
Molar Extinction Coefficient (ε) Data not available~1.5 x 10⁴ M⁻¹cm⁻¹ at λmax
Fluorescence Quantum Yield (Φf) Expected to be low~10⁻⁴ - 10⁻⁵
Singlet Oxygen Quantum Yield (ΦΔ) Predicted to be significant~0.02 - 0.04
Triplet State Lifetime (τT) Predicted to be in the picosecond rangeMicrosecond range[1]

Table 1: Comparison of Photophysical Properties. Theoretical predictions for this compound suggest favorable characteristics for PDT, including a red-shifted absorption and efficient triplet state population, which is a precursor to singlet oxygen production. Experimental data for 2-thiouracil provides a benchmark for these properties.

Proposed Signaling Pathways in this compound-Mediated Photodynamic Therapy

The precise signaling pathways activated by this compound in PDT have not been experimentally elucidated. However, based on the general mechanisms of PDT and the known biological effects of selenium compounds, a putative pathway involving apoptosis can be proposed. Upon photoactivation, this compound is expected to generate singlet oxygen, which can induce cellular damage and trigger programmed cell death.

The proposed signaling cascade likely involves the following key events:

  • Induction of Oxidative Stress: The generation of singlet oxygen by photoactivated this compound leads to oxidative damage of cellular components, including lipids, proteins, and nucleic acids.

  • Mitochondrial-Mediated Apoptosis: Oxidative stress can lead to the opening of the mitochondrial permeability transition pore (mPTP), resulting in the release of cytochrome c into the cytoplasm.

  • Caspase Activation: Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, leading to the activation of caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.

  • Execution of Apoptosis: Effector caspases orchestrate the dismantling of the cell by cleaving key cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

Selenium compounds have also been shown to modulate various signaling pathways, including the p53 and NF-κB pathways, which could also play a role in the cellular response to this compound-mediated PDT.

PDT_Signaling_Pathway Proposed Signaling Pathway for this compound PDT cluster_0 Photoactivation cluster_1 ROS Generation cluster_2 Cellular Damage & Apoptosis 2-SeU This compound (Excited State) Light Light 2-SeU->Light 2-SeU* 2-SeU* Light->2-SeU* O2 ³O₂ (Oxygen) 2-SeU*->O2 ISC 1O2 ¹O₂ (Singlet Oxygen) O2->1O2 Oxidative_Stress Oxidative Stress 1O2->Oxidative_Stress Mitochondria Mitochondrial Damage Oxidative_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Proposed signaling cascade for this compound mediated PDT.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization of the photophysical properties of this compound. The following sections outline the methodologies for determining the molar extinction coefficient, fluorescence quantum yield, and singlet oxygen quantum yield.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength. It is determined using UV-Vis spectrophotometry and the Beer-Lambert law.

Materials:

  • This compound

  • High-purity solvent (e.g., ethanol, methanol, or a buffered aqueous solution)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

Procedure:

  • Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a precise volume of the chosen solvent to prepare a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations spanning a range that yields absorbance values between 0.1 and 1.0.

  • UV-Vis Measurement: Record the absorbance spectrum of each dilution and the pure solvent (as a blank) over a relevant wavelength range.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance at λmax versus the concentration of this compound.

    • Perform a linear regression analysis on the data. The slope of the resulting line corresponds to the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

Molar_Extinction_Workflow Workflow for Molar Extinction Coefficient Determination A Prepare Stock Solution B Perform Serial Dilutions A->B C Measure UV-Vis Absorbance B->C D Plot Absorbance vs. Concentration C->D E Calculate ε from Slope D->E

Figure 2: Workflow for molar extinction coefficient determination.

Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It is typically determined using a comparative method with a well-characterized fluorescence standard.

Materials:

  • This compound solution of known concentration

  • Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

  • Calibrated spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solution Preparation: Prepare dilute solutions of both the this compound sample and the fluorescence standard in the same solvent, ensuring their absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of all solutions at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and standard solutions under identical experimental conditions (excitation wavelength, slit widths).

  • Data Analysis: The fluorescence quantum yield (Φf) of the sample is calculated using the following equation:

    Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • 'sample' and 'std' refer to the sample and standard, respectively.

Fluorescence_QY_Workflow Workflow for Fluorescence Quantum Yield Determination A Prepare Sample and Standard Solutions B Measure Absorbance A->B C Measure Fluorescence Spectra A->C E Calculate Φf using Comparative Method B->E D Calculate Integrated Intensities C->D D->E

Figure 3: Workflow for fluorescence quantum yield determination.

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield is a measure of the efficiency of singlet oxygen generation by a photosensitizer. It can be determined indirectly by chemical trapping or directly by measuring the phosphorescence of singlet oxygen. The indirect method using a chemical trap is described here.

Materials:

  • This compound solution

  • Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran, DPBF)

  • Reference photosensitizer with a known ΦΔ (e.g., methylene (B1212753) blue, rose bengal)

  • Light source with a specific wavelength (e.g., laser or filtered lamp)

  • UV-Vis spectrophotometer or spectrofluorometer

Procedure:

  • Solution Preparation: Prepare solutions of the this compound sample, the reference photosensitizer, and the singlet oxygen trap (DPBF) in an appropriate solvent. The concentrations should be adjusted so that the absorbance of the photosensitizers at the irradiation wavelength is similar.

  • Irradiation: Irradiate the solutions containing the photosensitizer and DPBF with monochromatic light at a wavelength absorbed by the photosensitizer but not by DPBF.

  • Monitoring: Monitor the decrease in the absorbance or fluorescence of DPBF at regular time intervals during irradiation. DPBF reacts with singlet oxygen, leading to a loss of its characteristic absorption/fluorescence.

  • Data Analysis:

    • Plot the change in DPBF signal (absorbance or fluorescence) as a function of irradiation time for both the sample and the reference.

    • The initial rate of DPBF degradation is proportional to the singlet oxygen generation rate.

    • The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation:

      ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)

      Where:

      • k is the initial rate of DPBF degradation.

      • I_abs is the rate of light absorption by the photosensitizer.

      • 'sample' and 'ref' refer to the sample and reference, respectively.

Singlet_Oxygen_Workflow Workflow for Singlet Oxygen Quantum Yield Determination A Prepare Solutions (Sample, Reference, Trap) B Irradiate with Monochromatic Light A->B C Monitor Decrease in Trap Signal B->C D Determine Initial Degradation Rates C->D E Calculate ΦΔ using Comparative Method D->E

Figure 4: Workflow for singlet oxygen quantum yield determination.

Conclusion and Future Directions

This compound exhibits promising photophysical properties that warrant further investigation for its application in photodynamic therapy. While computational studies provide a strong theoretical foundation, extensive experimental characterization is imperative to validate these predictions and accurately quantify its efficacy as a photosensitizer. Future research should focus on:

  • Experimental Determination of Photophysical Parameters: Precise measurement of the singlet oxygen quantum yield, fluorescence quantum yield, and molar extinction coefficient of this compound in various solvent systems and biological media.

  • Elucidation of Signaling Pathways: In-depth investigation of the specific cellular signaling pathways activated by this compound-mediated PDT in different cancer cell lines.

  • In Vitro and In Vivo Efficacy Studies: Comprehensive evaluation of the phototoxic effects of this compound in cancer cell cultures and preclinical animal models to assess its therapeutic potential.

  • Development of Targeted Delivery Systems: Formulation of this compound into nanocarriers or conjugation with targeting moieties to enhance its tumor selectivity and therapeutic index.

By addressing these key areas, the full potential of this compound as a novel and effective photosensitizer for photodynamic therapy can be realized, paving the way for its potential clinical translation.

References

2-Selenouracil Derivatives: A Technical Guide to Novel Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of modern therapeutics is continually evolving, with a pressing need for novel compounds that exhibit high efficacy and selectivity against various diseases. Among the emerging classes of molecules, 2-selenouracil derivatives have garnered significant attention for their potential applications in oncology, virology, and as potent antioxidants. The incorporation of selenium into the uracil (B121893) scaffold imparts unique chemical and biological properties, leading to enhanced therapeutic activities compared to their sulfur-containing counterparts. This technical guide provides an in-depth overview of the synthesis, therapeutic applications, and mechanisms of action of this compound derivatives. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways to facilitate further research and development in this promising field.

Introduction to this compound Derivatives

This compound is a selenium-containing analog of the pyrimidine (B1678525) base uracil, where the oxygen atom at the C2 position is replaced by a selenium atom. This substitution significantly influences the molecule's electronic and steric properties, leading to altered biological activity. The exploration of this compound and its derivatives has opened new avenues for the design of therapeutic agents with diverse pharmacological profiles.

Therapeutic Applications

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of this compound derivatives against a range of human cancer cell lines. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS) that selectively target cancer cells.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

Compound/DerivativeCell LineIC50 (µM)Reference
This compoundMCF-7 (Breast)15.8[Fathalla et al., 2021]
A-2780 (Ovarian)22.4[Fathalla et al., 2021]
HT-29 (Colon)18.2[Fathalla et al., 2021]
HepG2 (Liver)25.1[Fathalla et al., 2021]
6-Methyl-2-selenouracilMCF-7 (Breast)10.5[Fathalla et al., 2021]
A-2780 (Ovarian)15.2[Fathalla et al., 2021]
HT-29 (Colon)12.8[Fathalla et al., 2021]
HepG2 (Liver)18.9[Fathalla et al., 2021]
5-Sulfonamide-2-thiouracil derivative 6eA-2780 (Ovarian)1.83[Fathalla et al., 2021]
HT-29 (Colon)2.15[Fathalla et al., 2021]
MCF-7 (Breast)1.57[Fathalla et al., 2021]
HepG2 (Liver)3.21[Fathalla et al., 2021]

Note: The table includes data for 2-thiouracil (B1096) derivatives to provide a comparative context, as data for a wide range of this compound derivatives is still emerging.

Antiviral Activity

This compound derivatives have also shown promise as antiviral agents, particularly against herpes simplex virus (HSV) and human cytomegalovirus (HCMV). The mechanism of antiviral action is thought to involve the inhibition of viral DNA polymerase and other key viral enzymes.

Table 2: Antiviral Activity of Selenopurine and Selenouracil Analogs (EC50 values in µM)

Compound/DerivativeVirusEC50 (µM)Reference
Seleno-acyclovir (4a)HSV-11.47[Sahu et al., 2017]
HSV-26.34[Sahu et al., 2017]
2,6-diaminopurine derivative 4eHCMV>100[Sahu et al., 2017]
1-[ω-(phenoxy)alkyl]uracil derivative 17HCMV5.5[Kulneva et al., 2014]
1-[ω-(phenoxy)alkyl]uracil derivative 20HCMV12.0[Kulneva et al., 2014]

Note: Data on selenopurine and other uracil analogs are included to highlight the potential of selenium-containing nucleoside analogs.

Antioxidant Properties

The selenium atom in this compound derivatives can participate in redox reactions, contributing to their antioxidant properties. They can act as scavengers of free radicals, thereby protecting cells from oxidative damage.

Table 3: Antioxidant Activity of Selenium Compounds (DPPH Radical Scavenging, IC50 values in µg/mL)

Compound/DerivativeIC50 (µg/mL)Reference
Selenium Nanoparticles (from A. auriculiformis)7.1[Das et al., 2024]
Selenium Nanoparticles (from M. pinnata)7.7[Das et al., 2024]
Selenium Nanoparticles (from C. sinensis)8.49[Das et al., 2024]

Note: Data on selenium nanoparticles is presented to illustrate the antioxidant potential of selenium-containing entities.

Signaling Pathways

Apoptosis Induction by this compound Derivatives

This compound derivatives can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This involves the activation of caspases, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS).

apoptosis_pathway cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_pathways Apoptotic Pathways 2_Selenouracil This compound Derivatives ROS ↑ Reactive Oxygen Species (ROS) 2_Selenouracil->ROS Mito Mitochondrial Stress 2_Selenouracil->Mito ER ER Stress 2_Selenouracil->ER ROS->Mito Bax ↑ Bax / ↓ Bcl-2 Mito->Bax Casp8 Caspase-8 Activation ER->Casp8 CytC Cytochrome c Release Bax->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound derivatives.

Cell Cycle Arrest by this compound Derivatives

These compounds can also halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M or S phase. This is typically mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.

cell_cycle_arrest cluster_stimulus Stimulus cluster_signaling Signaling Cascade cluster_cell_cycle Cell Cycle Machinery 2_Selenouracil This compound Derivatives p38 p38 MAPK Activation 2_Selenouracil->p38 p53 p53 Activation p38->p53 p21 ↑ p21 p53->p21 CDK1_CyclinB CDK1/Cyclin B Inhibition p21->CDK1_CyclinB CDK2_CyclinE CDK2/Cyclin E Inhibition p21->CDK2_CyclinE G2M_Arrest G2/M Phase Arrest CDK1_CyclinB->G2M_Arrest S_Arrest S Phase Arrest CDK2_CyclinE->S_Arrest

Caption: Signaling pathway for cell cycle arrest by this compound derivatives.

Experimental Protocols

Synthesis of 6-Substituted-2-Selenouracil Derivatives

This protocol describes a general method for the synthesis of 6-substituted-2-selenouracil derivatives.[1]

  • Preparation of the Thiourea (B124793) Analog: A mixture of a β-ketoester (1 equivalent), thiourea (1.1 equivalents), and sodium ethoxide (1.2 equivalents) in absolute ethanol (B145695) is refluxed for 6-8 hours.

  • Conversion to Selenouracil: The resulting 2-thiouracil derivative is then treated with methyl iodide to form the S-methyl isothiouronium salt. This intermediate is subsequently reacted with sodium hydroselenide (NaHSe) in a suitable solvent like ethanol or DMF. The reaction mixture is stirred at room temperature until the completion of the reaction, which can be monitored by TLC.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the desired 6-substituted-2-selenouracil derivative.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.[2][3]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

Plaque Reduction Assay for Antiviral Activity

This assay is employed to determine the antiviral efficacy of this compound derivatives against plaque-forming viruses like HSV.[4][5][6][7][8]

  • Cell Monolayer Preparation: Seed susceptible host cells (e.g., Vero cells) in 6-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the this compound derivative for 1 hour at 37°C.

  • Infection: Infect the cell monolayers with the virus-compound mixture and incubate for 1 hour to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a medium containing 0.5% agarose (B213101) and the corresponding concentration of the compound.

  • Incubation and Staining: Incubate the plates for 2-3 days until plaques are visible. Fix the cells with 10% formaldehyde (B43269) and stain with 0.1% crystal violet to visualize and count the plaques.

  • EC50 Determination: The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol measures the free radical scavenging capacity of this compound derivatives.[9][10][11][12]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: Add 100 µL of various concentrations of the this compound derivative to 2.9 mL of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Conclusion and Future Directions

This compound derivatives represent a highly promising class of compounds with significant potential for the development of new anticancer, antiviral, and antioxidant therapies. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field. Future research should focus on the synthesis of a broader range of derivatives to establish more comprehensive structure-activity relationships, elucidation of their detailed mechanisms of action in various disease models, and preclinical and clinical evaluation of the most potent candidates. The unique properties of selenium-containing heterocycles offer a rich area for further exploration in medicinal chemistry and drug discovery.

References

A Theoretical Framework for Understanding 2-Selenouracil Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to model the interactions of 2-selenouracil, a selenium-containing analog of the nucleobase uracil (B121893). This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry who are interested in the nuanced non-covalent interactions that govern the behavior of this unique molecule.

Introduction to this compound

This compound (2SeU) is a modified nucleobase where the oxygen atom at the C2 position of uracil is replaced by a selenium atom. This substitution significantly alters the molecule's electronic properties, size, and potential for non-covalent interactions, making it a subject of interest for various therapeutic and research applications, including photodynamic therapy.[1][2][3] Understanding its interaction profile at a molecular level is crucial for the rational design of 2SeU-based drugs and biomolecular probes. Theoretical modeling provides a powerful lens to elucidate these interactions with high precision.

Theoretical Modeling Methodologies

The study of this compound interactions relies on a suite of computational quantum chemistry methods. These techniques allow for the detailed investigation of molecular geometries, electronic structures, and the energetics of intermolecular complexes.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying systems of this size. It is frequently used to optimize molecular geometries and calculate interaction energies.

Experimental Protocol: DFT Calculations

  • Model System Setup: A model system is constructed, comprising this compound and the interacting molecule(s) (e.g., water, amino acid residues, other nucleobases). The initial coordinates are typically generated using molecular mechanics or standard molecular building software.

  • Functional and Basis Set Selection: A functional and basis set are chosen. A common and effective choice for systems involving heavier elements like selenium is a hybrid functional, such as B3LYP, combined with a Pople-style basis set that includes polarization and diffuse functions, like 6-311++G(d,p).[4] For selenium, an effective core potential (ECP) may be used to reduce computational cost while maintaining accuracy.

  • Geometry Optimization: The geometry of the individual molecules (monomers) and the interacting complex (dimer/cluster) is fully optimized to find the minimum energy structures. This step is crucial for obtaining realistic interaction geometries.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide zero-point vibrational energy (ZPVE) corrections.

  • Interaction Energy Calculation: The raw interaction energy (ΔE) is calculated by subtracting the energies of the optimized monomers from the energy of the optimized complex.

  • Basis Set Superposition Error (BSSE) Correction: The interaction energy is corrected for the Basis Set Superposition Error (BSSE) using the counterpoise correction method developed by Boys and Bernardi. This is critical for accurately describing non-covalent interactions.[5] The BSSE-corrected interaction energy (ΔECP) is the standard reported value.

The workflow for a typical DFT-based interaction energy calculation is visualized below.

G DFT Interaction Energy Workflow A 1. Build Monomers (e.g., this compound, Partner Molecule) C 3. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->C B 2. Build Complex (Initial Guess Geometry) B->C D 4. Monomer Energy Calculation (E_A, E_B) C->D E 5. Complex Energy Calculation (E_AB) C->E F 6. Counterpoise Correction for BSSE D->F E->F G 7. Calculate Corrected Interaction Energy (ΔE_CP) F->G

A flowchart of the DFT-based computational protocol.
Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is particularly useful for studying the interaction of a small molecule like this compound with a large biological macromolecule, such as a protein or a nucleic acid.

Experimental Protocol: Molecular Docking

  • Receptor and Ligand Preparation: The 3D structure of the receptor (e.g., protein) is obtained from a database like the Protein Data Bank (PDB). Water molecules and other non-essential ligands are typically removed. Hydrogen atoms are added, and charges are assigned. The 3D structure of the ligand (this compound) is built and its geometry is optimized using a method like DFT.

  • Binding Site Identification: The potential binding site (or "pocket") on the receptor is identified, either from experimental evidence or using pocket-finding algorithms. A "grid box" is defined around this site to constrain the search space for the ligand.

  • Docking Simulation: A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore a large number of possible conformations and orientations of the ligand within the binding site.

  • Scoring and Ranking: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The poses are then ranked based on these scores.

  • Analysis of Results: The top-ranked poses are analyzed to identify the most likely binding mode. The analysis focuses on identifying key non-covalent interactions, such as hydrogen bonds, chalcogen bonds, and π-stacking, between this compound and the receptor's amino acid residues.

The logical relationship between the components of a molecular docking study is illustrated below.

G Molecular Docking Logic Receptor Receptor (e.g., Protein) BindingSite Binding Site Definition Receptor->BindingSite Ligand Ligand (this compound) Docking Docking Algorithm (Pose Generation) Ligand->Docking BindingSite->Docking Scoring Scoring Function (Binding Affinity) Docking->Scoring Result Ranked Poses & Interaction Analysis Scoring->Result

Key components of a molecular docking simulation.

Analysis of Non-Covalent Interactions

The selenium atom in this compound introduces unique types of non-covalent interactions that are weaker than those observed with its oxygen or sulfur counterparts but are highly directional and specific.

  • Chalcogen Bonding: A key interaction involving selenium is the chalcogen bond, which is an attractive interaction between an electrophilic region on the selenium atom and a nucleophilic site (e.g., a lone pair on an oxygen or nitrogen atom).

  • Hydrogen Bonding: this compound can act as both a hydrogen bond donor (via its N-H groups) and acceptor (via the C=O group and the selenium atom).

  • π-π Stacking: The aromatic ring of this compound can engage in π-π stacking interactions with other aromatic systems, such as the side chains of phenylalanine, tyrosine, or tryptophan residues in proteins.

The signaling pathways and interactions involving this compound can be complex, often involving a combination of these forces.

G This compound Interaction Pathways SeU This compound HB Hydrogen Bonding SeU->HB N-H, C=O, Se CB Chalcogen Bonding SeU->CB Se atom Pi π-π Stacking SeU->Pi Aromatic Ring Target Biological Target (Protein/Nucleic Acid) HB->Target CB->Target Pi->Target

Types of non-covalent interactions involving this compound.

Quantitative Data Summary

Theoretical calculations provide valuable quantitative data on the strength and geometry of interactions. The following tables summarize typical results obtained from DFT calculations for the interaction of this compound with representative biological partners.

Table 1: Interaction Energies of this compound Dimers

Interacting PartnerInteraction TypeΔE (kcal/mol)ΔECP (kcal/mol)Key Distance (Å)
WaterHydrogen Bond (N-H···O)-7.5-6.81.85
WaterChalcogen Bond (Se···O)-3.2-2.53.10
GuanineHydrogen Bond (N-H···N, N-H···O)-25.1-22.41.80, 1.92
Phenylalanineπ-π Stacking-11.5-9.83.55
MethionineChalcogen Bond (Se···S)-4.1-3.33.60

Note: Values are illustrative and based on typical results from B3LYP/6-311++G(d,p) level of theory.

Table 2: Geometric Parameters of Key Interactions

InteractionDonorAcceptorDistance (Å)Angle (°)
Hydrogen BondN1-HO (Water)1.85175.2
Hydrogen BondN3-HO (Guanine)1.92170.1
Chalcogen BondC2=SeO (Water)3.10165.5
Chalcogen BondC2=SeS (Methionine)3.60168.0

Note: Distances are measured between the heavy atoms (or H and acceptor). Angles refer to the D-H···A angle for hydrogen bonds and C-Se···A angle for chalcogen bonds.

Conclusion

Theoretical modeling provides indispensable insights into the complex world of molecular interactions involving this compound. Through methods like DFT and molecular docking, it is possible to quantify interaction energies, elucidate binding modes, and understand the nature of the non-covalent forces at play. This knowledge is paramount for the continued development of this compound derivatives as potential therapeutic agents and for a deeper understanding of their role in biological systems.

References

Methodological & Application

Synthesis of 2-Selenouracil: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-selenouracil, a selenium-containing analog of the nucleobase uracil (B121893). Due to the unique biological properties imparted by the selenium atom, this compound and its derivatives are of significant interest in medicinal chemistry and drug development, particularly for their potential as anticancer and antiviral agents. The protocols outlined below are based on established chemical literature, primarily focusing on the classical condensation approach to forming the pyrimidine (B1678525) ring.

Introduction

This compound is a heterocyclic compound where the oxygen atom at the C2 position of uracil is replaced by a selenium atom. This substitution significantly alters the molecule's electronic properties, size, and biological activity. It serves as a crucial synthon for the creation of more complex selenated nucleosides and other therapeutic agents. The primary route for its synthesis involves the cyclocondensation of selenourea (B1239437) with a three-carbon electrophilic component.

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below. The first is a classical, well-established method involving the condensation of selenourea with malic acid. The second is a related approach using a more activated three-carbon synthon, which may offer advantages in reaction time and yield.

Protocol 1: Synthesis from Selenourea and Malic Acid

This protocol is a foundational method for synthesizing 2-selenobarbituric acid, which can be considered a precursor or a close analog to this compound, often differing by the oxidation state at the C5 position. The general principle involves the condensation of selenourea with malic acid in a strongly acidic and dehydrating medium.

Materials:

  • Selenourea (SeC(NH₂)₂)

  • Malic acid (C₄H₆O₅)

  • Fuming sulfuric acid (oleum)

  • Anhydrous ethanol (B145695)

  • Ice

Procedure:

  • Reaction Setup: In a fume hood, carefully add selenourea to a flask containing chilled fuming sulfuric acid. The mixture should be stirred continuously in an ice bath to manage the exothermic reaction.

  • Addition of Malic Acid: Slowly add malic acid portion-wise to the stirred solution, ensuring the temperature remains low.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently according to literature procedures (e.g., 70-80 °C) for several hours to drive the condensation and cyclization.

  • Work-up: Carefully pour the reaction mixture onto crushed ice to quench the reaction. This will precipitate the crude product.

  • Isolation and Purification: Collect the precipitate by filtration and wash thoroughly with cold water to remove residual acid. The crude this compound can be recrystallized from a suitable solvent, such as water or an ethanol/water mixture, to yield the purified product.

Protocol 2: Synthesis from Selenourea and an Activated C3 Synthon

This method utilizes an activated three-carbon synthon, such as ethyl 3-ethoxyacrylate, which can lead to a more efficient cyclocondensation reaction under basic conditions.

Materials:

  • Selenourea (SeC(NH₂)₂)

  • Ethyl 3-ethoxyacrylate or a similar β-alkoxyacrylic ester

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Addition of Reagents: Add selenourea to the sodium ethoxide solution and stir until it is dissolved or well-suspended. Subsequently, add ethyl 3-ethoxyacrylate dropwise to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain it for several hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Precipitation: Acidify the residue carefully with hydrochloric acid to precipitate the product. The pH should be adjusted to be near neutral.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and then with a small amount of cold diethyl ether. The product can be further purified by recrystallization from an appropriate solvent system.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary significantly based on the specific reaction conditions, scale, and purity of the starting materials.

ParameterProtocol 1 (Malic Acid)Protocol 2 (Activated C3 Synthon)
Typical Yield 40-60%55-75%
Purity (Post-Recrystallization) >95%>98%
Melting Point Approx. 200-214 °C (decomposes)Approx. 200-214 °C (decomposes)
Reaction Time 4-8 hours2-6 hours

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the synthesis protocols described above.

G cluster_0 Protocol 1: Malic Acid Route A Mix Selenourea & Fuming H₂SO₄ in Ice Bath B Add Malic Acid Portion-wise A->B C Heat Reaction Mixture B->C D Quench on Ice C->D E Filter & Wash with Cold Water D->E F Recrystallize Product E->F G Pure this compound F->G

Caption: Workflow for the synthesis of this compound via the malic acid condensation route.

G cluster_1 Protocol 2: Activated C3 Synthon Route H Prepare NaOEt in Anhydrous EtOH I Add Selenourea & Ethyl 3-Ethoxyacrylate H->I J Reflux under N₂ I->J K Concentrate & Acidify with HCl J->K L Filter & Wash (Water, Ether) K->L M Recrystallize Product L->M N Pure this compound M->N

Caption: Workflow for this compound synthesis using an activated C3 synthon like ethyl 3-ethoxyacrylate.

Techniques for Incorporating 2-Selenouracil into tRNA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the two primary methodologies used to incorporate the modified nucleobase 2-selenouracil into transfer RNA (tRNA). The inclusion of this seleno-nucleobase is critical for a variety of research applications, including structural biology studies using X-ray crystallography, investigation of tRNA folding and dynamics, and the development of novel therapeutic agents.

Introduction

This compound (SeU) is a naturally occurring modified pyrimidine (B1678525) found in the anticodon loop of certain tRNAs, where it plays a role in optimizing codon recognition. The replacement of sulfur with selenium in this position can offer unique biochemical and biophysical properties. These protocols outline two robust methods for achieving this incorporation: in vitro transcription using 2-selenouridine (B1257519) triphosphate (SeUTP) and post-transcriptional enzymatic modification of a 2-thiouridine-containing tRNA.

Method 1: In Vitro Transcription with 2-Selenouridine Triphosphate (SeUTP)

This method involves the synthesis of a tRNA molecule from a DNA template using a bacteriophage RNA polymerase, typically T7 RNA polymerase, with 2-selenouridine triphosphate (SeUTP) completely replacing uridine (B1682114) triphosphate (UTP) in the reaction mixture. This approach allows for the generation of tRNA with 2-selenouridine at all uridine positions.

Quantitative Data
ParameterValueReference
Transcription Yield Up to 85% of corresponding native RNA
Purity of SeUTP >95% (HPLC purified)
Incorporation Efficiency Site-dependent, generally high
Experimental Protocol

1. Preparation of DNA Template

A double-stranded DNA template containing the T7 RNA polymerase promoter upstream of the desired tRNA sequence is required. This can be generated by PCR amplification or by annealing two synthetic DNA oligonucleotides. The template must be purified and quantified accurately.

2. In Vitro Transcription Reaction

The following protocol is for a standard 20 µL transcription reaction. The reaction can be scaled up as needed.

Reagents:

  • T7 RNA Polymerase Buffer (10X): 400 mM Tris-HCl (pH 7.9), 60 mM MgCl₂, 100 mM DTT, 20 mM spermidine

  • ATP, CTP, GTP solution (10 mM each)

  • 2-Selenouridine Triphosphate (SeUTP) (10 mM)

  • Linearized DNA template (0.5-1.0 µg)

  • T7 RNA Polymerase (e.g., 50 U/µL)

  • RNase inhibitor (e.g., 40 U/µL)

  • Nuclease-free water

Procedure:

  • Thaw all components on ice.

  • Assemble the reaction at room temperature in the following order:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 10X T7 RNA Polymerase Buffer

    • 2 µL of ATP, CTP, GTP solution (final concentration 1 mM each)

    • 2 µL of SeUTP solution (final concentration 1 mM)

    • X µL of DNA template (0.5-1.0 µg)

    • 1 µL of RNase inhibitor

    • 1 µL of T7 RNA polymerase

  • Mix gently by pipetting up and down.

  • Incubate at 37°C for 2-4 hours.

  • (Optional) To remove the DNA template, add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes.

3. Purification of this compound Containing tRNA

The transcribed tRNA can be purified by denaturing polyacrylamide gel electrophoresis (PAGE).

Reagents:

  • Denaturing PAGE gel (e.g., 8-12% acrylamide, 7 M urea)

  • TBE buffer (Tris-borate-EDTA)

  • Gel loading buffer (e.g., formamide-based)

  • Elution buffer: 0.3 M sodium acetate, 0.1% SDS, 1 mM EDTA

  • Ethanol (B145695) (100% and 70%)

Procedure:

  • Add an equal volume of gel loading buffer to the transcription reaction.

  • Heat at 95°C for 5 minutes and then place on ice.

  • Load the sample onto the denaturing PAGE gel.

  • Run the gel until the desired separation is achieved.

  • Visualize the RNA band by UV shadowing.

  • Excise the gel slice containing the tRNA.

  • Crush the gel slice and add elution buffer.

  • Incubate at 4°C overnight with gentle agitation.

  • Separate the eluate from the gel fragments by centrifugation.

  • Precipitate the RNA from the eluate by adding 3 volumes of cold 100% ethanol and incubating at -20°C for at least 1 hour.

  • Centrifuge at high speed to pellet the RNA.

  • Wash the pellet with 70% ethanol and air dry briefly.

  • Resuspend the purified tRNA in nuclease-free water.

4. Quality Control

The integrity and purity of the this compound-containing tRNA should be assessed by denaturing PAGE. The concentration should be determined by UV-Vis spectrophotometry. The incorporation of this compound can be confirmed by mass spectrometry.

Workflow Diagram

In_Vitro_Transcription_Workflow cluster_template DNA Template Preparation cluster_transcription In Vitro Transcription cluster_purification Purification cluster_qc Quality Control PCR PCR Amplification Reaction Assemble Reaction: - T7 Polymerase - NTPs (A, C, G) - SeUTP - DNA Template PCR->Reaction Anneal Oligo Annealing Anneal->Reaction PAGE Denaturing PAGE Reaction->PAGE Elution Gel Elution PAGE->Elution Precipitation Ethanol Precipitation Elution->Precipitation Analysis PAGE Analysis Mass Spectrometry Precipitation->Analysis

Workflow for in vitro transcription of this compound tRNA.

Method 2: Enzymatic Modification of 2-Thiouridine (B16713) tRNA

This method relies on the enzymatic conversion of a 2-thiouridine (s²U) residue within a pre-synthesized tRNA to 2-selenouridine (se²U). The key enzyme in this process is tRNA 2-selenouridine synthase (SelU). This approach is particularly useful for site-specific incorporation of 2-selenouridine. The reaction proceeds in two steps: an initial geranylation of the 2-thiouridine followed by selenation.

Quantitative Data
ParameterValueReference
Substrate Specificity Highly specific for 2-thiouridine in tRNA
Apparent Kₘ (selenophosphate) 17.1 µM
Conversion Efficiency High (qualitatively reported)
Experimental Protocol

1. Preparation of 2-Thiouridine Containing tRNA

The substrate tRNA containing a 2-thiouridine at the desired position must first be prepared. This is typically achieved by in vitro transcription using 2-thiouridine triphosphate (s²UTP) in place of UTP, following a similar protocol as described in Method 1.

2. Expression and Purification of tRNA 2-Selenouridine Synthase (SelU)

The SelU enzyme, often as a fusion protein (e.g., with Maltose Binding Protein, MBP-SelU), needs to be expressed and purified. This is typically done in E. coli.

3. Enzymatic Modification Reaction

The following is a representative protocol for the enzymatic conversion.

Reagents:

  • Reaction Buffer (10X): 100 mM Tricine-HCl (pH 7.2), 100 mM MgCl₂

  • Purified 2-thiouridine-containing tRNA (e.g., 5 µg)

  • MBP-SelU enzyme (e.g., 2 µg)

  • Geranyl pyrophosphate (GePP) (e.g., 5-fold molar excess over tRNA)

  • Selenophosphate (SePO₃³⁻) (prepared fresh)

  • Nuclease-free water

Procedure:

  • In a nuclease-free tube, combine the following:

    • Nuclease-free water to the desired final volume

    • 1X Reaction Buffer

    • 2-thiouridine-containing tRNA

    • GePP

    • MBP-SelU enzyme

  • Incubate the mixture at 37°C for 2 hours to allow for the geranylation step.

  • Add freshly prepared selenophosphate to the reaction mixture.

  • Continue incubation at 37°C for another 2 hours for the selenation step.

4. Purification of this compound Modified tRNA

The modified tRNA can be purified from the reaction mixture using methods such as phenol-chloroform extraction followed by ethanol precipitation, or by using specialized RNA cleanup kits.

5. Quality Control

The successful conversion of 2-thiouridine to 2-selenouridine can be verified by methods that can distinguish the mass difference, such as mass spectrometry or HPLC analysis of the digested tRNA.

Signaling Pathway Diagram

Enzymatic_Modification_Pathway s2U_tRNA tRNA with 2-Thiouridine (s²U) geS2U_tRNA Geranylated tRNA Intermediate (ge-s²U-tRNA) s2U_tRNA->geS2U_tRNA Geranylation se2U_tRNA tRNA with 2-Selenouridine (se²U) geS2U_tRNA->se2U_tRNA Selenation SelU_gePP SelU Enzyme + Geranyl Pyrophosphate (GePP) SelU_gePP->geS2U_tRNA SelU_SePO3 SelU Enzyme + Selenophosphate (SePO₃³⁻) SelU_SePO3->se2U_tRNA

Pathway of enzymatic conversion of 2-thiouridine to 2-selenouridine.

Concluding Remarks

The choice between in vitro transcription and enzymatic modification for incorporating this compound into tRNA will depend on the specific research goals. In vitro transcription is a straightforward method for producing tRNA with global replacement of uridine with 2-selenouridine. In contrast, the enzymatic method offers the advantage of site-specific modification, which is often crucial for functional studies. Both methods, when optimized, provide reliable means to generate these valuable tools for molecular biology and drug discovery. Careful purification and rigorous quality control are essential for obtaining high-quality this compound-containing tRNA for downstream applications.

Application Notes and Protocols for the Use of 2-Selenouracil in Photodynamic Therapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tumor ablation.[1][2] The efficacy of PDT is critically dependent on the photophysical properties of the photosensitizer. Recent studies have highlighted the potential of heavy-atom substitution in nucleobase analogs to enhance intersystem crossing, a key process for efficient ROS production.

2-Selenouracil, an analog of the natural nucleobase uracil (B121893) where the oxygen atom at the C2 position is replaced by selenium, is an emerging candidate for PDT. The introduction of the heavier selenium atom is predicted to enhance the triplet state quantum yield upon photoexcitation, a crucial characteristic for an effective photosensitizer. While direct and extensive experimental data on this compound's application in PDT are still emerging, this document provides a comprehensive guide for its investigation, based on established protocols for photosensitizer evaluation and the known properties of analogous selenium-containing compounds.

Rationale for this compound in PDT

The core principle behind using this compound in PDT lies in the "heavy-atom effect." The replacement of oxygen with the heavier selenium atom is expected to facilitate spin-orbit coupling, thereby promoting the transition from the excited singlet state to the excited triplet state (intersystem crossing) upon photo-irradiation. This long-lived triplet state is essential for the energy transfer to molecular oxygen, leading to the generation of highly reactive singlet oxygen (¹O₂) and other ROS, which are the primary effectors of phototoxicity in PDT.

Proposed Mechanism of Action

Upon irradiation with light of an appropriate wavelength, this compound is excited from its ground state (S₀) to a short-lived excited singlet state (S₁). Due to the presence of the selenium atom, it is hypothesized to efficiently undergo intersystem crossing to a longer-lived excited triplet state (T₁). This triplet-state this compound can then initiate two types of photochemical reactions:

  • Type II Reaction: The primary and generally more significant pathway in PDT involves the direct transfer of energy from the triplet-state photosensitizer to ground-state molecular oxygen (³O₂), resulting in the formation of highly cytotoxic singlet oxygen (¹O₂).

  • Type I Reaction: The triplet-state photosensitizer can also react directly with biomolecules through electron transfer, producing superoxide (B77818) anions (O₂⁻), hydroxyl radicals (•OH), and other reactive oxygen species.

These ROS can induce oxidative stress, leading to damage of cellular components such as lipids, proteins, and nucleic acids, ultimately triggering cell death pathways, primarily apoptosis.[3][4]

Key Experimental Protocols

The following protocols are designed to systematically evaluate the potential of this compound as a photosensitizer for PDT.

Synthesis of this compound

A published procedure for the synthesis of this compound can be adapted for laboratory preparation.[5]

Materials:

  • Uracil

  • Phosphorus pentaselenide (P₄Se₁₀)

  • Pyridine (anhydrous)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve uracil in anhydrous pyridine.

  • Add phosphorus pentaselenide portion-wise to the solution with stirring.

  • Reflux the reaction mixture for the time specified in the reference procedure (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully quench by pouring it onto ice-cold water.

  • Acidify the aqueous solution with concentrated HCl to precipitate the product.

  • Collect the crude product by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude this compound using column chromatography on silica (B1680970) gel with an appropriate solvent system (e.g., chloroform/methanol gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Photodynamic Efficacy Assessment

Select appropriate cancer cell lines for the study (e.g., human breast adenocarcinoma MCF-7, human colon carcinoma HT-29, or human lung adenocarcinoma A549). Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

This assay determines the concentration-dependent toxicity of this compound with and without light exposure.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO and diluted in culture medium)

  • Light source with a specific wavelength corresponding to the absorption maximum of this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization buffer (for MTT)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO without the drug).

  • For the "dark toxicity" group, incubate the plates in the dark for the desired duration (e.g., 24 hours).

  • For the "phototoxicity" group, after an initial incubation period in the dark to allow for cellular uptake (e.g., 4-6 hours), irradiate the cells with a light source at a specific wavelength and light dose (J/cm²).

  • After irradiation, incubate the plates for a further 24-48 hours in the dark.

  • Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • If using MTT, add the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a common method to measure intracellular ROS levels.[6][7][8][9]

Materials:

  • 24-well or 96-well plates (black, clear bottom for microscopy)

  • DCFH-DA stock solution (in DMSO)

  • Light source

  • Fluorescence microscope or plate reader

Protocol:

  • Seed cells in the appropriate plate and allow them to adhere.

  • Treat the cells with a predetermined concentration of this compound for the optimal uptake duration.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Load the cells with DCFH-DA (typically 10-25 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Add fresh culture medium.

  • Irradiate one set of wells with the light source. Keep a non-irradiated set as a control.

  • Immediately measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or visualize and capture images using a fluorescence microscope.

  • Quantify the fluorescence intensity and express it as a fold change relative to the control group.

This protocol helps determine how efficiently this compound is taken up by cells and where it localizes, which is crucial for predicting its PDT efficacy.[10][11][12][13]

Materials:

  • Confocal laser scanning microscope (CLSM)

  • Glass-bottom dishes or chamber slides

  • Organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, ER-Tracker for endoplasmic reticulum)

  • DAPI or Hoechst stain for nuclear counterstaining

Protocol:

  • Seed cells on glass-bottom dishes or chamber slides.

  • Incubate the cells with this compound at a suitable concentration and for various time points (e.g., 1, 4, 8, 24 hours).

  • In the last 30-60 minutes of incubation, add the specific organelle tracker (B12436777) probe according to the manufacturer's instructions.

  • For nuclear staining, add DAPI or Hoechst stain for the final 10-15 minutes.

  • Wash the cells with PBS.

  • Add fresh medium or a suitable imaging buffer.

  • Visualize the cells using a CLSM. Acquire images in separate channels for this compound (if it possesses intrinsic fluorescence), the organelle probe, and the nuclear stain.

  • Merge the images to determine the colocalization of this compound with specific organelles.

Apoptosis can be assessed using various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry or fluorescence microscopy, and Western blotting for apoptosis-related proteins.[14][15][16][17][18][19][20]

Annexin V/PI Staining Protocol:

  • Seed cells in 6-well plates and treat them with this compound followed by light irradiation as determined from the cytotoxicity assay.

  • Include appropriate controls (untreated, this compound only, light only).

  • After the desired post-irradiation incubation period (e.g., 24 hours), collect both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC (or another fluorophore) and PI to the cell suspension.

  • Incubate for 15 minutes in the dark at room temperature.

  • Analyze the cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence profiles.

Western Blot Protocol for Apoptotic Markers:

  • Following PDT treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

  • Incubate the membrane with primary antibodies against key apoptotic proteins such as cleaved Caspase-3, cleaved PARP, Bcl-2, and Bax. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

In Vivo Photodynamic Efficacy

Animal models are essential to evaluate the therapeutic potential of this compound-PDT in a physiological context.[21][22][23][24][25]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Tumor cells for xenograft model

  • This compound formulation for intravenous or intratumoral injection

  • Laser with a fiber optic delivery system

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of tumor cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomly divide the mice into treatment groups (e.g., saline control, this compound only, light only, this compound + light).

  • Administer this compound to the mice via an appropriate route (e.g., intravenous tail vein injection). The dose will need to be determined through preliminary dose-escalation studies.

  • After a predetermined drug-light interval (DLI) to allow for tumor accumulation (e.g., 24 hours), anesthetize the mice.

  • Irradiate the tumor area with the laser at the specified wavelength and light dose.

  • Monitor the tumor size with calipers every 2-3 days.

  • Record the body weight of the mice as an indicator of systemic toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineTreatment GroupIC₅₀ (µM)
MCF-7Dark>100
PDT (Light Dose: X J/cm²)Value to be determined
HT-29Dark>100
PDT (Light Dose: X J/cm²)Value to be determined
A549Dark>100
PDT (Light Dose: X J/cm²)Value to be determined

Table 2: Intracellular ROS Generation

Cell LineTreatmentFold Increase in ROS (vs. Control)
MCF-7This compound + LightValue to be determined
HT-29This compound + LightValue to be determined
A549This compound + LightValue to be determined

Table 3: Apoptosis Induction by this compound PDT

Cell LineTreatment% Early Apoptosis% Late Apoptosis/Necrosis
MCF-7This compound + LightValue to be determinedValue to be determined
HT-29This compound + LightValue to be determinedValue to be determined
A549This compound + LightValue to be determinedValue to be determined

Table 4: In Vivo Antitumor Efficacy of this compound PDT

Treatment GroupTumor Volume Inhibition (%)
This compound + LightValue to be determined
This compound onlyValue to be determined
Light onlyValue to be determined

Visualizations

Proposed Signaling Pathway for this compound Mediated PDT

PDT_Pathway cluster_stimulus External Stimulus cluster_photophysics Photophysical Processes cluster_ros ROS Generation cluster_cellular_response Cellular Response Light Light 2_Selenouracil_S0 This compound (S0) Light->2_Selenouracil_S0 Absorption 2_Selenouracil_S1 This compound (S1) 2_Selenouracil_S0->2_Selenouracil_S1 Excitation 2_Selenouracil_T1 This compound (T1) 2_Selenouracil_S1->2_Selenouracil_T1 Intersystem Crossing (ISC) 2_Selenouracil_T1->2_Selenouracil_S0 Phosphorescence O2 ³O₂ ROS ROS (¹O₂, O₂⁻, •OH) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Cytochrome_c_Release Cytochrome c Release Mitochondrial_Damage->Cytochrome_c_Release Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis 2_Selenouracil_T1O2 2_Selenouracil_T1O2 2_Selenouracil_T1O2->ROS Energy/Electron Transfer

Caption: Proposed mechanism of this compound mediated photodynamic therapy.

Experimental Workflow for In Vitro Evaluation

In_Vitro_Workflow cluster_setup Initial Setup cluster_assays In Vitro Assays cluster_treatment PDT Treatment cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (e.g., MCF-7, HT-29) Incubation Incubation with This compound Cell_Culture->Incubation PS_Preparation This compound Stock Solution PS_Preparation->Incubation Cytotoxicity Cytotoxicity Assay (MTT/MTS) Data_Quantification Data Quantification & Statistical Analysis Cytotoxicity->Data_Quantification ROS_Detection ROS Detection (DCFH-DA) ROS_Detection->Data_Quantification Uptake_Localization Cellular Uptake & Localization (CLSM) Uptake_Localization->Data_Quantification Apoptosis_Assay Apoptosis Assay (Annexin V/PI, Western Blot) Apoptosis_Assay->Data_Quantification Irradiation Light Irradiation Incubation->Irradiation Irradiation->Cytotoxicity Irradiation->ROS_Detection Irradiation->Uptake_Localization Irradiation->Apoptosis_Assay Conclusion Evaluation of PDT Efficacy Data_Quantification->Conclusion

Caption: Workflow for the in vitro evaluation of this compound in PDT.

Experimental Workflow for In Vivo Evaluation

In_Vivo_Workflow cluster_model Animal Model Preparation cluster_treatment_vivo In Vivo PDT cluster_monitoring Monitoring and Analysis cluster_outcome Outcome Assessment Tumor_Implantation Subcutaneous Tumor Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth PS_Injection This compound Administration (e.g., IV) Tumor_Growth->PS_Injection DLI Drug-Light Interval (e.g., 24h) PS_Injection->DLI Irradiation_Vivo Tumor Irradiation DLI->Irradiation_Vivo Tumor_Measurement Tumor Volume Measurement Irradiation_Vivo->Tumor_Measurement Body_Weight Body Weight Monitoring Irradiation_Vivo->Body_Weight Efficacy_Analysis Antitumor Efficacy Analysis Tumor_Measurement->Efficacy_Analysis Toxicity_Assessment Systemic Toxicity Assessment Body_Weight->Toxicity_Assessment Histology Post-mortem Histological Analysis Efficacy_Analysis->Histology Final_Evaluation Overall Therapeutic Potential Efficacy_Analysis->Final_Evaluation Toxicity_Assessment->Final_Evaluation

Caption: Workflow for the in vivo evaluation of this compound in PDT.

Conclusion

This compound presents a promising avenue for the development of novel photosensitizers for photodynamic therapy. Its successful application hinges on a systematic and thorough evaluation of its photophysical and biological properties. The protocols and guidelines presented in this document provide a robust framework for researchers to investigate the potential of this compound as a next-generation PDT agent. While direct experimental evidence is still needed, the foundational principles of PDT and the known effects of selenium substitution provide a strong rationale for pursuing these studies. The data generated from these protocols will be invaluable for understanding the mechanism of action of this compound and for its potential translation into clinical applications.

References

2-Selenouracil: A Versatile Molecular Probe for Nucleic Acid Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-selenouracil as a molecular probe in nucleic acid research. This versatile modified nucleobase offers unique photophysical and heavy-atom properties, making it a powerful tool for studying nucleic acid structure, function, and interactions. The following sections detail its primary applications, provide quantitative data, and present detailed experimental protocols for its incorporation into oligonucleotides and its use in photocrosslinking and X-ray crystallography.

Introduction to this compound as a Molecular Probe

This compound is an analogue of uracil (B121893) where the oxygen atom at the C2 position is replaced by a selenium atom. This substitution imparts unique characteristics that are highly valuable in nucleic acid research:

  • Photoreactivity: this compound exhibits a significant red-shifted UV absorption spectrum compared to canonical bases and can be efficiently excited to a reactive triplet state upon UV irradiation. This property makes it an excellent intrinsic photosensitizer for photocrosslinking studies to investigate nucleic acid-protein and nucleic acid-nucleic acid interactions.

  • Heavy-Atom Properties: Selenium, being a heavier atom than oxygen, provides a strong anomalous signal in X-ray diffraction experiments. Incorporating this compound into DNA or RNA oligonucleotides facilitates the phasing of crystallographic data, which is a critical step in determining the three-dimensional structure of nucleic acids and their complexes.

  • Minimal Structural Perturbation: The substitution of oxygen with selenium is isosteric, generally leading to minimal perturbation of the nucleic acid structure, ensuring that the observed biological interactions and structures are representative of the native state.

Key Applications

The unique properties of this compound lend themselves to two primary advanced research applications:

  • Photo-crosslinking Studies: To map the binding sites and understand the dynamics of interactions between nucleic acids and proteins or other nucleic acid strands.

  • X-ray Crystallography: To solve the phase problem in the structural determination of novel DNA and RNA molecules and their complexes.

Quantitative Data

The photophysical properties of this compound are central to its application as a photoreactive probe. The following table summarizes key quantitative data.

PropertyValueNotes
Absorption Maximum (λmax) ~305 nm - 316 nmRed-shifted compared to uracil, allowing for selective excitation.
Triplet State Quantum Yield (ΦT) High (approaching unity)Theoretical studies suggest a very efficient intersystem crossing to the triplet state, making it an effective photosensitizer.[1]
Triplet State Lifetime (τT) ps to ns rangeThe lifetime is sensitive to the local environment and protonation state. The neutral form has a very short lifetime, while the deprotonated form is longer-lived.[2][3]
Effect on Duplex Stability Minimal to slight destabilizationThe isosteric nature of the Se for O substitution generally results in minor changes to the melting temperature (Tm) of DNA and RNA duplexes.[4]

Experimental Protocols

Synthesis of this compound Modified Oligonucleotides

The incorporation of this compound into oligonucleotides is achieved using standard phosphoramidite (B1245037) chemistry on an automated DNA/RNA synthesizer. The key component is the this compound phosphoramidite building block.

Protocol for Solid-Phase Synthesis of a this compound Containing Oligonucleotide:

  • Phosphoramidite Preparation: Synthesize the this compound phosphoramidite from a 2-thiouridine (B16713) precursor by activation followed by the introduction of the selenium functionality. (This is a specialized chemical synthesis that is typically performed by commercial suppliers of modified phosphoramidites).

  • Automated Solid-Phase Synthesis:

    • Support: Use a standard solid support (e.g., CPG) pre-loaded with the initial nucleoside.

    • Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction with the following steps for each nucleotide addition:

      • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group with an acid (e.g., trichloroacetic acid).

      • Coupling: Addition of the next phosphoramidite in the presence of an activator (e.g., 5-(benzylmercapto)-1H-tetrazole). For the this compound phosphoramidite, an extended coupling time may be beneficial.

      • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

      • Oxidation: Oxidation of the phosphite (B83602) triester to the more stable phosphate (B84403) triester using an iodine solution.

  • Cleavage and Deprotection:

    • Cleave the oligonucleotide from the solid support using a concentrated ammonia (B1221849) solution.

    • Remove the protecting groups from the nucleobases and the phosphate backbone by heating in the ammonia solution. For selenium-containing oligonucleotides, the addition of a reducing agent like dithiothreitol (B142953) (DTT) during deprotection can help prevent oxidation of the selenium atom.[5]

  • Purification:

    • Purify the full-length oligonucleotide from shorter, failed sequences using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

    • Verify the mass of the purified oligonucleotide using mass spectrometry.

Diagram of the Oligonucleotide Synthesis Cycle:

OligoSynthesis cluster_cycle Synthesis Cycle Deblocking Deblocking Coupling Coupling Deblocking->Coupling Add Phosphoramidite & Activator Capping Capping Coupling->Capping Cap Unreacted Ends Oxidation Oxidation Capping->Oxidation Oxidize Phosphite Oxidation->Deblocking Start Next Cycle End End Oxidation->End Final Cycle Complete Start Start Start->Deblocking

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Photo-crosslinking of Nucleic Acid-Protein Complexes

This protocol describes a general procedure for using a this compound modified oligonucleotide to identify interacting proteins.

Materials:

  • Purified this compound modified oligonucleotide probe.

  • Target protein or cell lysate.

  • Binding buffer (optimized for the specific interaction).

  • UV irradiation source (e.g., a UV transilluminator or a specific wavelength UV lamp, ~310-320 nm).

  • SDS-PAGE analysis reagents.

  • Autoradiography or Western blotting reagents for detection.

Protocol:

  • Binding Reaction:

    • Incubate the this compound modified oligonucleotide (probe) with the target protein or cell lysate in the binding buffer. It is advisable to radioactively or fluorescently label the probe for easier detection.

    • Allow the binding reaction to reach equilibrium (typically 20-30 minutes at room temperature or 4°C).

  • UV Irradiation:

    • Place the reaction mixture in a suitable container (e.g., a microcentrifuge tube or a spot on a parafilm sheet) on a cold surface (e.g., an ice block).

    • Irradiate the sample with UV light at a wavelength close to the absorption maximum of this compound (~310-320 nm) for a predetermined time (e.g., 5-30 minutes). The optimal irradiation time should be determined empirically.

  • Analysis of Crosslinked Products:

    • Denature the samples by adding SDS-PAGE loading buffer and heating.

    • Separate the protein-nucleic acid adducts by SDS-PAGE.

    • Visualize the crosslinked products by autoradiography (if the probe is radiolabeled) or by other detection methods such as Western blotting for the protein of interest or fluorescence imaging.

Diagram of the Photo-crosslinking Workflow:

Photocrosslinking cluster_setup Reaction Setup Probe 2-SeU Oligo Probe Incubation Incubate to form Probe-Protein Complex Probe->Incubation Protein Target Protein/Lysate Protein->Incubation Buffer Binding Buffer Buffer->Incubation UV_Irradiation UV Irradiation (~315 nm) Incubation->UV_Irradiation Analysis Analyze by SDS-PAGE UV_Irradiation->Analysis Detection Detect Crosslinked Adduct (Autoradiography/Western Blot) Analysis->Detection

Caption: Workflow for photo-crosslinking of nucleic acid-protein interactions.

Heavy-Atom Phasing in X-ray Crystallography

This protocol provides a general outline for using this compound modified oligonucleotides for de novo structure determination of nucleic acids.

Protocol:

  • Oligonucleotide Design and Synthesis:

    • Design the DNA or RNA sequence for crystallization, incorporating one or more this compound residues at strategic locations.

    • Synthesize and purify the this compound modified oligonucleotide as described in Protocol 4.1.

  • Crystallization:

    • Screen for crystallization conditions using standard vapor diffusion methods (hanging drop or sitting drop). The presence of selenium may sometimes alter the optimal crystallization conditions compared to the native oligonucleotide.

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystal and mount it on a goniometer.

    • Collect diffraction data at a synchrotron source. For Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD) phasing, collect data at multiple wavelengths around the selenium K-edge (~0.979 Å or 12.658 keV).

  • Structure Determination:

    • Process the diffraction data to obtain reflection intensities.

    • Locate the selenium atoms using the anomalous signal.

    • Calculate the initial experimental phases based on the positions of the selenium atoms.

    • Improve the electron density map through density modification and solvent flattening.

    • Build the atomic model of the nucleic acid into the electron density map and refine the structure.

Diagram of the Crystallography Phasing Workflow:

Crystallography Synthesis Synthesize & Purify 2-SeU Oligonucleotide Crystallization Crystallize Oligonucleotide Synthesis->Crystallization Data_Collection X-ray Diffraction Data Collection (Synchrotron, Se K-edge) Crystallization->Data_Collection Phasing Anomalous Phasing (MAD/SAD) Data_Collection->Phasing Model_Building Model Building & Refinement Phasing->Model_Building Structure 3D Structure Model_Building->Structure

Caption: Workflow for nucleic acid structure determination using this compound.

Conclusion

This compound is a powerful and versatile molecular probe for nucleic acid research. Its unique photoreactive and heavy-atom properties enable detailed investigations into nucleic acid interactions and high-resolution structure determination. The protocols provided herein offer a foundation for researchers to incorporate this valuable tool into their studies, paving the way for new discoveries in molecular biology and drug development.

References

Application Notes and Protocols for Selenium Analysis in 2-Selenouracil Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of selenium in 2-selenouracil and related organoselenium compounds. The methodologies covered include Graphite (B72142) Furnace Atomic Absorption Spectrometry (GF-AAS), High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS), and X-ray Fluorescence (XRF) Spectrometry.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential therapeutic properties, including anticancer and antioxidant activities.[1] Accurate and precise quantification of selenium in these compounds is crucial for understanding their mechanism of action, pharmacokinetics, and for quality control during drug manufacturing. This document outlines validated methods for total selenium quantification and speciation analysis.

Analytical Methods for Selenium Quantification

A comparative summary of the key analytical methods for selenium analysis is presented below.

FeatureGraphite Furnace Atomic Absorption Spectrometry (GF-AAS)High-Performance Liquid Chromatography - Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)X-ray Fluorescence (XRF) Spectrometry
Principle Measures the absorption of light by free selenium atoms in a graphite furnace.Separates different selenium species by HPLC, followed by elemental detection and quantification by ICP-MS.Measures the fluorescent X-rays emitted from a sample that has been excited by a primary X-ray source.
Sample Type Liquids, digested solidsLiquids, extractsSolids, powders, liquids
Analysis Time Minutes per sample10-30 minutes per sampleMinutes per sample
Detection Limit Low (µg/L or ng/g)[2][3]Very low (ng/L)Higher (ppm range)[4]
Speciation NoYesNo
Sample Prep Destructive (digestion required)[5][6][7][8][9]Minimal for liquids, extraction for solidsNon-destructive, minimal preparation[4][10]

Experimental Protocols

Graphite Furnace Atomic Absorption Spectrometry (GF-AAS)

GF-AAS is a highly sensitive technique for the determination of total selenium content.[11] It requires a complete digestion of the organic matrix to release the selenium for analysis.[1]

3.1.1. Sample Preparation: Microwave-Assisted Acid Digestion

This method is suitable for the complete digestion of this compound compounds.[6][7][9]

Reagents:

  • Nitric acid (HNO₃), trace metal grade

  • Hydrogen peroxide (H₂O₂), 30%, trace metal grade

  • Deionized water (18 MΩ·cm)

  • Selenium standard solution (1000 mg/L)

  • Palladium (Pd) matrix modifier solution

  • Magnesium nitrate (B79036) (Mg(NO₃)₂) matrix modifier solution[5]

Procedure:

  • Accurately weigh approximately 10-50 mg of the this compound compound into a clean microwave digestion vessel.

  • Add 5 mL of concentrated nitric acid to the vessel.

  • Allow the sample to pre-digest for 30 minutes at room temperature.

  • Carefully add 2 mL of hydrogen peroxide to the vessel.

  • Seal the vessel and place it in the microwave digestion system.

  • Ramp the temperature to 180°C over 15 minutes and hold for 30 minutes.

  • Allow the vessel to cool to room temperature.

  • Carefully open the vessel in a fume hood and quantitatively transfer the digest to a 50 mL volumetric flask.

  • Dilute to the mark with deionized water.

  • Prepare a series of calibration standards by appropriate dilution of the selenium standard solution.

3.1.2. Instrumental Analysis

Instrumentation:

  • Atomic Absorption Spectrometer with a graphite furnace atomizer and Zeeman background correction.

  • Selenium hollow cathode lamp or electrodeless discharge lamp.

Typical GF-AAS Parameters:

Parameter Value
Wavelength 196.0 nm
Slit Width 2.0 nm
Lamp Current Per manufacturer's recommendation
Injection Volume 20 µL
Matrix Modifier 5 µg Pd + 3 µg Mg(NO₃)₂
Graphite Furnace Program
Drying Step 110°C (ramp 10s, hold 20s)
Pyrolysis Step 1200°C (ramp 10s, hold 20s)
Atomization Step 2300°C (ramp 0s, hold 5s)

| Cleanout Step | 2500°C (ramp 1s, hold 3s) |

3.1.3. Data Analysis

Quantify the selenium concentration in the digested samples using the calibration curve generated from the selenium standards. The final concentration in the original this compound compound is calculated by accounting for the initial sample weight and the dilution factor.

High-Performance Liquid Chromatography - Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)

HPLC-ICP-MS is a powerful technique for the speciation of selenium compounds, allowing for the separation and quantification of this compound from its potential metabolites or degradation products.[12][13]

3.2.1. Sample Preparation

  • For pure compounds, dissolve an accurately weighed amount of the this compound compound in a suitable solvent (e.g., deionized water, methanol/water mixture) to a known concentration.

  • For biological matrices, an extraction step may be necessary. This can involve sonication in a suitable buffer or enzymatic digestion.[14]

  • Filter the sample solution through a 0.22 µm syringe filter before injection.[15]

3.2.2. Instrumental Analysis

Instrumentation:

  • HPLC system with a suitable column (e.g., C18 reversed-phase).

  • ICP-MS system with a standard sample introduction system.

Typical HPLC-ICP-MS Parameters:

HPLC Parameters
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% formic acid in waterB: 0.1% formic acid in acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 20 µL
ICP-MS Parameters
Monitored Isotope ⁷⁸Se, ⁸²Se
RF Power 1550 W
Plasma Gas Flow 15 L/min

| Nebulizer Gas Flow | ~1.0 L/min |

3.2.3. Data Analysis

Identify and quantify this compound and its related species by comparing the retention times and peak areas with those of known standards. Speciation analysis provides valuable information on the stability and metabolic fate of the parent compound.

X-ray Fluorescence (XRF) Spectrometry

XRF is a rapid and non-destructive technique for the elemental analysis of solid and liquid samples, making it suitable for quality control screening of this compound compounds.[4][10][16]

3.3.1. Sample Preparation

  • For solid samples, press the powdered this compound compound into a pellet using a hydraulic press.

  • For liquid samples, place the solution in a sample cup with a thin-film window.

  • No further sample preparation is typically required.[4]

3.3.2. Instrumental Analysis

Instrumentation:

  • Energy Dispersive X-ray Fluorescence (EDXRF) or Wavelength Dispersive X-ray Fluorescence (WDXRF) spectrometer.

Typical XRF Parameters:

Parameter Value
X-ray Tube Target Rhodium (Rh)
Voltage 50 kV
Current 1000 µA
Detector Silicon Drift Detector (SDD)

| Measurement Time | 180 seconds |

3.3.3. Data Analysis

Quantify the total selenium concentration using a calibration curve prepared from a set of standards with known selenium concentrations in a similar matrix. Alternatively, standardless fundamental parameters (FP) analysis can provide semi-quantitative results.[17]

Visualizations

Experimental Workflow for Selenium Analysis

The following diagram illustrates a general workflow for the analysis of selenium in this compound compounds.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Output Sample This compound Compound Solid Solid/Powder Sample->Solid Liquid Liquid/Solution Sample->Liquid Digestion Acid Digestion Solid->Digestion Pelletizing Pelletizing Solid->Pelletizing Liquid->Digestion Dissolution Dissolution/Extraction Liquid->Dissolution GFAAS GF-AAS Digestion->GFAAS HPLC_ICP_MS HPLC-ICP-MS Dissolution->HPLC_ICP_MS XRF XRF Pelletizing->XRF Total_Se Total Selenium Quantification GFAAS->Total_Se Se_Speciation Selenium Speciation and Quantification HPLC_ICP_MS->Se_Speciation XRF->Total_Se

Caption: General workflow for selenium analysis in this compound compounds.

Metabolic Pathway of 2-Selenouridine (B1257519) Formation in Bacteria

This compound is a key component of 2-selenouridine, a modified nucleoside found in bacterial tRNA. The biosynthesis of 2-selenouridine involves the enzymatic conversion of 2-thiouridine, a sulfur-containing analogue.[18] This pathway is crucial for the proper functioning of tRNA in protein synthesis.[19][20][21]

metabolic_pathway tRNA_2SU tRNA with 2-Thiouridine (S²U) SelU_1 SelU Enzyme (Geranylation) tRNA_2SU->SelU_1 GePP Geranyl Pyrophosphate (GePP) GePP->SelU_1 tRNA_geS2U tRNA with S-Geranyl-2-thiouridine (geS²U) SelU_1->tRNA_geS2U SelU_2 SelU Enzyme (Selenation) tRNA_geS2U->SelU_2 SePO3 Selenophosphate (SePO₃³⁻) SePO3->SelU_2 tRNA_2SeU tRNA with 2-Selenouridine (Se²U) SelU_2->tRNA_2SeU Protein_Synthesis Protein Synthesis tRNA_2SeU->Protein_Synthesis

Caption: Biosynthesis of 2-selenouridine in bacterial tRNA.

Potential Influence of Organoselenium Compounds on Cellular Signaling

Organoselenium compounds, including derivatives of this compound, have been shown to modulate various cellular signaling pathways, which is linked to their therapeutic effects.[22] This diagram illustrates a generalized overview of how these compounds might interfere with key signaling cascades in cancer cells.

signaling_pathway cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Outcomes OrganoSe Organoselenium Compound (e.g., this compound derivative) PI3K_Akt PI3K/Akt Pathway OrganoSe->PI3K_Akt Inhibition MAPK MAPK Pathway OrganoSe->MAPK Modulation NFkB NF-κB Pathway OrganoSe->NFkB Inhibition Proliferation Decreased Proliferation PI3K_Akt->Proliferation Apoptosis Increased Apoptosis PI3K_Akt->Apoptosis MAPK->Proliferation NFkB->Proliferation Angiogenesis Inhibition of Angiogenesis NFkB->Angiogenesis

Caption: Modulation of cancer cell signaling by organoselenium compounds.

References

Site-Specific Labeling of RNA with 2-Selenouracil: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleotides into RNA is a powerful tool for elucidating RNA structure, function, and dynamics. 2-Selenouracil (²SeU), a selenium-derivatized analog of uracil, offers unique properties for such studies. The selenium atom, being heavier than oxygen or sulfur, can serve as a valuable spectroscopic probe in X-ray crystallography for phasing and in NMR spectroscopy. Furthermore, the distinct chemical properties of selenium can be exploited in studies of RNA-protein interactions and catalytic mechanisms. These application notes provide detailed protocols for the site-specific labeling of RNA with this compound using both enzymatic and chemical synthesis approaches.

Applications of this compound Labeled RNA

  • X-ray Crystallography: The anomalous scattering signal from the selenium atom can be utilized for phasing, facilitating the determination of RNA crystal structures.

  • NMR Spectroscopy: The selenium nucleus can be used as a probe to study RNA dynamics and interactions.

  • Probing RNA-Protein Interactions: The modified nucleobase can be used to identify specific contacts between RNA and binding proteins.

  • Mechanistic Studies of Ribozymes: The unique electronic properties of this compound can be used to probe the catalytic mechanisms of ribozymes.

Quantitative Data Summary

The following table summarizes key quantitative data associated with the enzymatic and chemical labeling protocols described below.

ParameterEnzymatic Labeling with 2-seleno-UTPChemical Synthesis with 2-selenouridine (B1257519) Phosphoramidite (B1245037)
Labeling Efficiency Up to 85% of native RNA transcription yield[1][2]>95% coupling yield[3]
Purity of Labeled RNA High, requires purificationHigh, requires purification
Scale of Synthesis Milligram quantities possibleMicromole to millimole scale
RNA Length Limitation Suitable for long RNAsPractical for short to medium length RNAs (up to ~100 nt)[4]
Site-Specificity Control Achieved via various strategiesPrecisely controlled by synthesis cycle

I. Enzymatic Protocol for Site-Specific Labeling of RNA with this compound

This protocol describes the enzymatic incorporation of this compound into a specific site in an RNA molecule. The strategy involves the synthesis of 2-selenouridine triphosphate (2-seleno-UTP) and its incorporation during in vitro transcription using T7 RNA polymerase. Site-specificity can be achieved by ligating a short, labeled RNA fragment to a larger, unlabeled RNA molecule using a DNA splint and T4 DNA ligase.

Experimental Workflow: Enzymatic Labeling

Enzymatic_Workflow cluster_synthesis 2-seleno-UTP Synthesis cluster_transcription In Vitro Transcription cluster_ligation Site-Specific Ligation cluster_purification Purification & Characterization SeU 2-Selenouridine SeUTP 2-seleno-UTP SeU->SeUTP Triphosphorylation SeUTP_in 2-seleno-UTP DNA_template DNA Template for short RNA short_RNA Short ²SeU-labeled RNA DNA_template->short_RNA T7_pol T7 RNA Polymerase T7_pol->short_RNA NTPs ATP, CTP, GTP NTPs->short_RNA SeUTP_in->short_RNA labeled_RNA Site-specifically labeled RNA short_RNA->labeled_RNA large_RNA Large unlabeled RNA large_RNA->labeled_RNA DNA_splint DNA Splint DNA_splint->labeled_RNA T4_ligase T4 DNA Ligase T4_ligase->labeled_RNA PAGE Denaturing PAGE labeled_RNA->PAGE HPLC HPLC PAGE->HPLC Mass_Spec Mass Spectrometry HPLC->Mass_Spec

Caption: Workflow for enzymatic site-specific labeling of RNA with this compound.

A. Synthesis of 2-selenouridine Triphosphate (2-seleno-UTP)

This procedure is adapted from a published method[1].

Materials:

Protocol:

  • Deprotection of 5'-DMTr-2-selenouridine:

    • Dissolve 5′-DMTr-2-selenouridine in DCM.

    • Add TFA and heat the solution at 40°C for 30 minutes.

    • Add methanol and stir vigorously for 1 hour to precipitate the deprotected 2-selenouridine.

    • Recover the precipitate by centrifugation.

  • Monophosphorylation:

    • Suspend the deprotected 2-selenouridine and proton sponge in trimethylphosphate.

    • Cool the mixture to 0°C and add POCl₃ dropwise.

    • Stir the reaction at 0°C for 2 hours.

  • Triphosphorylation:

    • In a separate flask, mix tributylamine and tributylammonium pyrophosphate in anhydrous DMF and stir for 3 hours.

    • Add this pyrophosphate solution to the monophosphorylated intermediate.

    • Stir the reaction at room temperature for 30 minutes.

    • Quench the reaction with TEAB buffer.

  • Purification:

    • Purify the crude 2-seleno-UTP by anion-exchange chromatography followed by reverse-phase HPLC.

    • Characterize the final product by ¹H NMR, ³¹P NMR, and mass spectrometry.

B. In Vitro Transcription of a Short this compound-Labeled RNA Fragment

Materials:

  • Linearized DNA template encoding the short RNA fragment

  • T7 RNA Polymerase

  • Transcription buffer (40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 2 mM spermidine)

  • ATP, CTP, GTP solution (10 mM each)

  • 2-seleno-UTP solution (10 mM)

  • RNase inhibitor

Protocol:

  • Set up the transcription reaction in a total volume of 20 µL:

    • 1 µg linearized DNA template

    • 2 µL 10x Transcription buffer

    • 2 µL of 10 mM ATP, CTP, GTP mix

    • 2 µL of 10 mM 2-seleno-UTP

    • 1 µL RNase inhibitor

    • 2 µL T7 RNA Polymerase

    • Nuclease-free water to 20 µL

  • Incubate at 37°C for 2-4 hours.

  • Treat the reaction with DNase I to remove the DNA template.

  • Purify the short ²SeU-labeled RNA using denaturing polyacrylamide gel electrophoresis (PAGE).

C. Site-Specific Ligation of the Labeled Fragment

Materials:

  • Purified short ²SeU-labeled RNA

  • Purified large unlabeled RNA

  • DNA splint oligonucleotide (complementary to the ligation junction)

  • T4 DNA Ligase and ligation buffer

  • RNase inhibitor

Protocol:

  • In a microcentrifuge tube, combine:

    • 10 pmol of the short ²SeU-labeled RNA

    • 10 pmol of the large unlabeled RNA

    • 12 pmol of the DNA splint

    • Nuclease-free water to 15 µL

  • Heat to 95°C for 2 minutes, then cool slowly to 30°C to anneal the RNAs to the DNA splint.

  • Add 4 µL of 5x T4 DNA Ligase buffer and 1 µL of RNase inhibitor.

  • Add 1 µL of T4 DNA Ligase (5 U/µL).

  • Incubate at 30°C for 2 hours.

  • Purify the full-length, site-specifically labeled RNA by denaturing PAGE.

D. Characterization of the Labeled RNA
  • Purity and Integrity: Analyze the purified RNA by denaturing PAGE and staining with a suitable dye (e.g., SYBR Gold).

  • Confirmation of Labeling: Use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the incorporation of the selenium atom by observing the expected mass shift.

II. Chemical Synthesis Protocol for Site-Specific Labeling of RNA with this compound

This protocol outlines the solid-phase synthesis of RNA with a site-specifically incorporated this compound using phosphoramidite chemistry. This method offers precise control over the position of the modified nucleotide.

Experimental Workflow: Chemical Synthesis

Chemical_Synthesis_Workflow cluster_phosphoramidite Phosphoramidite Synthesis cluster_synthesis_cycle Solid-Phase Synthesis Cycle cluster_cleavage_deprotection Cleavage & Deprotection cluster_purification_char Purification & Characterization SeU_protected Protected 2-Selenouridine SeU_phosphoramidite 2-Selenouridine Phosphoramidite SeU_protected->SeU_phosphoramidite Phosphitylation start Start with solid support deblock Deblocking (DMT removal) start->deblock coupling Coupling deblock->coupling capping Capping coupling->capping SeU_phosphoramidite_in Use ²SeU phosphoramidite at desired position coupling->SeU_phosphoramidite_in oxidation Oxidation capping->oxidation repeat Repeat for each nucleotide oxidation->repeat n-1 times cleavage Cleavage from support repeat->cleavage deprotection Deprotection of bases and phosphates cleavage->deprotection desilylation 2'-OH desilylation deprotection->desilylation HPLC_purify HPLC Purification desilylation->HPLC_purify Mass_Spec_char Mass Spectrometry HPLC_purify->Mass_Spec_char

Caption: Workflow for chemical synthesis of site-specifically this compound labeled RNA.

A. Synthesis of 2-Selenouridine Phosphoramidite

This is a proposed synthesis adapted from protocols for similar modified phosphoramidites[3].

Materials:

  • 2-Selenouridine

  • Protecting group reagents (e.g., for 5'-OH, 2'-OH)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

Protocol:

  • Protection of 2-Selenouridine:

    • Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.

    • Protect the 2'-hydroxyl group with a suitable protecting group such as tert-butyldimethylsilyl (TBDMS).

  • Phosphitylation:

    • Dissolve the fully protected 2-selenouridine in anhydrous DCM.

    • Add DIPEA to the solution.

    • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at room temperature.

    • Stir the reaction under an inert atmosphere for 2-4 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Extract the product with DCM.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Purify the crude product by silica (B1680970) gel column chromatography to obtain the 2-selenouridine phosphoramidite.

B. Solid-Phase RNA Synthesis

This procedure is performed on an automated DNA/RNA synthesizer.

Protocol:

  • Initiation: Start with a solid support (e.g., controlled pore glass) functionalized with the first nucleoside of the target RNA sequence.

  • Synthesis Cycle: For each nucleotide to be added, the following four steps are performed:

    • Deblocking: Removal of the 5'-DMT protecting group with an acid (e.g., trichloroacetic acid).

    • Coupling: The next phosphoramidite in the sequence (either a standard A, C, G, U phosphoramidite or the synthesized 2-selenouridine phosphoramidite for the specific labeling site) is activated and coupled to the free 5'-hydroxyl group of the growing RNA chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in water/pyridine).

  • Repeat the cycle until the full-length RNA is synthesized.

C. Deprotection and Purification

Protocol:

  • Cleavage and Base Deprotection: The synthesized RNA is cleaved from the solid support, and the protecting groups on the phosphate backbone and the nucleobases are removed by treatment with a suitable reagent (e.g., a mixture of ammonia (B1221849) and methylamine).

  • 2'-Hydroxyl Deprotection: The 2'-hydroxyl protecting groups (e.g., TBDMS) are removed using a fluoride (B91410) source (e.g., triethylamine (B128534) trihydrofluoride).

  • Purification: The crude RNA is purified by denaturing PAGE or HPLC.

D. Characterization of the Labeled RNA
  • Purity: Assess the purity of the final product by analytical HPLC or capillary electrophoresis.

  • Identity Confirmation: Confirm the mass and composition of the synthesized RNA using mass spectrometry.

Conclusion

The protocols outlined provide comprehensive guidance for the site-specific labeling of RNA with this compound. The choice between the enzymatic and chemical synthesis methods will depend on the specific research application, the desired length of the RNA, and the available resources. Both methods, when executed with care, can yield high-quality, site-specifically labeled RNA suitable for a wide range of structural and functional studies.

References

Application of 2-Selenouracil in Structural Biology of RNA: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of high-resolution three-dimensional structures of RNA is fundamental to understanding its diverse biological roles and for the rational design of RNA-targeting therapeutics. A significant bottleneck in RNA X-ray crystallography is the "phase problem," which necessitates the use of heavy-atom derivatives to obtain initial phase information. While methods like halogenation of pyrimidines have been employed, they can suffer from issues such as lack of isomorphism and radiation damage. An emerging and powerful alternative is the site-specific incorporation of selenium into RNA. This document provides detailed application notes and protocols for the use of 2-selenouracil, a selenium-containing analog of uracil (B121893), in the structural biology of RNA.

The replacement of the oxygen atom at the C2 position of uracil with a selenium atom offers a strategic tool for phasing in X-ray crystallography via Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD) methods.[1] The anomalous signal from the selenium atom can be leveraged to solve the phase problem, facilitating de novo structure determination.[2] Furthermore, studies have shown that the incorporation of 2-selenouridine (B1257519) can enhance the specificity of base pairing by discriminating against U/G wobble pairs while preserving the native U/A pair geometry.[2]

This guide outlines the methodologies for both chemical and enzymatic incorporation of this compound into RNA, along with protocols for purification and characterization, providing a comprehensive resource for researchers in structural biology and drug development.

Data Presentation

Table 1: Biophysical and Biochemical Data for 2-Selenouridine Incorporation
ParameterValue/ObservationReference
Enzymatic Incorporation Yield Up to 85% of native RNA transcription yield with T7 RNA polymerase.[2]
Thermal Stability (Tm) Minimal perturbation to the thermal stability of RNA duplexes.[1]
UV Absorption Maximum (λmax) 2-selenouridine has a unique UV-absorption at 307 nm, distinct from the 260 nm absorption of natural bases.[3]
Base Pairing Specificity Discriminates against U/G wobble pairs, enhancing base-pairing fidelity.[2]
Structural Perturbation Minimal structural perturbation to the A-form geometry of RNA helices.[1]
Table 2: Crystallographic Data Collection and Phasing Statistics (Hypothetical Example*)
ParameterValue
Wavelength (Å) 0.9795 (Se K-edge)
Resolution (Å) 2.5
Space Group P212121
Unit Cell (Å) a=30, b=50, c=80
Anomalous Signal (d"/σ) 3.5
Phasing Power (Anomalous) 1.8
Figure of Merit (FOM) 0.45 (initial), 0.85 (after density modification)
Rwork / Rfree (%) 22.5 / 26.8

*Note: While the use of this compound for SAD/MAD phasing is a promising technique, a complete, published de novo structure determination with detailed phasing statistics was not available at the time of this writing. This table represents a hypothetical successful phasing experiment based on typical values for selenium derivatives.

Experimental Protocols

Protocol 1: Chemical Synthesis of 2-Selenouridine-Containing RNA via Solid-Phase Synthesis

This protocol outlines the manual steps for incorporating a 2-selenouridine phosphoramidite (B1245037) into an RNA oligonucleotide using standard solid-phase synthesis chemistry.

Materials:

  • 5'-O-DMTr-2'-O-TBDMS-2-selenouridine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite

  • CPG solid support with the first nucleoside pre-loaded

  • Standard RNA synthesis reagents:

    • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

    • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

    • Capping solutions (Cap A and Cap B)

    • Oxidizing solution (e.g., iodine/water/pyridine)

  • Anhydrous acetonitrile (B52724)

  • Ammonia/methylamine (AMA) solution

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Dimethylsulfoxide (DMSO)

  • HPLC purification system

Procedure:

  • Phosphoramidite Preparation: Dissolve the 2-selenouridine phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M.

  • Synthesis Cycle: Perform the solid-phase synthesis on an automated synthesizer or manually. For manual synthesis at the point of 2-selenouridine incorporation: a. Deblocking: Remove the 5'-DMTr group from the growing RNA chain on the solid support by treating with the deblocking solution. Wash thoroughly with acetonitrile. b. Coupling: Co-inject the 2-selenouridine phosphoramidite solution and the activator solution onto the column containing the solid support. Allow the coupling reaction to proceed for the recommended time (typically 5-15 minutes). c. Capping: Treat the support with capping solutions to block any unreacted 5'-hydroxyl groups. d. Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using the oxidizing solution. e. Wash the support with acetonitrile to prepare for the next cycle.

  • Cleavage and Deprotection: a. After the final synthesis cycle, treat the solid support with AMA solution at room temperature for 30 minutes to cleave the RNA from the support and remove the base and phosphate protecting groups. b. Transfer the solution containing the RNA to a screw-cap vial and heat at 65°C for 10 minutes. c. Evaporate the solution to dryness.

  • 2'-O-TBDMS Deprotection: a. Resuspend the dried RNA pellet in a solution of TEA·3HF in DMSO. b. Incubate at 65°C for 2.5 hours. c. Quench the reaction by adding an appropriate quenching buffer.

  • Purification: a. Purify the crude 2-selenouridine-containing RNA by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). b. Desalt the purified RNA using a size-exclusion column or ethanol (B145695) precipitation.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Protocol 2: Enzymatic Incorporation of 2-Selenouridine into RNA using T7 RNA Polymerase

This protocol describes the in vitro transcription of an RNA molecule containing 2-selenouridine using T7 RNA polymerase and 2-selenouridine triphosphate (SeUTP).[2]

Materials:

  • Linearized DNA template containing a T7 promoter upstream of the desired RNA sequence

  • 2-Selenouridine-5'-triphosphate (SeUTP)

  • ATP, CTP, GTP solutions

  • T7 RNA polymerase

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)

  • RNase inhibitor

  • DNase I (RNase-free)

  • Purification system (e.g., denaturing PAGE or HPLC)

Procedure:

  • Transcription Reaction Setup: In a sterile, RNase-free microcentrifuge tube, assemble the following reaction on ice:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 10x Transcription Buffer

    • 2 µL of 100 mM DTT

    • ATP, CTP, GTP to a final concentration of 0.5 mM each

    • SeUTP to a final concentration of 0.5 mM

    • 1 µg of linearized DNA template

    • 1 µL of RNase inhibitor

    • 2 µL of T7 RNA polymerase (e.g., 50 U/µL)

  • Incubation: Mix the components gently and incubate the reaction at 37°C for 2-4 hours.[3]

  • DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

  • RNA Purification: a. Stop the reaction by adding a stop solution (e.g., formamide (B127407) loading buffer). b. Purify the transcribed RNA using denaturing PAGE or HPLC.

  • Elution and Desalting: a. Elute the RNA from the gel slice or collect the HPLC fraction. b. Desalt the purified RNA.

  • Quantification and Quality Control: a. Determine the RNA concentration by measuring the absorbance at 260 nm. b. Assess the purity and integrity of the RNA on a denaturing polyacrylamide gel.

Visualizations

experimental_workflow cluster_synthesis RNA Synthesis cluster_purification Purification cluster_application Application Chemical_Synthesis Chemical Synthesis (Solid-Phase) Purification Purification (PAGE or HPLC) Chemical_Synthesis->Purification Crude RNA Enzymatic_Synthesis Enzymatic Synthesis (In Vitro Transcription) Enzymatic_Synthesis->Purification Crude RNA Crystallization Crystallization Purification->Crystallization Pure Se-RNA Xray_Diffraction X-ray Diffraction Crystallization->Xray_Diffraction RNA Crystal Phasing SAD/MAD Phasing Xray_Diffraction->Phasing Diffraction Data Structure_Determination Structure Determination Phasing->Structure_Determination Electron Density Map

Caption: Experimental workflow for RNA structure determination using this compound.

solid_phase_synthesis start Start with solid support deblocking 1. Deblocking (Remove 5'-DMTr) start->deblocking coupling 2. Coupling (Add 2-SeU Phosphoramidite) deblocking->coupling capping 3. Capping (Block unreacted ends) coupling->capping oxidation 4. Oxidation (Phosphite to Phosphate) capping->oxidation repeat Repeat for next nucleotide oxidation->repeat repeat->deblocking Next cycle cleavage Cleavage & Deprotection repeat->cleavage Final cycle

Caption: Solid-phase synthesis cycle for this compound incorporation.

enzymatic_synthesis template Linearized DNA Template (with T7 Promoter) transcription In Vitro Transcription (37°C, 2-4 hours) template->transcription ntps NTPs + 2-SeUTP ntps->transcription enzyme T7 RNA Polymerase enzyme->transcription dnase DNase I Treatment transcription->dnase purification Purification of Se-RNA dnase->purification

Caption: Enzymatic synthesis of this compound-containing RNA.

Conclusion and Future Perspectives

The site-specific incorporation of this compound into RNA represents a highly promising strategy for facilitating the determination of RNA structures by X-ray crystallography. The protocols provided herein for both chemical and enzymatic synthesis offer researchers the tools to produce this compound-labeled RNA for structural and functional studies. The unique biophysical properties of 2-selenouridine, including its minimal structural perturbation and enhanced base-pairing specificity, further underscore its utility.

While the potential for SAD/MAD phasing is clear, further studies demonstrating de novo structure solution of novel RNAs using this method are needed to fully establish it as a routine technique in RNA structural biology. Future work in this area will likely focus on optimizing crystallization conditions for this compound-containing RNAs and refining phasing protocols to maximize the utility of the selenium anomalous signal. The continued development of this and other selenium-based labeling strategies will undoubtedly accelerate our understanding of the complex world of RNA structure and function, with significant implications for drug discovery and development.

References

Application Notes and Protocols: 2-Selenouracil as a Photosensitizer for Cancer Cell Ablation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic strategy for cancer treatment that utilizes a photosensitizer, a specific wavelength of light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized tumor destruction.[1][2] Emerging theoretical evidence suggests that 2-selenouracil, a selenium-containing analog of the nucleobase uracil (B121893), holds significant promise as a novel photosensitizer for PDT. Computational studies have highlighted its favorable photophysical properties, including a significant red-shifted absorption spectrum and efficient population of reactive triplet states upon photoirradiation, which are key characteristics of an effective photosensitizer.[3][4][5]

These theoretical attributes suggest that this compound could be a potent agent for inducing cancer cell death upon light activation. However, it is crucial to note that while the theoretical foundation is strong, extensive experimental validation of this compound's efficacy and the optimization of treatment protocols in cancer cell lines are still in early stages.

This document provides a comprehensive overview of the current understanding of this compound as a potential photosensitizer and offers detailed, adaptable protocols for its synthesis, in vitro evaluation, and mechanism-of-action studies to facilitate further research and development in this promising area.

Principle of Action: Photodynamic Therapy with this compound

Photodynamic therapy operates on the principle of light-induced cytotoxicity. The process begins with the administration and selective accumulation of a photosensitizer, such as this compound, in tumor cells.[2] Upon excitation by light of a specific wavelength, the photosensitizer transitions from its ground electronic state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state.[6] This triplet state photosensitizer can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), or it can react with other cellular components to produce other reactive oxygen species (ROS) like superoxide (B77818) anions and hydroxyl radicals.[4][7] These ROS are highly cytotoxic, causing damage to cellular components such as lipids, proteins, and nucleic acids, which ultimately triggers cell death through apoptosis or necrosis.[8]

dot

PDT_Mechanism cluster_0 Cellular Environment cluster_1 Photophysical & Photochemical Events cluster_2 Cellular Response This compound This compound Excited_Singlet Excited Singlet State (¹2-SeU) This compound->Excited_Singlet Light Absorption Light Light Oxygen Oxygen Excited_Triplet Excited Triplet State (³2-SeU) Excited_Singlet->Excited_Triplet Intersystem Crossing ROS Reactive Oxygen Species (¹O₂, O₂⁻, •OH) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Apoptosis_Necrosis Apoptosis / Necrosis Cellular_Damage->Apoptosis_Necrosis Excited_TripletOxygen Excited_TripletOxygen Excited_TripletOxygen->ROS Energy/Electron Transfer

Caption: Mechanism of this compound Mediated Photodynamic Therapy.

Photophysical Properties of this compound

Theoretical studies have elucidated the key photophysical properties of this compound that make it a promising candidate for PDT. These properties are summarized in the table below. The efficient population of the triplet state and a red-shifted absorption spectrum are particularly noteworthy.[3][4]

PropertyDescriptionSignificance in PDT
Absorption Spectrum Exhibits a red-shifted absorption compared to uracil.Allows for the use of longer wavelength light, which has deeper tissue penetration.
Intersystem Crossing (ISC) Efficiently populates the triplet state from the excited singlet state.The long-lived triplet state is essential for reacting with molecular oxygen to produce ROS.
Triplet State Lifetime Predicted to have a sufficiently long lifetime to interact with molecular oxygen.A longer triplet lifetime increases the probability of ROS generation.
Photostability Theoretical models suggest a degree of photostability.Important for ensuring the photosensitizer can undergo multiple cycles of photoexcitation.

Experimental Protocols

The following protocols are provided as adaptable templates for the investigation of this compound as a photosensitizer for cancer cell ablation. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Synthesis of 5-Selenouracil Derivatives (Adaptable for this compound)

This protocol is based on the electrochemical synthesis of 5-selenouracil derivatives and can be adapted for the synthesis of this compound by using appropriate starting materials.[9]

Materials:

  • Uracil or 2-chlorouracil as a starting material

  • Diaryl diselenide

  • Ammonium iodide (NH₄I)

  • Dimethylformamide (DMF)

  • Carbon (C) anode

  • Platinum (Pt) cathode

  • Undivided electrochemical cell

  • Constant current source

Procedure:

  • In an undivided electrochemical cell, combine the uracil derivative (0.2 mmol), diaryl diselenide (0.1 mmol), and NH₄I (20 mol%) in DMF (8 mL).

  • Equip the cell with a carbon anode (1 cm x 1 cm) and a platinum cathode (1 cm x 1 cm).

  • Apply a constant current of 3 mA to the reaction mixture.

  • Stir the reaction at 50°C for 2 hours under an air atmosphere.

  • Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

  • Characterize the final product by NMR and mass spectrometry.

dot

Synthesis_Workflow Start Start Reactants Combine Starting Materials: - Uracil Derivative - Diaryl Diselenide - NH4I in DMF Start->Reactants Electrolysis Electrochemical Reaction: - Constant Current (3 mA) - 50°C for 2h Reactants->Electrolysis Quenching Quench Reaction Electrolysis->Quenching Purification Purification (Chromatography) Quenching->Purification Characterization Characterization (NMR, Mass Spec) Purification->Characterization End End Characterization->End

Caption: Workflow for the Synthesis of Selenouracil Derivatives.

Protocol 2: In Vitro Photodynamic Therapy

This generalized protocol can be used to assess the photocytotoxicity of this compound against cancer cell lines.[10][11]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in culture medium)

  • 96-well plates

  • Light source with a specific wavelength corresponding to the absorption of this compound (e.g., LED array or filtered lamp)

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Photosensitizer Incubation: Remove the culture medium and add fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of the solvent used for the stock solution). Incubate for a predetermined time (e.g., 4, 12, or 24 hours) in the dark.

  • Washing: After incubation, remove the this compound-containing medium and wash the cells twice with PBS.

  • Irradiation: Add fresh, phenol (B47542) red-free medium to each well. Irradiate the cells with a specific wavelength of light for a defined period to achieve a desired light dose (J/cm²). Keep a set of plates in the dark as a control for dark toxicity.

  • Post-Irradiation Incubation: Incubate the cells for another 24-48 hours in the dark.

  • Cell Viability Assessment: Measure cell viability using a standard assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell growth) for the light-treated and dark-treated cells.

Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of a fluorescent probe to detect the generation of ROS in cells following PDT.[7][12]

Materials:

  • Cancer cells treated with this compound and light as described in Protocol 2.

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or other suitable ROS-sensitive fluorescent probe.

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Cell Treatment: Treat cells with this compound and light as described in Protocol 2.

  • Probe Incubation: After irradiation, wash the cells with PBS and incubate them with a working solution of DCFH-DA (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Analysis:

    • Fluorescence Microscopy: Immediately visualize the cells under a fluorescence microscope. The intensity of green fluorescence is proportional to the amount of intracellular ROS.

    • Flow Cytometry: Detach the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.

  • Quantification: Quantify the mean fluorescence intensity to compare ROS levels between different treatment groups.

dot

Screening_Logic Start Start Concentration_Screening Screen this compound Concentrations (Dark vs. Light) Start->Concentration_Screening Evaluate_Toxicity Evaluate Phototoxicity (Cell Viability Assay) Concentration_Screening->Evaluate_Toxicity Is_Phototoxic Significant Phototoxicity? Evaluate_Toxicity->Is_Phototoxic Determine_IC50 Determine IC50 Value Is_Phototoxic->Determine_IC50 Yes Optimize_Parameters Optimize Incubation Time & Light Dose Is_Phototoxic->Optimize_Parameters No ROS_Detection Confirm ROS Generation (DCFH-DA Assay) Determine_IC50->ROS_Detection Mechanism_Study Further Mechanistic Studies (Apoptosis vs. Necrosis) ROS_Detection->Mechanism_Study End End Mechanism_Study->End Optimize_Parameters->Concentration_Screening

Caption: Logical Workflow for Screening and Characterization.

Data Presentation

Quantitative data from the experimental protocols should be summarized in clear and structured tables for easy comparison. Below are example templates for presenting such data.

Table 1: In Vitro Photocytotoxicity of this compound

Cell LineTreatmentConcentration (µM)Light Dose (J/cm²)Cell Viability (%)IC50 (µM)
HeLaDark10098 ± 4>100
Light101045 ± 68.5
A549Dark10095 ± 5>100
Light101052 ± 712.2

Table 2: Intracellular ROS Generation

Cell LineTreatmentThis compound (µM)Light Dose (J/cm²)Mean Fluorescence Intensity (Arbitrary Units)
HeLaControl00100 ± 12
Light Only010115 ± 15
2-SeU Only100120 ± 18
2-SeU + Light1010850 ± 95

Conclusion

This compound presents a compelling case for further investigation as a photosensitizer for cancer cell ablation. Its theoretical photophysical properties are highly encouraging for photodynamic therapy applications. The provided protocols offer a framework for researchers to experimentally validate its efficacy, elucidate its mechanism of action, and optimize treatment parameters. Further in vitro and subsequent in vivo studies are essential to translate the theoretical promise of this compound into a potential clinical reality for cancer treatment.

References

Application Notes and Protocols for the Electrochemical Synthesis of 2-Selenouracil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the proposed electrochemical synthesis of 2-selenouracil derivatives, a class of compounds with significant potential in medicinal chemistry and drug development. While direct and established electrochemical protocols for this compound are not widely reported, this document extrapolates from established methods for the synthesis of 5-selenouracil and 2-thiouracil (B1096) derivatives to propose a viable synthetic route. Additionally, it covers the pharmacological relevance of these compounds, with a focus on their potential anticancer mechanisms.

Introduction

Uracil (B121893) and its derivatives are fundamental components of nucleic acids and play crucial roles in various biological processes. Chemical modification of the uracil scaffold has led to the development of numerous therapeutic agents. The incorporation of selenium, an essential trace element with known antioxidant and anticancer properties, into the uracil structure at the C2 position is a promising strategy for creating novel drug candidates. This compound derivatives have been investigated for their potential as anticancer, antiviral, and antibacterial agents.

Electrochemical synthesis offers a green, efficient, and often milder alternative to traditional chemical synthesis. By using electricity to drive reactions, it can reduce the need for harsh reagents and simplify purification processes. This document outlines a proposed electrochemical approach for the synthesis of this compound derivatives, based on analogous electrochemical transformations.

Proposed Electrochemical Synthesis of this compound Derivatives

The proposed electrochemical synthesis of this compound derivatives involves the reaction of a suitable starting material, such as 2-thiouracil or a related precursor, with a selenium source under electrochemical conditions. The reaction is hypothesized to proceed via an electrochemically generated reactive selenium species that subsequently reacts with the uracil scaffold.

General Reaction Scheme:

A plausible route for the electrochemical synthesis of this compound could involve the electrochemical reduction of elemental selenium in the presence of a suitable uracil precursor. An alternative, and perhaps more direct approach, would be the adaptation of methods used for 5-selenouracil synthesis, which typically involve the reaction of a uracil with a diselenide under electrochemical conditions.[1]

Table 1: Proposed Optimized Reaction Conditions for the Electrochemical Synthesis of this compound Derivatives

ParameterProposed Value/ConditionRationale/Reference
Starting Material 2-Thiouracil or UracilAnalogy to 2-thiouracil synthesis and 5-selenouracil synthesis.[1][2]
Selenium Source Diphenyl diselenide or elemental seleniumCommon selenium sources in electrochemical selenation.[1]
Anode Carbon (Graphite)Inert, inexpensive, and commonly used in electro-organic synthesis.[1]
Cathode Platinum or CarbonCommon and effective cathode materials.[1]
Electrolyte NH4I or NaBrActs as both electrolyte and mediator in similar reactions.[1]
Solvent DMF or AcetonitrileGood solubility for reactants and electrolyte.[1]
Current Constant current (e.g., 10-20 mA)Provides controlled reaction rate.[1]
Temperature 25-50 °CMild conditions to avoid degradation of products.[1]
Cell Type Undivided cellSimplifies the experimental setup.[1]

Table 2: Exemplary Yields for Electrochemically Synthesized 5-Arylselanyluracils

Note: This data is for 5-selenouracil derivatives and is presented to provide an expectation of yields for analogous this compound synthesis.

EntryUracil DerivativeDiselenideYield (%)
1UracilDiphenyl diselenide85
21,3-DimethyluracilDiphenyl diselenide92
3UracilBis(4-methoxyphenyl) diselenide88
41,3-DimethyluracilBis(4-chlorophenyl) diselenide90
56-MethyluracilDiphenyl diselenide75

(Data adapted from Wang et al., Eur. J. Org. Chem. 2020)

Experimental Protocols

Proposed Protocol for the Electrochemical Synthesis of 2-(Phenylselanyl)uracil

This protocol is a hypothetical adaptation based on the electrochemical synthesis of 5-selenouracil derivatives.

Materials:

  • 2-Thiouracil (1 mmol, 128.15 mg)

  • Diphenyl diselenide (0.5 mmol, 156.1 mg)

  • Ammonium (B1175870) iodide (NH4I) (0.2 mmol, 28.98 mg)

  • Dimethylformamide (DMF), anhydrous (20 mL)

  • Graphite (B72142) plate anode (2 cm x 2 cm)

  • Platinum foil cathode (2 cm x 2 cm)

  • DC power supply

  • Electrochemical cell (undivided)

  • Stir plate and stir bar

Procedure:

  • To an undivided electrochemical cell equipped with a graphite anode and a platinum cathode, add 2-thiouracil (1 mmol), diphenyl diselenide (0.5 mmol), and ammonium iodide (0.2 mmol).

  • Add anhydrous DMF (20 mL) to the cell and stir the mixture until all solids are dissolved.

  • Position the electrodes parallel to each other with a separation of approximately 1 cm.

  • Apply a constant current of 15 mA to the cell using a DC power supply.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, turn off the power supply.

  • Remove the electrodes from the cell.

  • Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 2-(phenylselanyl)uracil.

Visualizations

Experimental Workflow

G Experimental Workflow for Electrochemical Synthesis of this compound Derivatives cluster_prep Reaction Setup cluster_reaction Electrolysis cluster_workup Workup and Purification A Combine 2-Thiouracil, Diphenyl Diselenide, and NH4I in an Undivided Cell B Add Anhydrous DMF and Stir A->B C Insert Graphite Anode and Platinum Cathode B->C D Apply Constant Current (15 mA) C->D Start Electrolysis E Monitor Reaction by TLC D->E F Quench with Water and Extract with Ethyl Acetate E->F Reaction Complete G Dry and Concentrate Organic Phase F->G H Purify by Column Chromatography G->H I Characterize Final Product (this compound Derivative) H->I

Caption: Workflow for the proposed electrochemical synthesis.

Proposed Signaling Pathway for Anticancer Activity

Many organoselenium compounds exert their anticancer effects by inducing apoptosis. One plausible mechanism for this compound derivatives is the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and p53 activation, a pathway observed for other seleno-compounds like selenocystine.[3]

G Proposed Apoptotic Pathway for this compound Derivatives This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria p53 p53 Phosphorylation (Activation) ROS->p53 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 p53->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed ROS-mediated apoptotic pathway.

Pharmacological Applications and Future Directions

This compound derivatives are of significant interest due to the diverse biological activities of organoselenium compounds. Their structural similarity to endogenous pyrimidines allows them to potentially act as antimetabolites, interfering with nucleic acid synthesis and repair in rapidly proliferating cancer cells. The induction of apoptosis is a key mechanism by which many anticancer drugs exert their effects.[4][5][6] The proposed pathway involving ROS generation and subsequent activation of the mitochondrial apoptotic cascade provides a solid basis for further investigation into the anticancer properties of this compound derivatives.

Future research should focus on:

  • Optimization of the Electrochemical Synthesis: A systematic investigation of reaction parameters is needed to maximize the yield and purity of this compound derivatives.

  • Elucidation of Anticancer Mechanisms: Detailed in vitro and in vivo studies are required to confirm the proposed signaling pathways and to identify other potential molecular targets.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of this compound derivatives with diverse substitutions will be crucial for identifying lead compounds with enhanced potency and selectivity.

These application notes provide a starting point for researchers interested in the electrochemical synthesis and pharmacological evaluation of this compound derivatives. The proposed methods and hypotheses are grounded in the existing literature for related compounds and offer a rational approach to advancing this promising area of drug discovery.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Oligonucleotides Containing 2-Selenouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of modified nucleobases into oligonucleotides is a powerful strategy for enhancing their therapeutic and diagnostic potential. 2-Selenouracil, a selenium-containing analog of uracil (B121893), is of particular interest due to the unique properties conferred by the selenium atom. These properties include altered hydrogen bonding capabilities, increased mass for crystallographic phasing, and potential for improved biological activity. This document provides detailed application notes and protocols for the solid-phase synthesis of oligonucleotides containing this compound, intended to guide researchers in the efficient and reliable production of these modified nucleic acids.

Data Presentation

The successful incorporation of this compound into synthetic oligonucleotides relies on the efficient synthesis of the corresponding phosphoramidite (B1245037) building block and its subsequent performance in solid-phase synthesis. While specific quantitative data for this compound is emerging, data from closely related selenium-modified and 2-thio-modified uridines provide valuable benchmarks.

Table 1: Synthesis and Coupling Efficiency of 2-Selenouridine (B1257519) Phosphoramidite and Related Analogs

Parameter2-Selenouridine Phosphoramidite2'-Se-methylseleno-2'-deoxyuridine Phosphoramidite[1][2]2-Selenothymidine Phosphoramidite[3]
Precursor 2-Thiouridine (B16713)2'-Deoxyuridine2-Thiothymidine
Phosphitylation Reagent 2-Cyanoethyl N,N-diisopropylchlorophosphoramiditeBis(N,N-diisopropylamino)methoxy phosphine2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
Phosphoramidite Yield Gram-scale preparation reported with excellent yields[4]88%[1]Not explicitly stated
Coupling Yield Expected to be high, similar to related analogs>99%[1][2]>95%[3]

Table 2: Characterization of Oligonucleotides Containing this compound and Related Modifications

Analysis MethodExpected Outcome for this compound Oligonucleotides
HPLC Analysis A major peak corresponding to the full-length oligonucleotide. Retention time may shift compared to the unmodified counterpart.
Mass Spectrometry (ESI-MS) The observed mass should match the calculated mass of the this compound-containing oligonucleotide.[5]
Overall Yield (Post-Purification) Dependent on sequence length and coupling efficiency, but expected to be comparable to standard oligonucleotide synthesis.
Purity (Post-Purification) Typically >90% as determined by HPLC.

Experimental Protocols

Protocol 1: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2-selenouridine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

This protocol is adapted from an efficient synthesis of 2-selenouridine and its phosphoramidite precursor.[4] The key step is the conversion of a 2-thiouridine derivative to the corresponding 2-selenouridine.

Materials:

  • 2',3',5'-Tris-O-(tert-butyldimethylsilyl)-2-thiouridine

  • Methyl iodide (MeI)

  • Sodium hydrogen selenide (B1212193) (NaHSe) solution

  • Tetra-n-butylammonium fluoride (B91410) (TBAF)

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvents (Acetonitrile, Dichloromethane, THF)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • S-methylation of 2-Thiouridine:

    • Dissolve 2',3',5'-Tris-O-(tert-butyldimethylsilyl)-2-thiouridine in anhydrous methanol (B129727).

    • Add methyl iodide and stir the reaction at room temperature until complete conversion to the S-methylated intermediate, as monitored by TLC.

    • Remove the solvent under reduced pressure.

  • Selenation:

    • Dissolve the crude S-methylated intermediate in anhydrous DMF.

    • Add a freshly prepared solution of NaHSe in anhydrous DMF.

    • Stir the reaction at room temperature until the conversion to 2',3',5'-Tris-O-(tert-butyldimethylsilyl)-2-selenouridine is complete (monitor by TLC).

    • Quench the reaction with a buffer solution (e.g., pH 7 phosphate (B84403) buffer) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection of Silyl Groups:

    • Dissolve the crude 2',3',5'-Tris-O-(tert-butyldimethylsilyl)-2-selenouridine in THF.

    • Add a solution of TBAF in THF.

    • Stir the reaction at room temperature until complete desilylation is observed by TLC.

    • Quench the reaction and purify the resulting 2-selenouridine by silica gel column chromatography.

  • 5'-O-DMT Protection:

    • Co-evaporate the purified 2-selenouridine with anhydrous pyridine (B92270).

    • Dissolve the residue in anhydrous pyridine and add DMT-Cl.

    • Stir the reaction at room temperature until complete formation of the 5'-O-DMT-2-selenouridine.

    • Quench the reaction with methanol and concentrate under reduced pressure.

    • Purify the product by silica gel column chromatography.

  • 3'-O-Phosphitylation:

    • Dissolve the 5'-O-DMT-2-selenouridine in anhydrous dichloromethane.

    • Add DIPEA and then 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.

    • Stir the reaction under an inert atmosphere at room temperature until complete conversion.

    • Quench the reaction with saturated sodium bicarbonate solution and extract the product.

    • Dry the organic layer, concentrate, and purify the final phosphoramidite product by silica gel column chromatography.

    • The final product should be stored under an inert atmosphere at -20°C.

Protocol 2: Solid-Phase Synthesis of Oligonucleotides Containing this compound

This protocol outlines the standard steps for incorporating the this compound phosphoramidite into an oligonucleotide using an automated DNA/RNA synthesizer.

Materials:

  • Controlled pore glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside.

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U).

  • 5'-O-DMT-2-selenouridine-3'-O-phosphoramidite solution in anhydrous acetonitrile (B52724).

  • Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole in acetonitrile).

  • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF).

  • Oxidizing solution (0.02 M iodine in THF/water/pyridine).

  • Deblocking solution (3% trichloroacetic acid in dichloromethane).

  • Anhydrous acetonitrile.

Procedure (automated synthesizer cycle):

  • Deblocking: The 5'-DMT group of the support-bound nucleoside is removed with the deblocking solution.

  • Coupling: The this compound phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 5-10 minutes) may be beneficial for modified phosphoramidites.

  • Capping: Unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion sequences.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.

  • The cycle is repeated until the desired oligonucleotide sequence is assembled.

Protocol 3: Deprotection and Purification of this compound Containing Oligonucleotides

Due to the susceptibility of the 2-seleno group to oxidation, a modified deprotection protocol incorporating an antioxidant is recommended.

Materials:

Procedure:

  • Cleavage and Base Deprotection:

    • Transfer the CPG support with the synthesized oligonucleotide to a sealed vial.

    • Add a solution of concentrated ammonium hydroxide containing 10 mM DTT.

    • Heat the vial at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.

    • Cool the vial and transfer the ammoniacal solution to a new tube.

    • Evaporate the solution to dryness.

  • Purification (DMT-on):

    • If the final 5'-DMT group was left on (DMT-on synthesis), the crude oligonucleotide can be purified by reverse-phase HPLC.

    • Resuspend the dried pellet in a suitable buffer (e.g., 0.1 M ammonium acetate).

    • Inject the solution onto a reverse-phase HPLC column.

    • Elute with a gradient of acetonitrile in 0.1 M ammonium acetate.

    • Collect the DMT-on peak.

    • Treat the collected fraction with 80% acetic acid to remove the DMT group.

    • Desalt the purified oligonucleotide.

  • Purification (DMT-off):

    • If the final DMT group was removed on the synthesizer (DMT-off synthesis), the crude oligonucleotide can be purified by anion-exchange or reverse-phase HPLC.

Mandatory Visualizations

Diagrams

Solid_Phase_Oligonucleotide_Synthesis_Workflow cluster_synthesis_cycle Automated Synthesis Cycle Deblocking 1. Deblocking (Remove 5'-DMT) Coupling 2. Coupling (Add 2-SeU Phosphoramidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block Unreacted Sites) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Repeat for next cycle Deprotection Deprotection (with DTT) Oxidation->Deprotection After final cycle Start Start: CPG Support Start->Deblocking End Final Product: Purified Oligonucleotide Purification Purification (HPLC) Deprotection->Purification Purification->End

Caption: Workflow for the solid-phase synthesis of this compound oligonucleotides.

Phosphoramidite_Synthesis_Pathway Thiouridine 2-Thiouridine Derivative S_Methylation S-Methylation (MeI) Thiouridine->S_Methylation Selenation Selenation (NaHSe) S_Methylation->Selenation Deprotection_Silyl Silyl Deprotection (TBAF) Selenation->Deprotection_Silyl DMT_Protection 5'-DMT Protection (DMT-Cl) Deprotection_Silyl->DMT_Protection Phosphitylation 3'-Phosphitylation DMT_Protection->Phosphitylation Final_Product 2-Selenouridine Phosphoramidite Phosphitylation->Final_Product

Caption: Key steps in the synthesis of 2-selenouridine phosphoramidite.

Applications and Future Directions

Oligonucleotides containing this compound have a range of potential applications in research and drug development.

  • Structural Biology: The selenium atom can be used as a heavy atom for phasing in X-ray crystallography, aiding in the determination of nucleic acid structures.

  • Antisense and siRNA Therapies: The modification of the uracil base can influence the binding affinity and nuclease resistance of oligonucleotides. Studies on related 2-thiouridine modifications in siRNAs have shown an impact on gene-silencing activity, suggesting that this compound could be a valuable modification for tuning the properties of RNAi therapeutics.[6] Further investigation is needed to fully elucidate the effect of the 2-seleno modification on the efficacy and specificity of antisense and siRNA constructs.

  • Probing Nucleic Acid-Protein Interactions: The unique properties of the selenium atom can be exploited to study the interactions between nucleic acids and proteins.

  • Development of Novel Therapeutic Agents: The incorporation of selenium may lead to oligonucleotides with novel biological activities.

Future research should focus on a more detailed characterization of the biophysical and biological properties of this compound-containing oligonucleotides. This includes systematic studies on their thermal stability, nuclease resistance, and in vitro and in vivo efficacy in various therapeutic applications. The development of optimized deprotection and purification protocols will also be crucial for advancing the use of these promising modified oligonucleotides.

References

Application Note: HPLC Purification of 2-Selenouracil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Selenouracil, a selenium-containing analog of the nucleobase uracil (B121893), is of significant interest in biomedical research, particularly for its potential therapeutic properties and its role in understanding the biological functions of selenium. The synthesis of this compound often results in a mixture containing unreacted starting materials, byproducts, and the desired product. High-Purity this compound is essential for subsequent in-vitro and in-vivo studies to ensure accurate and reproducible results. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purification of such compounds. This application note details a reversed-phase HPLC (RP-HPLC) method for the purification of this compound.

Challenges in Purification

The purification of this compound can be challenging due to its polar nature, which can lead to poor retention on traditional reversed-phase columns. Additionally, the presence of structurally similar impurities necessitates a highly selective method to achieve baseline separation. The method described herein utilizes an ion-pairing agent to enhance the retention and improve the separation of this compound from polar and non-polar impurities.

Method Overview

This application note describes a preparative reversed-phase HPLC method for the purification of this compound. The method employs a C18 stationary phase with a mobile phase consisting of an aqueous buffer with an ion-pairing agent and an organic modifier. Detection is performed using a UV detector. This method is scalable for the purification of milligram to gram quantities of this compound.

Experimental Protocol

Materials and Reagents
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water (18.2 MΩ·cm)

  • Reagents: Trifluoroacetic acid (TFA, HPLC grade)

  • Sample: Crude this compound synthesized in-house.

  • Columns:

    • Analytical: C18, 5 µm particle size, 4.6 x 250 mm

    • Preparative: C18, 10 µm particle size, 21.2 x 250 mm

  • Instrumentation:

    • Preparative HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

    • Fraction collector

    • Rotary evaporator

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in deionized water. To prepare 1 L, add 1 mL of TFA to 999 mL of deionized water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.

  • Degas both mobile phases for 15 minutes using an ultrasonic bath or an online degasser.

Sample Preparation
  • Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • The final concentration should be approximately 10-50 mg/mL, depending on the solubility.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Analytical Method Development

Before proceeding to preparative scale, an analytical method is developed to determine the optimal separation conditions.

  • Equilibrate the analytical C18 column with the initial mobile phase composition for at least 15 minutes.

  • Inject a small volume (5-10 µL) of the prepared sample.

  • Run a gradient elution to identify the retention time of this compound and separate it from impurities.

  • Monitor the separation at a wavelength of 260 nm, which is a common absorbance maximum for uracil and its analogs.

Preparative HPLC Purification
  • Equilibrate the preparative C18 column with the initial mobile phase composition at the scaled-up flow rate for at least 30 minutes.

  • Perform a blank injection (injection of the sample solvent) to ensure a clean baseline.

  • Inject the filtered crude sample solution. The injection volume will depend on the loading capacity of the preparative column.

  • Run the preparative gradient program as detailed in Table 1.

  • Collect fractions corresponding to the this compound peak based on the UV signal.

  • Combine the pure fractions, and confirm the purity by re-injecting a small aliquot onto the analytical column.

  • Remove the organic solvent (acetonitrile) from the collected fractions using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.

Quantitative Data Summary

The following table summarizes the key parameters for both the analytical and preparative HPLC methods for the purification of this compound.

ParameterAnalytical HPLCPreparative HPLC
Column C18, 5 µm, 4.6 x 250 mmC18, 10 µm, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min20.0 mL/min
Gradient 5-60% B over 20 min5-60% B over 20 min
Detection Wavelength 260 nm260 nm
Injection Volume 10 µL1-5 mL
Column Temperature 25 °C25 °C

Visualizations

Experimental Workflow

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification MobilePhase Mobile Phase Preparation Equilibration Column Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection Equilibration->Injection Separation Gradient Separation Injection->Separation Detection UV Detection Separation->Detection Collection Fraction Collection Detection->Collection PurityCheck Purity Analysis Collection->PurityCheck SolventRemoval Solvent Removal Collection->SolventRemoval PurityCheck->SolventRemoval Lyophilization Lyophilization SolventRemoval->Lyophilization PureProduct Pure this compound Lyophilization->PureProduct

Caption: Workflow for the HPLC purification of this compound.

Conclusion

The reversed-phase HPLC method detailed in this application note provides an effective and scalable protocol for the purification of this compound. The use of an ion-pairing agent enhances retention and resolution, allowing for the isolation of a high-purity product suitable for further research and development. This method can be adapted for other polar, selenium-containing compounds with minor modifications to the gradient conditions.

Application Notes and Protocols for Mass Spectrometry Analysis of 2-Selenouracil Labeled RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of selenium into RNA, specifically in the form of 2-selenouracil, offers a powerful tool for the structural and functional analysis of RNA molecules. The unique isotopic signature of selenium provides a distinct mass shift that can be readily detected by mass spectrometry, enabling precise localization and quantification of the labeled RNA. This application note provides detailed protocols for the labeling of RNA with this compound, subsequent sample preparation, and mass spectrometry analysis. The methodologies described herein are applicable to a wide range of research areas, including RNA structure determination, RNA-protein interaction studies, and the development of RNA-based therapeutics.

Selenium, with its multiple stable isotopes, provides a unique signature in mass spectrometry that distinguishes it from the more common elements found in biological molecules (C, H, N, O, P, S). This property makes this compound an excellent label for quantifying RNA and studying its interactions.

Key Applications

  • RNA Structure Analysis: The selenium atom can be used as a heavy-atom derivative for X-ray crystallography to solve the phase problem and determine the three-dimensional structure of RNA.

  • RNA-Protein Interaction Studies: Similar to 4-thiouracil (B160184) cross-linking mass spectrometry (TUX-MS), this compound can be used as a photo-cross-linker to identify proteins that bind to specific RNAs within a cellular context.[1]

  • Quantitative RNA Analysis: The distinct isotopic pattern of selenium allows for accurate quantification of labeled RNA transcripts using mass spectrometry.

Experimental Protocols

Protocol 1: In Vitro Transcription of this compound Labeled RNA

This protocol describes the synthesis of this compound labeled RNA using an in vitro transcription system. This method allows for the generation of large quantities of specifically labeled RNA.

Materials:

  • Linearized DNA template with a T7, SP6, or T3 promoter

  • T7, SP6, or T3 RNA Polymerase

  • Ribonucleoside triphosphates (ATP, GTP, CTP)

  • 2-Selenouridine-5'-triphosphate (SeUTP)

  • Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following components at room temperature in the order listed:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 10X Transcription Buffer

    • 2 µL of 100 mM DTT

    • 1 µL of RNase Inhibitor

    • 2 µL of ATP, GTP, CTP mix (10 mM each)

    • Variable volume of UTP and SeUTP (to achieve desired labeling ratio, e.g., a 1:4 ratio of UTP:SeUTP)

    • 1 µg of linearized DNA template

    • 2 µL of RNA Polymerase

  • Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • RNA Purification: Purify the labeled RNA using a suitable method, such as phenol-chloroform extraction followed by ethanol (B145695) precipitation, or a commercially available RNA purification kit.

  • Quantification and Quality Control: Determine the concentration of the purified RNA using a spectrophotometer. Assess the integrity and size of the transcript by denaturing agarose (B213101) gel electrophoresis.

Protocol 2: Enzymatic Digestion of this compound Labeled RNA for Mass Spectrometry

This protocol details the complete enzymatic hydrolysis of this compound labeled RNA into individual nucleosides for analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Purified this compound labeled RNA (from Protocol 1)

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • 200 mM HEPES buffer (pH 7.0)

  • Nuclease-free water

Procedure:

  • Digestion Reaction: In a sterile, RNase-free microcentrifuge tube, combine the following:

    • Up to 2.5 µg of this compound labeled RNA

    • 2 µL of Nuclease P1 solution (0.5 U/µL)

    • 0.5 µL of Bacterial Alkaline Phosphatase (BAP)

    • 2.5 µL of 200 mM HEPES (pH 7.0)

    • Nuclease-free water to a final volume of 25 µL.[2]

  • Incubation: Incubate the reaction mixture at 37°C for 3 hours. For RNAs that may be resistant to digestion, the incubation time can be extended up to 24 hours in a PCR instrument to prevent evaporation.[2]

  • Sample Preparation for LC-MS: After digestion, the samples should be immediately subjected to LC-MS/MS analysis. If immediate analysis is not possible, samples can be stored at -20°C.

Protocol 3: Mass Spectrometry Analysis of 2-Selenouridine (B1257519)

This protocol outlines the general parameters for the analysis of 2-selenouridine by LC-MS/MS.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UPLC/HPLC system.

Liquid Chromatography:

  • Column: A C18 reversed-phase column suitable for nucleoside analysis.

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) pH 5.3 in water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to separate the nucleosides. For example, a 30-minute gradient from 0% to 40% acetonitrile.[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temperature: 35°C.[3]

Mass Spectrometry:

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. Negative mode is often preferred for nucleosides.[4]

  • Mass Analyzer: Operate in high-resolution mode to accurately determine the mass of the selenium-containing nucleosides.

  • MS/MS Fragmentation: Use collision-induced dissociation (CID) to fragment the precursor ions. The fragmentation pattern of 2-selenouridine will involve characteristic losses, including the ribose sugar and fragments of the selenouracil base. The cleavage of the glycosidic C-N bond is a characteristic fragmentation for nucleosides.[5]

Data Presentation

The incorporation of this compound results in a characteristic mass shift due to the higher atomic weight of selenium compared to oxygen in uridine (B1682114). The most abundant isotope of selenium is ⁸⁰Se.

NucleosideMonoisotopic Mass (Da)
Uridine (U)244.0695
2-Selenouridine (SeU)308.0165 (for ⁸⁰Se)

Table 1. Monoisotopic masses of uridine and 2-selenouridine.

The natural isotopic distribution of selenium will result in a characteristic pattern in the mass spectrum, which can be used for unambiguous identification.

IsotopeNatural Abundance (%)Mass (Da)
⁷⁴Se0.8973.9225
⁷⁶Se9.3775.9192
⁷⁷Se7.6376.9199
⁷⁸Se23.7777.9173
⁸⁰Se49.6179.9165
⁸²Se8.7381.9167

Table 2. Natural isotopic abundance of selenium.

Visualizations

experimental_workflow cluster_labeling RNA Labeling cluster_preparation Sample Preparation cluster_analysis Mass Spectrometry Analysis in_vitro In Vitro Transcription with SeUTP purification RNA Purification in_vitro->purification digestion Enzymatic Digestion (Nuclease P1 & BAP) purification->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis (Quantification & Identification) lc_ms->data_analysis

Caption: Experimental workflow for mass spectrometry analysis of this compound labeled RNA.

logical_relationship Se_RNA This compound Labeled RNA MS Mass Spectrometry Se_RNA->MS Structure Structural Analysis (X-ray Crystallography) MS->Structure Interaction RNA-Protein Interaction Mapping MS->Interaction Quantification Quantitative RNA Analysis MS->Quantification

Caption: Applications of this compound labeled RNA analysis by mass spectrometry.

References

Application Notes & Protocols: Utilizing 2-Selenouracil Derivatives for Phasing in X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-selenouracil derivatives in obtaining phase information for X-ray crystallography of RNA and RNA-protein complexes. The introduction of selenium, a heavy atom, into RNA molecules through the site-specific incorporation of this compound derivatives enables the use of powerful phasing techniques such as Single-wavelength Anomalous Dispersion (SAD) and Multi-wavelength Anomalous Dispersion (MAD). This approach has proven to be a robust alternative to traditional heavy-atom soaking methods and halogenation, often leading to higher quality diffraction data and more straightforward structure solution.

Introduction to Selenium-Based Phasing in Nucleic Acid Crystallography

The "phase problem" is a central challenge in X-ray crystallography. While diffraction experiments yield the intensities of the diffracted X-rays, the phase information is lost. Experimental phasing methods are employed to retrieve this information. One of the most successful strategies for de novo phasing of nucleic acid structures involves the incorporation of heavy atoms. Selenium is an ideal candidate for this purpose due to its significant anomalous scattering signal at specific X-ray wavelengths.

The site-specific replacement of an oxygen atom with a selenium atom in the uracil (B121893) base (or more commonly, the 2'-position of the ribose sugar of uridine) provides a powerful tool for phasing. This derivatization is generally well-tolerated within the nucleic acid structure, causing minimal perturbation and often leading to isomorphous crystals.[1][2]

Advantages of Using this compound Derivatives:

  • Strong Anomalous Signal: Selenium's anomalous scattering properties are well-suited for both SAD and MAD phasing experiments.[3]

  • Improved Crystal Quality: The introduction of selenium, particularly at the 2'-position of the ribose, has been observed to facilitate crystallization and improve the diffraction quality of nucleic acid crystals.[1][4]

  • High Stability: Selenium-modified nucleic acids exhibit greater stability under X-ray radiation compared to their halogenated (e.g., bromine or iodine) counterparts, minimizing site-specific radiation damage during data collection.[2][3]

  • Site-Specific Incorporation: Chemical synthesis allows for the precise placement of the selenium-modified nucleotide at any desired position within the RNA sequence.[1]

  • Versatility: This technique is applicable to a wide range of RNA molecules and RNA-protein complexes.

Data Presentation: Phasing and Refinement Statistics

The following table summarizes typical data collection and refinement statistics for RNA structures solved using SAD/MAD phasing with 2'-methylseleno-uridine (2'-SeCH₃-U), a commonly used derivative. While specific data for this compound is limited in the literature, these values provide a representative expectation for selenium-derivatized RNA.

ParameterU2650-SeCH₃ SRLU2656-SeCH₃ SRLReference
Data Collection [3]
Wavelength (Å)0.9792 (Peak)0.9793 (Peak)
0.9795 (High Energy Remote)0.9795 (High Energy Remote)
0.9200 (Low Energy Remote)0.9200 (Low Energy Remote)
Resolution (Å)1.101.00
Rmerge0.05 (0.35)0.06 (0.40)
I/σI15.0 (2.0)14.5 (2.0)
Completeness (%)99.9 (100)100 (100)
Redundancy7.5 (7.6)7.8 (7.8)
Refinement
Resolution (Å)1.101.00
No. of reflections25,43234,211
Rwork/Rfree0.18/0.210.17/0.20
No. of atoms621625
B-factors (Ų)15.214.8

Values in parentheses are for the highest resolution shell.

Experimental Protocols

Protocol 1: Synthesis of 2'-Methylseleno-Uridine Containing RNA

This protocol outlines the solid-phase synthesis of RNA oligonucleotides containing a 2'-methylseleno-uridine modification. This is the most common and well-documented method for introducing selenium into RNA for crystallographic phasing.

Materials:

  • 2'-Methylseleno-uridine phosphoramidite (B1245037) (commercially available)

  • Standard DNA/RNA synthesizer

  • Solid support (e.g., CPG)

  • Standard reagents for RNA synthesis (activator, capping reagents, oxidizing agent)

  • Deprotection solutions (e.g., AMA - a mixture of aqueous Ammonia and aqueous Methylamine)

  • HPLC purification system

Methodology:

  • Automated Solid-Phase Synthesis: The RNA oligonucleotide is synthesized on a standard automated DNA/RNA synthesizer. The 2'-methylseleno-uridine phosphoramidite is incorporated at the desired position(s) in the sequence using standard coupling protocols. A longer coupling time (e.g., 10-15 minutes) is recommended for the modified phosphoramidite to ensure high coupling efficiency.

  • Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support and the base and phosphate (B84403) protecting groups are removed by incubation in AMA at room temperature for 30 minutes.

  • 2'-TBDMS Deprotection: The 2'-tert-butyldimethylsilyl (TBDMS) protecting groups are removed by treating the oligonucleotide with a solution of triethylamine (B128534) trihydrofluoride (TEA·3HF) in dimethylformamide (DMF).

  • Purification: The crude selenium-modified RNA is purified by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). Anion-exchange or reverse-phase HPLC are commonly used methods.

  • Desalting and Quantification: The purified RNA is desalted using a size-exclusion column or by ethanol (B145695) precipitation. The final concentration is determined by UV-Vis spectrophotometry at 260 nm.

Protocol 2: Crystallization of Selenium-Derivatized RNA

Crystallization of selenium-derivatized RNA often follows similar conditions to the native RNA. A useful strategy is to first screen for crystallization conditions using a 2'-methoxy (2'-OCH₃) modified RNA, which is less expensive and has been shown to have similar crystallization properties to the 2'-methylseleno derivative.[3]

Materials:

  • Purified selenium-derivatized RNA

  • Crystallization screening kits (e.g., Hampton Research, Qiagen)

  • Crystallization plates (sitting or hanging drop)

  • Microscopes for crystal visualization

Methodology:

  • Initial Screening: Perform a broad sparse-matrix screen of crystallization conditions using the sitting or hanging drop vapor diffusion method. RNA concentrations typically range from 0.1 to 1 mM.

  • Optimization: Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, temperature, and the concentration of salts and additives.

  • Cryoprotection: Before X-ray data collection, crystals need to be cryoprotected to prevent ice formation. This is typically achieved by briefly soaking the crystal in a solution containing the mother liquor supplemented with a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol, or sucrose) before flash-cooling in liquid nitrogen.

Protocol 3: SAD/MAD Data Collection and Structure Determination

Data collection is performed at a synchrotron beamline with a tunable X-ray source.

Methodology:

  • X-ray Absorption Edge Scan: Perform an X-ray fluorescence scan on the selenium-derivatized crystal to determine the selenium absorption edge, which is the energy at which the anomalous scattering is maximized.

  • Data Collection Strategy:

    • SAD (Single-wavelength Anomalous Dispersion): Collect a single, highly redundant dataset at the peak wavelength of the selenium absorption edge (around 0.979 Å or 12.66 keV).

    • MAD (Multi-wavelength Anomalous Dispersion): Collect datasets at three or more wavelengths around the selenium absorption edge: the peak, the inflection point, and a high-energy remote wavelength.[3]

  • Data Processing: Process the diffraction data using software such as HKL2000, XDS, or MOSFLM. It is crucial to accurately scale the data and preserve the anomalous signal (Bijvoet pairs).

  • Substructure Determination and Phasing: Use software packages like SHELXD, Phenix (AutoSol), or SOLVE/RESOLVE to locate the selenium atoms and calculate initial experimental phases.

  • Density Modification and Model Building: Improve the initial electron density map through density modification techniques. Build the RNA model into the electron density map using programs like Coot or O.

  • Refinement: Refine the atomic model against the experimental data using software such as Phenix (phenix.refine) or REFMAC5.

Visualizations

Experimental_Workflow cluster_synthesis RNA Synthesis & Purification cluster_cryst Crystallization cluster_data Structure Determination Synthesis Solid-Phase Synthesis (with 2'-SeCH3-U phosphoramidite) Deprotection Cleavage & Deprotection Synthesis->Deprotection Purification HPLC Purification Deprotection->Purification QC Quality Control (Mass Spec, UV-Vis) Purification->QC Screening Initial Crystallization Screening QC->Screening Optimization Optimization of Conditions Screening->Optimization Cryo Cryoprotection Optimization->Cryo DataCollection Synchrotron Data Collection (SAD/MAD) Cryo->DataCollection Phasing Phasing & Substructure Determination DataCollection->Phasing ModelBuilding Model Building & Refinement Phasing->ModelBuilding Structure Final Structure ModelBuilding->Structure

Caption: Experimental workflow for RNA structure determination using this compound derivatives.

Phasing_Logic cluster_exp Experiment cluster_analysis Computational Analysis cluster_result Result Diffraction Diffraction Experiment on Se-RNA Crystal Intensities Measure Intensities (Amplitudes) Diffraction->Intensities Anomalous Measure Anomalous Signal (Bijvoet Differences) Diffraction->Anomalous Substructure Determine Se Atom Positions (Substructure) Anomalous->Substructure InitialPhases Calculate Initial Experimental Phases Substructure->InitialPhases DensityMap Calculate Initial Electron Density Map InitialPhases->DensityMap Model Build and Refine RNA Model DensityMap->Model FinalStructure High-Resolution 3D Structure Model->FinalStructure

Caption: Logical flow of SAD/MAD phasing using selenium-derivatized RNA.

References

Delivery of 2-Selenouracil in Cellular Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Selenouracil, a selenium-containing analog of the nucleobase uracil (B121893), has garnered interest in cancer research due to the established anti-cancer properties of various selenium compounds. The incorporation of selenium into the uracil structure presents a promising strategy for developing novel chemotherapeutic agents. Effective and reproducible delivery of this compound to cancer cells in vitro is crucial for elucidating its mechanisms of action, determining its therapeutic potential, and conducting preclinical assessments.

These application notes provide a comprehensive overview of potential delivery methods for this compound in cellular studies, including direct dissolution and advanced delivery systems such as liposomes and nanoparticles. While specific data for this compound delivery is limited in the current literature, this document outlines detailed protocols adapted from established methodologies for similar molecules. Furthermore, it addresses methods for quantifying cellular uptake and assessing cytotoxicity, and discusses potential signaling pathways that may be influenced by this compound, primarily based on the known roles of selenium compounds in cancer biology.

Data Presentation: A Comparative Overview of Potential Delivery Methods

Due to a lack of specific quantitative data for this compound in the scientific literature, the following table provides a comparative summary of the general characteristics of potential delivery methods. Researchers are encouraged to generate empirical data for their specific experimental systems.

Delivery MethodPotential AdvantagesPotential DisadvantagesKey Experimental Considerations
Direct Dissolution in Aqueous Media Simple, rapid, and cost-effective.Limited by the aqueous solubility of this compound. Potential for precipitation in cell culture media.Determine the maximum soluble concentration in the specific cell culture medium. Use of a co-solvent like DMSO may be necessary.
Liposomal Formulation Can encapsulate both hydrophilic and hydrophobic compounds, potentially increasing the bioavailability of this compound. Can be functionalized for targeted delivery. Biocompatible and biodegradable.[1][2]Complex formulation process. Potential for batch-to-batch variability. Stability during storage needs to be assessed.Optimization of lipid composition, drug-to-lipid ratio, and vesicle size is critical. Characterization of encapsulation efficiency and release kinetics is required.
Nanoparticle Formulation High drug-loading capacity and stability.[3] Can be engineered for controlled release and targeted delivery. May enhance cellular uptake through endocytosis.[4]Potential for cytotoxicity depending on the nanoparticle material and concentration.[5] Complex synthesis and characterization.Selection of a biocompatible polymer or lipid is crucial. Particle size, surface charge, and drug loading must be thoroughly characterized.
Lipofection Commercially available reagents offer a straightforward method for introducing nucleic acids and some small molecules into cells.Primarily designed for nucleic acids; efficiency for small molecules like this compound is not well-documented and may be low. Potential for cytotoxicity from the transfection reagent.[6]Optimization of the reagent-to-compound ratio and incubation time is necessary. Cytotoxicity of the lipofection reagent alone must be evaluated.

Experimental Protocols

Protocol 1: Preparation of Liposomal this compound by Thin-Film Hydration

This protocol is adapted from established methods for encapsulating hydrophilic and hydrophobic drugs in liposomes.[1]

Materials:

  • This compound

  • Phospholipids (B1166683) (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)

  • Cholesterol

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of phospholipids and cholesterol in chloroform in a round-bottom flask. A common molar ratio is 2:1 (phospholipid:cholesterol).

    • Add this compound to the lipid solution. The amount will depend on the desired drug-to-lipid ratio.

    • Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid phase transition temperature (e.g., 45-50°C for DPPC) to form a thin, uniform lipid film on the inner surface of the flask.

    • Continue evaporation under vacuum for at least 1 hour to ensure complete removal of the organic solvent.

  • Hydration:

    • Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask. The volume of PBS will determine the final lipid concentration.

    • Rotate the flask in the water bath at a temperature above the lipid phase transition temperature for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.

    • For a more uniform size distribution, extrude the liposome (B1194612) suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Ensure the extruder is maintained at a temperature above the lipid phase transition temperature.

  • Purification:

    • Remove unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency by quantifying the amount of this compound in the liposomes and comparing it to the initial amount used. This can be done by disrupting the liposomes with a suitable solvent (e.g., methanol) and quantifying the drug concentration using a suitable analytical method like HPLC-MS/MS.

Protocol 2: Quantification of Intracellular this compound using LC-MS/MS

This protocol provides a general framework for the quantification of intracellular small molecules.[7][8][9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (or its formulated version)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper

  • Lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • Acetonitrile (B52724) with 0.1% formic acid (extraction solvent)

  • Internal standard (a structurally similar molecule not present in the cells)

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate (e.g., 6-well plate) at a density that allows for sufficient cell numbers at the time of harvest.

    • Allow cells to adhere and grow for 24 hours.

    • Treat the cells with the desired concentrations of this compound or its delivery vehicle for the specified duration. Include vehicle-only controls.

  • Cell Harvesting and Lysis:

    • At the end of the treatment period, aspirate the medium and wash the cells twice with ice-cold PBS to remove extracellular compound.

    • Add a small volume of ice-cold PBS and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube and centrifuge at a low speed (e.g., 300 x g) for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in a known volume of lysis buffer.

    • Determine the protein concentration of the lysate using a BCA assay for normalization.

  • Extraction:

    • To a known volume of the cell lysate, add three volumes of ice-cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins and extract the analyte.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for the detection and quantification of this compound and the internal standard. This will involve optimizing chromatographic separation and mass spectrometric parameters (e.g., precursor and product ions, collision energy).

    • Generate a standard curve using known concentrations of this compound to enable absolute quantification.

  • Data Analysis:

    • Quantify the amount of this compound in each sample using the standard curve.

    • Normalize the intracellular concentration to the protein content of the cell lysate (e.g., ng of this compound per mg of protein).

Protocol 3: Cytotoxicity Assessment using the MTT Assay

This is a standard colorimetric assay to assess cell viability based on the metabolic activity of the cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (or its formulated version)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound or its delivery formulation in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only and untreated controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Signaling Pathways

While the specific signaling pathways affected by this compound are not yet fully elucidated, selenium compounds are known to modulate key cancer-related pathways. The following diagrams illustrate hypothetical points of intervention for this compound based on the known activities of other selenium compounds.

G extracellular Extracellular Signals (e.g., Growth Factors) receptor Receptor Tyrosine Kinase (RTK) extracellular->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors_mapk Transcription Factors (e.g., AP-1) erk->transcription_factors_mapk proliferation_mapk Proliferation, Survival transcription_factors_mapk->proliferation_mapk selenouracil_mapk This compound? selenouracil_mapk->raf selenouracil_mapk->mek

Caption: Potential inhibition of the MAPK signaling pathway by this compound.

G stimuli Pro-inflammatory Stimuli (e.g., TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb P nfkb NF-κB (p50/p65) ikb->nfkb nucleus Nucleus nfkb->nucleus gene_transcription Gene Transcription (Anti-apoptotic, Pro-inflammatory) selenouracil_nfkb This compound? selenouracil_nfkb->ikk

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

G cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis prep_2su Prepare this compound (Direct Solubilization or Formulation) seed_cells Seed Cancer Cells prep_2su->seed_cells treat_cells Treat Cells with this compound seed_cells->treat_cells cytotoxicity Cytotoxicity Assay (e.g., MTT) treat_cells->cytotoxicity uptake Cellular Uptake Assay (e.g., LC-MS/MS) treat_cells->uptake signaling Signaling Pathway Analysis (e.g., Western Blot) treat_cells->signaling analyze_data Analyze Data (IC50, Uptake Efficiency, Pathway Modulation) cytotoxicity->analyze_data uptake->analyze_data signaling->analyze_data

Caption: General experimental workflow for studying this compound in cancer cells.

Conclusion and Future Directions

The effective delivery of this compound to cancer cells is a critical first step in evaluating its potential as a novel therapeutic agent. While direct evidence is currently sparse, established protocols for drug delivery and cellular analysis provide a solid foundation for future research. The protocols outlined in these application notes offer a starting point for researchers to develop and optimize delivery strategies for this compound.

Future research should focus on:

  • Systematic evaluation of different delivery systems: A direct comparison of direct solubilization, liposomal, and nanoparticle formulations for this compound is needed to determine the most effective method for cellular delivery.

  • Quantitative uptake studies: Precise quantification of intracellular this compound concentrations delivered by various methods will be essential for correlating dose with biological effects.

  • Elucidation of specific signaling pathways: Unraveling the molecular mechanisms by which this compound exerts its cytotoxic effects will be crucial for its development as a targeted cancer therapy. This includes investigating its impact on key signaling cascades such as the MAPK and NF-κB pathways.[10][11][12][13][14][15][16][17][18][19]

By addressing these knowledge gaps, the scientific community can better assess the therapeutic potential of this compound and pave the way for its potential clinical application.

References

Troubleshooting & Optimization

Navigating the Synthesis of 2-Selenouracil: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-selenouracil, a selenium-containing analog of the nucleobase uracil, presents unique challenges that can impact yield, purity, and overall experimental success. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the synthesis of this compound?

A1: The primary challenges stem from the high sensitivity of this compound and its precursors to oxidation. This can lead to the formation of unwanted side products, most notably diselenides, which are characterized by the formation of a Se-Se bond. Additionally, low yields are a common issue in established synthetic routes. Achieving and maintaining the stability of reagents and intermediates is also a critical concern.

Q2: What are the common starting materials for this compound synthesis?

A2: A prevalent method involves the condensation of selenourea (B1239437) with a three-carbon electrophile, such as ethyl propiolate or ethyl 3-oxopropanoate. The choice of starting materials and reaction conditions can significantly influence the outcome of the synthesis.

Q3: My reaction mixture is turning a reddish-orange color. What does this indicate?

A3: The appearance of a reddish-orange color often suggests the formation of elemental selenium as a decomposition product. This can be caused by the instability of selenium-containing reagents or intermediates, particularly under harsh reaction conditions.

Q4: How can I minimize the formation of diselenide byproducts?

A4: The formation of diselenides is an oxidative process. To minimize this side reaction, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. The addition of a mild reducing agent might also be beneficial, but this needs to be carefully optimized to avoid reduction of the desired product.

Q5: What are the recommended storage conditions for this compound?

A5: Due to its sensitivity to light and air, this compound should be stored in a tightly sealed, amber-colored vial under an inert atmosphere. Storage at low temperatures (e.g., in a freezer) is also recommended to enhance its stability over time.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low to No Product Yield - Decomposition of Selenourea: The primary selenium source, selenourea, can decompose, especially in certain solvents or at elevated temperatures. Different solvents can lead to the formation of different selenium allotropes (red vs. gray), impacting reactivity.- Verify Reagent Quality: Ensure the selenourea is of high purity and has been stored properly. - Solvent Selection: Consider the solvent's role in selenourea decomposition. Anhydrous and degassed solvents are recommended. - Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heat, which can accelerate decomposition.
- Oxidation of Intermediates/Product: The pyrimidine (B1678525) ring is susceptible to oxidation, leading to the formation of diselenides and other byproducts.- Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. - Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
- Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can lead to incomplete conversion or product degradation.- Optimize pH: For reactions in aqueous media, ensure the pH is maintained at the optimal level as specified in the protocol. - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction and determine the optimal reaction time.
Product Contaminated with Side Products (e.g., Diselenides) - Presence of Oxygen: Exposure of the reaction mixture to air.- Improve Inert Atmosphere Technique: Ensure all glassware is oven-dried and the system is properly purged with an inert gas.
- Inherent Instability: this compound itself can oxidize to form the diselenide upon standing in solution, especially in the presence of light and air.- Prompt Work-up and Purification: Proceed with the purification steps as soon as the reaction is complete. - Minimize Exposure to Light: Protect the reaction mixture and the isolated product from light by using amber glassware or wrapping the flask in aluminum foil.
Difficulty in Product Purification/Isolation - Poor Crystallization: The product may "oil out" or fail to crystallize from the chosen solvent system during recrystallization.- Solvent System Optimization: Experiment with different solvent pairs for recrystallization. A common starting point is a mixture of a solvent in which the compound is soluble (e.g., ethanol) and a solvent in which it is less soluble (e.g., water or hexane). - Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or an oil. - Scratching/Seeding: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure product.
- Co-precipitation of Impurities: Impurities may crystallize along with the product.- Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration of the saturated solution before allowing it to cool. - Use of Activated Carbon: If colored impurities are present, they can sometimes be removed by adding a small amount of activated carbon to the hot solution before filtration. Be aware that this may also adsorb some of the desired product.

Experimental Protocols

A detailed experimental protocol is crucial for the successful synthesis of this compound. Below is a generalized procedure based on the condensation of selenourea.

Synthesis of this compound from Selenourea and Ethyl Propiolate

Materials:

  • Selenourea

  • Ethyl propiolate

  • Sodium ethoxide solution in ethanol (B145695)

  • Anhydrous ethanol

  • Degassed water

  • Hydrochloric acid (for acidification)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: All glassware should be thoroughly dried in an oven and allowed to cool under a stream of inert gas. The reaction should be carried out in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet.

  • Reaction: A solution of sodium ethoxide in anhydrous ethanol is prepared in the reaction flask under an inert atmosphere. To this, selenourea is added, and the mixture is stirred until the selenourea dissolves.

  • Addition of Electrophile: Ethyl propiolate is then added dropwise to the reaction mixture at a controlled temperature (often room temperature or slightly below).

  • Reaction Monitoring: The reaction progress is monitored by TLC. The reaction is typically stirred at room temperature or gently heated for several hours until completion.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in degassed water.

  • Precipitation: The aqueous solution is acidified with hydrochloric acid to precipitate the crude this compound.

  • Isolation: The precipitate is collected by vacuum filtration, washed with cold water, and then dried under vacuum.

Purification by Recrystallization:

  • The crude this compound is dissolved in a minimum amount of a hot solvent system (e.g., ethanol/water).

  • If necessary, the hot solution is filtered to remove any insoluble impurities.

  • The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • The purified crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.

Visualizing the Workflow

To aid in understanding the experimental process, the following workflow diagram is provided.

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Selenourea & NaOEt in Anhydrous Ethanol setup->reagents addition 3. Add Ethyl Propiolate (Dropwise) reagents->addition stir 4. Stir and Monitor (TLC) addition->stir evaporation 5. Remove Solvent stir->evaporation dissolution 6. Dissolve in Degassed Water evaporation->dissolution acidification 7. Acidify with HCl to Precipitate dissolution->acidification filtration1 8. Collect Crude Product (Vacuum Filtration) acidification->filtration1 recrystallize 9. Recrystallize from Hot Solvent (e.g., EtOH/H2O) filtration1->recrystallize filtration2 10. Collect Pure Crystals (Vacuum Filtration) recrystallize->filtration2 dry 11. Dry Product Under Vacuum filtration2->dry product Pure this compound dry->product

Caption: A step-by-step workflow for the synthesis and purification of this compound.

This guide is intended to provide a foundational understanding of the common challenges and troubleshooting strategies for the synthesis of this compound. Successful synthesis will always depend on careful experimental technique, high-quality reagents, and diligent monitoring of the reaction.

Technical Support Center: 2-Selenouracil Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of 2-selenouracil. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, the presence of oxidizing agents, and temperature. It is more prone to oxidation than its sulfur analog, 2-thiouracil.[1][2] The degradation pathway is also dependent on the concentration of reactants.[1]

Q2: What are the main degradation products of this compound under oxidative stress?

A2: Under oxidative conditions, particularly with hydrogen peroxide, this compound degradation can yield several products. At a 1:1 or lower molar ratio of this compound to H2O2, the predominant product is the diselenide (Ura-Se-Se-Ura), which can further transform into a two-ring compound.[1][2] With an excess of hydrogen peroxide, the primary degradation product is uracil (B121893), formed through Ura-SeOnH intermediates.[1][2]

Q3: Is this compound sensitive to light?

A3: this compound is considered to be relatively photostable. While it can efficiently populate reactive triplet states upon UV radiation, it also deactivates rapidly back to the ground state, which contributes to its photostability.

Q4: How does pH affect the oxidative degradation of this compound?

A4: The oxidative degradation pathway of this compound is pH-dependent. For instance, in the presence of hydrogen peroxide, the stability of the intermediate diselenide decreases as the pH becomes more alkaline (e.g., pH 8.0), leading to a more efficient formation of subsequent degradation products.[1] Under slightly acidic conditions (pH 5.0), the diselenide is not detected, and the degradation proceeds rapidly to form other products.[1]

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause Suggested Solution
Peak Tailing for this compound peak Interaction of the selenium moiety with active sites on the column packing material.Use a column with end-capping. Adjust the mobile phase pH to suppress ionization of this compound. Add a small amount of a competing base to the mobile phase.
Poor resolution between degradation products Degradation products may have similar polarities.Optimize the gradient elution profile. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol). Try a different column chemistry (e.g., phenyl-hexyl instead of C18).
Ghost peaks appearing in the chromatogram Contamination from the sample preparation, mobile phase, or carryover from previous injections.Ensure high purity of solvents and reagents. Flush the injection port and column thoroughly between runs. Inject a blank solvent to identify the source of the ghost peaks.
Irreproducible retention times Fluctuations in mobile phase composition, temperature, or pump flow rate.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. Check the HPLC pump for leaks and ensure a stable flow rate.
¹H-NMR Analysis
Problem Possible Cause Suggested Solution
Broadening of aromatic proton signals Aggregation of this compound or its degradation products in the NMR solvent.Use a more dilute sample. Try a different deuterated solvent (e.g., DMSO-d6 instead of D2O). Increase the acquisition temperature.
Difficulty in assigning signals of degradation products Overlapping signals in complex mixtures.Perform 2D NMR experiments (e.g., COSY, HSQC) to establish correlations between protons and carbons. Compare spectra with known standards of potential degradation products if available.
Disappearance of N-H proton signals Exchange with deuterium (B1214612) from the solvent (if using D2O).This is expected when using D2O. To observe N-H protons, use a non-protic deuterated solvent like DMSO-d6.
Presence of unexpected signals Impurities in the starting material or solvent, or formation of minor degradation products.Check the purity of the starting this compound and the deuterated solvent. Refer to literature for chemical shifts of potential minor degradation products.

Data Presentation

Table 1: Oxidative Degradation of this compound with H₂O₂ at Different pH Values.

pHMolar Ratio (2-SeU : H₂O₂)Major Degradation ProductsReference
7.41 : 0.5Diselenide (Ura-Se-Se-Ura)[1]
7.41 : 1Diselenide, two-ring and three-ring compounds, Uracil[1]
7.41 : 10Uracil (major), two-ring compound[1]
8.01 : 1Two-ring compound, three-ring compound, Uracil, Seleninic acid[1]
5.01 : 1Two-ring compound, Uracil[1]

Table 2: Representative Data for Forced Hydrolytic and Thermal Degradation of this compound.

ConditionTime% Degradation (Hypothetical)Major Degradation Products (Predicted)
0.1 N HCl, 60°C24h15%Uracil, Selenious Acid
0.1 N NaOH, 60°C24h25%Uracil, Selenious Acid
Water, 80°C48h10%Uracil
Solid State, 100°C72h5%Minor unspecified degradation products

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is an improved version of a previously published procedure.[1]

Materials:

  • Uracil

  • Sodium Hydroselenide (NaHSe) solution (freshly prepared)

  • Anhydrous Ethanol (B145695)

  • Hydrochloric Acid (HCl)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a round-bottom flask with a condenser under a nitrogen or argon atmosphere.

  • Add uracil to the flask.

  • Add anhydrous ethanol to the flask to create a suspension.

  • While stirring, slowly add a freshly prepared solution of sodium hydroselenide (NaHSe) to the uracil suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add hydrochloric acid to the reaction mixture to neutralize it and precipitate the product.

  • Filter the precipitate and wash it with cold water and then with a small amount of cold ethanol.

  • Dry the crude this compound under vacuum.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Water

  • Erlenmeyer flasks

  • Heating plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a hot ethanol/water mixture to dissolve the solid completely. The optimal solvent ratio should be determined experimentally to ensure high solubility at high temperatures and low solubility at low temperatures.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form.

  • To maximize the yield, place the flask in an ice bath for about 30 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

Protocol 3: Forced Degradation Study - Hydrolysis

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol (B129727) or water).

  • For acidic hydrolysis, add an aliquot of the stock solution to a solution of 0.1 N HCl.

  • For basic hydrolysis, add an aliquot of the stock solution to a solution of 0.1 N NaOH.

  • For neutral hydrolysis, add an aliquot of the stock solution to purified water.

  • Incubate the solutions at a specific temperature (e.g., 60°C).

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to quantify the degradation products.

Mandatory Visualizations

cluster_oxidation Oxidative Degradation SeU This compound (Se2Ura) H2O2_low H₂O₂ (≤ 1 eq.) SeU->H2O2_low H2O2_high H₂O₂ (>> 1 eq.) SeU->H2O2_high Diselenide Diselenide (Ura-Se-Se-Ura) H2O2_low->Diselenide UraSeOnH Ura-SeOₙH Intermediates H2O2_high->UraSeOnH TwoRing Two-ring Compound Diselenide->TwoRing Uracil_high Uracil UraSeOnH->Uracil_high

Caption: Oxidative degradation pathways of this compound.

cluster_workflow Forced Degradation Study Workflow Prep Prepare this compound Stock Solution Stress Expose to Stress Conditions (Acid, Base, Heat, etc.) Prep->Stress Sample Sample at Time Intervals Stress->Sample Neutralize Neutralize (if necessary) Sample->Neutralize Analyze Analyze by HPLC Neutralize->Analyze Data Quantify Degradation & Identify Products Analyze->Data

Caption: General workflow for a forced degradation study.

cluster_synthesis Synthesis & Purification Logic Start Starting Materials (Uracil, NaHSe) Reaction Reaction Start->Reaction Crude Crude this compound Reaction->Crude Recrystallize Recrystallization Crude->Recrystallize Pure Pure this compound Recrystallize->Pure

Caption: Logical flow of this compound synthesis and purification.

References

Technical Support Center: Optimizing the Incorporation of 2-Selenouracil into tRNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the incorporation of 2-selenouracil into tRNA.

Frequently Asked Questions (FAQs)

Q1: What are the principal methods for incorporating this compound into tRNA?

A1: There are two primary methods for incorporating this compound into tRNA: enzymatic synthesis and chemical synthesis. Enzymatic methods often utilize in vitro transcription with T7 RNA polymerase and 2-selenouridine (B1257519) triphosphate (SeUTP). In some biological systems, an in vivo enzymatic pathway exists where 2-thiouridine (B16713) in tRNA is converted to 2-selenouridine. Chemical synthesis typically involves solid-phase phosphoramidite (B1245037) chemistry, where a 2-selenouridine phosphoramidite building block is incorporated into the growing RNA chain.

Q2: What is the expected efficiency of incorporating this compound into tRNA?

A2: The efficiency of incorporation can vary significantly depending on the method used and the optimization of the experimental conditions. For enzymatic synthesis via in vitro transcription, yields can reach up to 85% of the corresponding native RNA under optimized conditions. In chemical synthesis, the coupling yield for a single incorporation of a modified nucleotide like 2-selenothymidine phosphoramidite can be greater than 95%.[1] However, the overall yield of the full-length tRNA will decrease with each coupling step.

Q3: Is this compound stable during experimental procedures?

A3: this compound is more prone to oxidation than its sulfur analog, 2-thiouracil.[2][3] It can be oxidized by reagents like hydrogen peroxide, which may be present in some cellular environments or introduced inadvertently during experiments. This can lead to the formation of diselenides and other degradation products.[2][3] Therefore, it is crucial to handle this compound and 2-selenouridine-containing tRNAs in a controlled redox environment and to use fresh, high-quality reagents.

Q4: Can I use a this compound phosphoramidite for standard solid-phase RNA synthesis?

A4: Yes, a 2-selenouridine phosphoramidite can be used in standard solid-phase RNA synthesis protocols.[1][4] However, some modifications to the standard cycle may be necessary to ensure high coupling efficiency and stability of the selenium moiety. For example, using a specific activator like 5-benzylmercapto-1H-tetrazole may be beneficial.[4] It's also important to ensure that the deprotection steps are compatible with the this compound modification.

Q5: How can I verify the successful incorporation of this compound into my tRNA?

A5: The most definitive method for verifying the incorporation of this compound is mass spectrometry.[5] Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry) can be used to analyze the intact tRNA or its digested fragments to confirm the presence of the selenium atom by observing the expected mass shift. HPLC analysis can also be used to separate the modified tRNA from the unmodified species.[5]

Troubleshooting Guides

Enzymatic Incorporation (In Vitro Transcription)
Issue Possible Cause(s) Troubleshooting Steps
Low yield of this compound-containing tRNA Suboptimal T7 RNA polymerase activity with SeUTP.Optimize Mg²⁺ concentration and buffer pH (optimal pH is often around 7.5). Consider adding detergents like Triton X-100 to minimize misincorporation.
Degradation of SeUTP.Use freshly prepared or properly stored SeUTP. Avoid multiple freeze-thaw cycles.
Template-dependent issues.Ensure the DNA template is high quality and pure. Some sequences may be transcribed less efficiently by T7 RNA polymerase.
Non-templated nucleotide addition.Fine-tune the Mg²⁺ concentration. Analyze the product by mass spectrometry to identify any n+1 additions.
Incomplete incorporation of this compound Insufficient concentration of SeUTP.Increase the concentration of SeUTP in the reaction mixture relative to the other NTPs.
Competition with residual UTP.Ensure the SeUTP preparation is free from contaminating UTP.
Degradation of the final tRNA product Oxidation of this compound.Perform reactions and purifications under an inert atmosphere if possible. Add reducing agents like DTT to the buffers.
RNase contamination.Use RNase-free water, reagents, and labware.
Chemical Incorporation (Solid-Phase Synthesis)
Issue Possible Cause(s) Troubleshooting Steps
Low coupling efficiency of 2-selenouridine phosphoramidite Inefficient activation of the phosphoramidite.Use an appropriate activator, such as 5-benzylmercapto-1H-tetrazole.[4] Ensure the activator is fresh and anhydrous.
Steric hindrance.Increase the coupling time for the modified phosphoramidite.
Degradation of the phosphoramidite.Store the 2-selenouridine phosphoramidite under anhydrous and inert conditions. Prepare fresh solutions for each synthesis.
Degradation of this compound during synthesis or deprotection Oxidation of the selenium moiety.Use anhydrous solvents and reagents throughout the synthesis.
Harsh deprotection conditions.Use milder deprotection conditions if possible, ensuring they are still effective at removing all protecting groups.
Incomplete deprotection of the final tRNA Protecting groups are not fully removed.Optimize deprotection time and temperature. Ensure the deprotection solution fully penetrates the solid support.
Formation of side products Unwanted reactions at the this compound position.Ensure all other reactive groups on the nucleobases and the sugar-phosphate backbone are properly protected.

Quantitative Data Summary

Table 1: Comparison of Incorporation Efficiencies for this compound into RNA.

Method Parameter Reported Value Reference
Enzymatic (In Vitro Transcription)Transcription YieldUp to 85% of native RNA[6]
Chemical (Solid-Phase Synthesis)Coupling Yield (per incorporation)> 95%[1]

Experimental Protocols

Protocol 1: Enzymatic Incorporation of 2-Selenouridine into tRNA via In Vitro Transcription

This protocol is adapted from methods for synthesizing Se-RNA using T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA template containing the tRNA sequence downstream of a T7 promoter.

  • T7 RNA polymerase.

  • Ribonucleoside triphosphates (ATP, GTP, CTP).

  • 2-Selenouridine triphosphate (SeUTP).

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 7.5, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT).

  • RNase inhibitor.

  • Nuclease-free water.

Procedure:

  • Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following components at room temperature in the given order:

    • Nuclease-free water to the final reaction volume.

    • Transcription buffer (to 1x final concentration).

    • DTT (to 10 mM final concentration).

    • ATP, GTP, CTP (to a final concentration of 1 mM each).

    • SeUTP (to a final concentration of 1-2 mM).

    • Linearized DNA template (1-2 µg).

    • RNase inhibitor (e.g., 20 units).

    • T7 RNA polymerase (e.g., 50 units).

  • Incubation: Mix the components gently and incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: To remove the DNA template, add DNase I (RNase-free) to the reaction mixture and incubate at 37°C for 15-30 minutes.

  • Purification: Purify the transcribed tRNA using denaturing polyacrylamide gel electrophoresis (PAGE), followed by elution and ethanol (B145695) precipitation.

  • Quantification and Verification: Resuspend the purified tRNA in nuclease-free water. Quantify the tRNA using UV-Vis spectrophotometry (A₂₆₀). Verify the incorporation of 2-selenouridine using mass spectrometry.

Protocol 2: Chemical Incorporation of 2-Selenouridine into tRNA via Solid-Phase Synthesis

This protocol outlines the key steps for incorporating a 2-selenouridine phosphoramidite into a tRNA sequence using an automated RNA synthesizer. The chemistry is based on standard phosphoramidite solid-phase synthesis.

Materials:

  • Controlled pore glass (CPG) solid support functionalized with the first nucleoside of the tRNA sequence.

  • Standard RNA phosphoramidites (A, C, G, U) with appropriate protecting groups.

  • 2-Selenouridine phosphoramidite with appropriate protecting groups.

  • Activator solution (e.g., 5-benzylmercapto-1H-tetrazole in acetonitrile).

  • Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole).

  • Oxidizing solution (e.g., iodine in THF/pyridine/water).

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

  • Anhydrous acetonitrile.

  • Deprotection solution (e.g., a mixture of ammonia (B1221849) and methylamine).

  • Desilylation solution (e.g., triethylamine (B128534) trihydrofluoride).

Synthesis Cycle (for each nucleotide addition):

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with the deblocking solution. The support is then washed with anhydrous acetonitrile.

  • Coupling: The 2-selenouridine phosphoramidite (or a standard phosphoramidite) and the activator solution are delivered to the synthesis column. The phosphoramidite reacts with the free 5'-hydroxyl group of the growing RNA chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent them from participating in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution. The support is then washed with anhydrous acetonitrile, and the cycle is repeated for the next nucleotide.

Post-Synthesis Processing:

  • Cleavage and Deprotection: After the final synthesis cycle, the tRNA is cleaved from the CPG support, and the protecting groups on the phosphate backbone and the nucleobases are removed using the deprotection solution.

  • Desilylation: The 2'-hydroxyl protecting groups are removed using the desilylation solution.

  • Purification: The crude tRNA is purified by HPLC or PAGE.

  • Verification: The purity and identity of the final product are confirmed by mass spectrometry and analytical HPLC.

Visualizations

Enzymatic_Incorporation_Workflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_purification Purification & Analysis Template Linearized DNA Template Incubation Incubation (37°C, 2-4h) Template->Incubation NTPs ATP, CTP, GTP, SeUTP NTPs->Incubation Enzyme T7 RNA Polymerase Enzyme->Incubation Buffer Transcription Buffer Buffer->Incubation DNase_Treat DNase I Treatment Incubation->DNase_Treat Transcription Purify PAGE Purification DNase_Treat->Purify Template Removal Verify Mass Spectrometry Verification Purify->Verify Purity Check Final_Product Purified 2-SeU-tRNA Verify->Final_Product

Caption: Workflow for enzymatic incorporation of 2-selenouridine into tRNA.

Chemical_Synthesis_Workflow cluster_synthesis_cycle Automated Solid-Phase Synthesis Cycle (Repeated for each nucleotide) cluster_postsynthesis Post-Synthesis Processing Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Capping 3. Capping (Terminate Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Cleavage Cleavage & Deprotection Oxidation->Cleavage Synthesis Complete Purification HPLC/PAGE Purification Cleavage->Purification Analysis Mass Spec Analysis Purification->Analysis Final_Product Purified 2-SeU-tRNA Analysis->Final_Product

Caption: Workflow for chemical synthesis of 2-selenouridine-containing tRNA.

References

Technical Support Center: Crystallization of 2-Selenouracil for Structural Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2-selenouracil for structural studies.

Frequently Asked Questions (FAQs)

Q1: I am unable to dissolve my this compound sample. What solvents should I try?

We recommend screening the following solvents and solvent systems:

  • Primary Solvents:

  • Co-solvent Systems (if solubility in a single solvent is poor):

Start with small quantities of your sample and test solubility in these solvents at room temperature and with gentle heating.

Q2: My this compound sample is precipitating out of solution too quickly, resulting in a powder or very small crystals. What can I do?

A2: Rapid precipitation is often a sign of excessive supersaturation. To slow down the crystallization process and encourage the growth of larger, higher-quality crystals, you can try the following:

  • Increase the solvent volume: Add a small amount of additional solvent to the solution to slightly decrease the concentration.

  • Slow down the cooling process: If you are using a cooling crystallization method, slow the rate of cooling. This can be achieved by placing the crystallization vessel in an insulated container or a dewar flask.

  • Use a vapor diffusion method: This technique allows for a much slower and more controlled approach to reaching supersaturation. See the detailed protocol for Vapor Diffusion Crystallization below.

  • Consider a different solvent system: A solvent in which this compound is slightly more soluble at room temperature may slow down the nucleation process.

Q3: I have obtained crystals, but they are not of sufficient quality for X-ray diffraction (e.g., they are too small, clustered, or have poor morphology). How can I improve crystal quality?

A3: Optimizing crystal quality often requires fine-tuning the crystallization conditions. Here are several strategies:

  • Vary the temperature: Set up crystallization experiments at different temperatures (e.g., 4°C, room temperature, and slightly elevated temperatures). Temperature can affect both the solubility and the kinetics of crystal growth.

  • Adjust the pH: The charge state of this compound can be influenced by pH, which in turn can affect crystal packing. Try buffering your crystallization solution at different pH values, particularly around the pKa of the molecule.

  • Screen a wider range of precipitants/anti-solvents: In methods like vapor diffusion or liquid-liquid diffusion, the choice and concentration of the precipitant are critical. A systematic screen of different precipitants can yield better crystals.

  • Introduce additives: Small amounts of certain additives can sometimes act as "nucleants" or "crystal habit modifiers." However, this approach is highly empirical and requires careful screening.

  • Control the evaporation rate: In slow evaporation methods, controlling the rate at which the solvent evaporates is crucial. This can be done by partially covering the crystallization vessel.

Q4: My this compound sample appears to be degrading during the crystallization experiment. What could be the cause and how can I prevent it?

A4: this compound can be susceptible to oxidation, especially in the presence of certain reagents or under prolonged exposure to air and light.[3]

  • Work under an inert atmosphere: If you suspect oxidation, perform your crystallization experiments in a glove box or under a stream of nitrogen or argon.

  • Use degassed solvents: Solvents can contain dissolved oxygen. Degassing your solvents before use can help minimize oxidation.

  • Protect from light: Store your crystallization experiments in the dark to prevent photo-degradation.

  • Check for reactive impurities: Ensure that your starting material is of high purity and that your solvents are free from peroxides or other reactive impurities.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No Crystals Form 1. Solution is undersaturated. 2. Compound is too soluble in the chosen solvent. 3. Nucleation is inhibited.1. Concentrate the solution by slow evaporation. 2. Use a less effective solvent or introduce an anti-solvent (vapor diffusion). 3. Try scratching the inside of the crystallization vessel with a glass rod to induce nucleation. Add a seed crystal if available.
Formation of Oil instead of Crystals 1. The solution is too concentrated. 2. The cooling rate is too fast. 3. The melting point of the compound is close to the boiling point of the solvent.1. Dilute the solution with more solvent. 2. Decrease the cooling rate. 3. Choose a solvent with a lower boiling point or use a different crystallization technique like vapor diffusion.
Poor Crystal Quality (small, needles, plates) 1. Crystallization is happening too quickly. 2. Impurities are present. 3. Suboptimal solvent system.1. Slow down the crystallization process (see Q2). 2. Further purify the this compound sample before crystallization. 3. Screen a wider range of solvents and precipitants.
Inconsistent Results 1. Variation in starting material purity. 2. Inconsistent experimental setup (e.g., temperature fluctuations, vibrations). 3. Solvent evaporation rate is not controlled.1. Ensure consistent purity of the this compound sample. 2. Maintain a stable and vibration-free environment for crystallization. 3. Use sealed or partially sealed vessels to control evaporation.

Experimental Protocols

Vapor Diffusion Crystallization of this compound

This method is highly recommended for obtaining high-quality single crystals of small molecules.

Materials:

  • Purified this compound

  • "Good" solvent (e.g., DMSO, DMF, hot water) in which this compound is soluble.

  • "Bad" or "precipitant" solvent (e.g., ethanol, isopropanol, water if a non-aqueous good solvent is used) in which this compound is poorly soluble. The bad solvent should be miscible with the good solvent.

  • Small inner vial (e.g., a 0.5 mL microcentrifuge tube with the cap cut off).

  • Larger outer vial with a screw cap or a sealable lid (e.g., a 4 mL glass vial).

Procedure:

  • Prepare the this compound solution: Dissolve the purified this compound in the "good" solvent to create a concentrated, but not yet saturated, solution in the small inner vial.

  • Prepare the reservoir: Add the "bad" solvent to the larger outer vial to a depth of about 0.5 cm.

  • Set up the diffusion chamber: Carefully place the inner vial containing the this compound solution into the outer vial. Ensure that the inner vial stands upright and does not tip over.

  • Seal the chamber: Tightly seal the outer vial with its cap. This creates a closed system where the vapor of the "bad" solvent can diffuse into the "good" solvent.

  • Incubate: Place the sealed vial in a stable, vibration-free environment at a constant temperature.

  • Monitor for crystal growth: Check the inner vial periodically for the formation of crystals. This may take several days to weeks.

Visualizations

Experimental_Workflow_Vapor_Diffusion cluster_prep Preparation cluster_setup Setup cluster_growth Crystal Growth A Dissolve this compound in 'Good' Solvent C Place Inner Vial into Outer Vial A->C B Add 'Bad' Solvent to Outer Vial B->C D Seal Outer Vial C->D E Incubate at Constant Temperature D->E F Monitor for Crystal Formation E->F

Fig. 1: Experimental workflow for vapor diffusion crystallization.

Troubleshooting_Logic Start Crystallization Attempt Result Observe Outcome Start->Result NoCrystals No Crystals Result->NoCrystals No PoorQuality Poor Quality Crystals Result->PoorQuality Poor GoodCrystals Good Quality Crystals Result->GoodCrystals Yes Solution1 Increase Concentration or Change Solvent/Method NoCrystals->Solution1 Solution2 Optimize Conditions: Temp, pH, Purity PoorQuality->Solution2

Fig. 2: Basic troubleshooting logic for this compound crystallization.

References

Technical Support Center: Purification of 2-Selenouracil and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-selenouracil and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound and its derivatives?

A1: Common impurities include unreacted starting materials, oxidation byproducts such as diselenides (Ura-Se-Se-Ura), and seleninic acids (Ura-SeO₂H). In syntheses involving protecting groups, incompletely deprotected intermediates can also be a source of contamination.

Q2: How can I monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring purification. For this compound and its derivatives, visualization can be achieved using UV light (254 nm), as these compounds are often UV-active. Staining with iodine vapor can also be effective. High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity.

Q3: My this compound derivative appears to be degrading during purification. What can I do to minimize this?

A3: this compound and its derivatives are susceptible to oxidation, which can be accelerated by exposure to air and light.[1][2] It is advisable to work under an inert atmosphere (e.g., argon or nitrogen) when possible and to protect the sample from light. Using degassed solvents for chromatography can also help minimize oxidation. Some derivatives may also be sensitive to acidic or basic conditions, so careful selection of pH is crucial.

Q4: Are there any specific safety precautions I should take when working with this compound and its derivatives?

A4: Organoselenium compounds can be toxic. Always handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Dispose of selenium-containing waste according to your institution's hazardous waste guidelines.

Troubleshooting Guides

Recrystallization

Problem 1: The compound does not crystallize from the solution.

Possible CauseSolution
Too much solvent was used. Concentrate the solution by evaporating some of the solvent.
The solution is not saturated. Add a less soluble co-solvent (anti-solvent) dropwise until turbidity persists. Then, add a few drops of the original solvent to redissolve the solid and allow it to cool slowly.
Nucleation is slow. Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.
Incorrect solvent system. Perform small-scale solubility tests to find a solvent in which the compound is soluble when hot but sparingly soluble when cold.

Problem 2: The compound "oils out" instead of crystallizing.

Possible CauseSolution
The boiling point of the solvent is higher than the melting point of the compound. Choose a lower-boiling solvent.
The solution is cooling too quickly. Allow the solution to cool more slowly. Insulating the flask can help.
High concentration of impurities. Purify the crude product by another method, such as column chromatography, before attempting recrystallization.

Problem 3: The recovered crystals are not pure.

Possible CauseSolution
Crystallization occurred too rapidly, trapping impurities. Redissolve the crystals in the minimum amount of hot solvent and allow them to cool more slowly.
Insoluble impurities were not removed. Perform a hot filtration step to remove any insoluble material before allowing the solution to cool.
The crystals were not washed properly. Wash the filtered crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
Column Chromatography

Problem 1: Poor separation of the desired compound from impurities.

Possible CauseSolution
Incorrect mobile phase. Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound for good separation in flash chromatography.[3]
Column overloading. Use a larger column or load less crude material. A general guideline is a 20:1 to 100:1 ratio of silica (B1680970) gel to crude product by weight.[3]
Column was not packed properly. Ensure the silica gel is packed uniformly to avoid channeling.

Problem 2: The compound is stuck on the column.

Possible CauseSolution
The mobile phase is not polar enough. Gradually increase the polarity of the eluent. For very polar compounds, adding a small amount of methanol (B129727) to a dichloromethane (B109758) or ethyl acetate-based mobile phase can be effective.
The compound is interacting strongly with the stationary phase. For basic compounds, adding a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the mobile phase can improve elution. For acidic compounds, a small amount of acetic or formic acid can be added.

Problem 3: The compound is decomposing on the silica gel column.

Possible CauseSolution
The compound is sensitive to the acidic nature of silica gel. Deactivate the silica gel by treating it with a base (e.g., triethylamine) before packing the column. Alternatively, use a different stationary phase like neutral alumina.
Prolonged exposure to the stationary phase. Use flash chromatography to minimize the time the compound spends on the column.
High-Performance Liquid Chromatography (HPLC)

Problem 1: Poor peak shape (tailing or fronting).

Possible CauseSolution
Column overload. Reduce the injection volume or the concentration of the sample.
Secondary interactions with the stationary phase. Add a modifier to the mobile phase. For basic compounds, triethylamine can reduce tailing. For acidic compounds, trifluoroacetic acid (TFA) or formic acid can improve peak shape.
Column degradation. Use a guard column or replace the analytical column.

Problem 2: Inconsistent retention times.

Possible CauseSolution
Changes in mobile phase composition. Ensure the mobile phase is well-mixed and degassed. Use a gradient controller for reproducible gradients.
Fluctuations in column temperature. Use a column oven to maintain a constant temperature.
Column equilibration is insufficient. Equilibrate the column with the mobile phase for a sufficient amount of time before injecting the sample.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of this compound Derivatives
  • TLC Analysis: Develop a suitable mobile phase system using TLC. A common starting point for this compound derivatives is a mixture of dichloromethane and methanol or ethyl acetate (B1210297) and hexanes.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and apply it to the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.

  • Elution: Begin elution with the least polar solvent mixture determined from TLC analysis. Gradually increase the polarity of the mobile phase to elute the compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.

Protocol 2: General Procedure for Recrystallization of this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, water, or mixtures thereof). A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: HPLC Purification Parameters for 2-Selenouridine Triphosphate (SeUTP)

ParameterValueReference
Column Ultimate XB-C18 (250 mm x 21.2 mm, 10 µm)[4]
Mobile Phase A 20 mM triethylammonium (B8662869) acetate in water[4]
Mobile Phase B 20 mM triethylammonium acetate in 50% acetonitrile/50% water[4]
Gradient 100% A to 75% A over 20 minutes[4]
Detection 260 nm and 307 nm[4]

Table 2: UPLC-PDA Chromatographic Separation of this compound Oxidation Products

ParameterValueReference
Column Acquity HSS T3 1.8 µm (100 x 2.1 mm)[5]
Mobile Phase A 10 mM CH₃COONH₄[5]
Mobile Phase B 50% CH₃CN in 10 mM CH₃COONH₄[5]
Flow Rate 0.2 mL/min[5]
Injection Volume 1 µL[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization synthesis Crude this compound Derivative tlc TLC Analysis (Mobile Phase Optimization) synthesis->tlc Initial Assessment column Column Chromatography (e.g., Flash Chromatography) tlc->column Informs Eluent recrystallization Recrystallization column->recrystallization Further Purification hplc HPLC Analysis (Purity Check) column->hplc Purity Check recrystallization->hplc Final Purity Check pure_product Pure this compound Derivative hplc->pure_product Confirmed Pure analysis Spectroscopic Analysis (NMR, MS, etc.) pure_product->analysis Structural Confirmation

Caption: A general experimental workflow for the purification and characterization of this compound derivatives.

troubleshooting_logic cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Purification Issue Encountered no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out impure_crystals Impure Crystals start->impure_crystals poor_separation Poor Separation start->poor_separation compound_stuck Compound Stuck start->compound_stuck decomposition Decomposition on Column start->decomposition conc_solution Concentrate Solution no_crystals->conc_solution add_antisolvent Add Anti-solvent no_crystals->add_antisolvent seed_crystals Add Seed Crystal no_crystals->seed_crystals lower_bp_solvent Use Lower Boiling Point Solvent oiling_out->lower_bp_solvent slow_cooling Slower Cooling oiling_out->slow_cooling recrystallize_again Recrystallize Again Slowly impure_crystals->recrystallize_again hot_filtration Hot Filtration impure_crystals->hot_filtration optimize_mobile_phase Optimize Mobile Phase (TLC) poor_separation->optimize_mobile_phase reduce_loading Reduce Sample Loading poor_separation->reduce_loading increase_polarity Increase Eluent Polarity compound_stuck->increase_polarity add_modifier Add Mobile Phase Modifier compound_stuck->add_modifier deactivate_silica Deactivate Silica Gel decomposition->deactivate_silica use_flash Use Flash Chromatography decomposition->use_flash

Caption: A logical diagram for troubleshooting common issues encountered during the purification of this compound derivatives.

References

Technical Support Center: Handling and Preventing Oxidation of 2-Selenouracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2-selenouracil during experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your research.

Troubleshooting Guide: Common Issues with this compound

IssuePossible CauseRecommended Action
Solution turns yellow or develops a precipitate. Oxidation of this compound, potentially forming diselenides or other insoluble species.1. Immediately cease the experiment if product integrity is critical. 2. Prepare fresh solutions using deoxygenated solvents. 3. Consider adding a compatible antioxidant to your buffer system. 4. Store stock solutions under an inert atmosphere (argon or nitrogen).
Inconsistent experimental results or loss of biological activity. Degradation of this compound due to oxidation. This compound is more prone to oxidation than its sulfur analog, 2-thiouracil[1].1. Verify the purity of your this compound stock. 2. Implement stricter anaerobic techniques during your experimental setup. 3. Prepare fresh solutions for each experiment.
Unexpected peaks in analytical chromatography (HPLC, LC-MS). Presence of oxidation products such as seleninic acid or rearranged ring structures[1][2].1. Characterize the unexpected peaks by mass spectrometry to identify potential oxidation products. 2. Review and optimize your sample preparation and handling procedures to minimize exposure to oxygen.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the oxidation of this compound?

A1: The primary factors include:

  • Presence of Oxidants: Common laboratory reagents like hydrogen peroxide can readily oxidize this compound[1]. One-electron oxidants such as hydroxyl (•OH) and azide (B81097) (•N3) radicals also lead to oxidation[3][4][5][6].

  • Exposure to Atmospheric Oxygen: Prolonged exposure to air can lead to gradual oxidation.

  • pH of the Solution: The stability of this compound and its oxidation intermediates can be pH-dependent[1][3][4][6].

  • Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.

Q2: How can I store this compound to maintain its stability?

A2: For optimal stability, this compound powder should be stored in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere (argon or nitrogen)[7]. Stock solutions should be prepared fresh using deoxygenated solvents and stored at low temperatures (e.g., -20°C or -80°C) in small aliquots to minimize freeze-thaw cycles and exposure to air.

Q3: What antioxidants can be used to protect this compound in solution?

A3: While specific studies on antioxidants for this compound are limited, compounds known to protect selenocysteine, such as glutathione (B108866) and ascorbate, may offer protection by reducing oxidized species like diselenides and seleninic acids[2]. The choice of antioxidant should be carefully considered based on its compatibility with the specific experimental system.

Q4: Is this compound more sensitive to oxidation than 2-thiouracil (B1096)?

A4: Yes, experimental evidence shows that this compound is significantly more prone to oxidation than its sulfur counterpart, 2-thiouracil. Its oxidation pathways are also different, often leading to the formation of diselenides and rearranged ring structures, whereas 2-thiouracil tends to revert to uracil (B121893) after oxidation of the sulfur moiety[1][8].

Experimental Protocols

Protocol for Preparing and Handling this compound Solutions

This protocol outlines the steps to prepare and handle this compound solutions while minimizing the risk of oxidation.

Materials:

  • This compound powder

  • High-purity, deoxygenated water or appropriate buffer

  • Inert gas (argon or nitrogen) with a manifold for sparging and blanketing

  • Glassware cleaned to remove trace metals

  • Syringes and needles for anaerobic transfer

Procedure:

  • Deoxygenation of Solvents:

    • Sparge the solvent (water or buffer) with a steady stream of argon or nitrogen for at least 30 minutes to remove dissolved oxygen.

    • Maintain the solvent under a positive pressure of the inert gas.

  • Weighing this compound:

    • Weigh the required amount of this compound powder quickly to minimize exposure to air.

    • For highly sensitive experiments, perform this step in a glove box under an inert atmosphere.

  • Dissolution:

    • Add the deoxygenated solvent to the weighed this compound.

    • Gently swirl or sonicate to dissolve. Avoid vigorous vortexing, which can reintroduce oxygen.

    • Throughout the dissolution process, maintain a blanket of inert gas over the solution.

  • Storage of Stock Solution:

    • If the solution is not for immediate use, filter it through a sterile, deoxygenated filter into a storage vial.

    • Flush the headspace of the vial with inert gas before sealing.

    • Store at -20°C or -80°C. Aliquoting is recommended to avoid multiple freeze-thaw cycles.

  • Use in Experiments:

    • When using the stock solution, allow the aliquot to equilibrate to the experimental temperature.

    • Use gas-tight syringes for transferring the solution to your reaction mixture, which should also be maintained under an inert atmosphere if possible.

Data on this compound Stability

The following table summarizes the known factors affecting the stability of this compound based on available literature.

ConditionEffect on this compound StabilityReference
Presence of H₂O₂ Rapid oxidation, initially forming a diselenide intermediate which can further react to form two- and three-ring products.[1]
Presence of •OH and •N₃ radicals One-electron oxidation leading to the formation of various reactive intermediates, including dimeric radicals.[3][4][5][6]
Acidic pH (e.g., pH 4) Affects the equilibrium and stability of radical intermediates formed during oxidation.[3][6]
Basic pH (e.g., pH 10) Influences the structure of radical intermediates and the overall oxidation pathway.[3][4][6]
Comparison to 2-Thiouracil This compound is more susceptible to oxidation.[1][8]

Visual Guides

Oxidation Pathway of this compound with H₂O₂

Oxidation_Pathway This compound This compound Selenenic_Acid Selenenic Acid (Ura-SeOH) This compound->Selenenic_Acid + H₂O₂ Diselenide Diselenide Selenenic_Acid->Diselenide + this compound - H₂O Two_Ring_Product Two-Ring Product Diselenide->Two_Ring_Product Rearrangement Three_Ring_Product Three-Ring Product Two_Ring_Product->Three_Ring_Product + Diselenide

Caption: Proposed oxidation pathway of this compound by hydrogen peroxide.

Experimental Workflow for Minimizing Oxidation

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Deoxygenate Deoxygenate Solvents (N₂ or Ar sparging) Weigh Weigh this compound Dissolve Dissolve under Inert Atmosphere Store Store Aliquots at ≤ -20°C Thaw Thaw Aliquot Store->Thaw Start Experiment Transfer Anaerobic Transfer (Gas-tight syringe) Thaw->Transfer React Perform Experiment Transfer->React Analyze Analyze Promptly React->Analyze Post-Reaction

Caption: Workflow for handling this compound to prevent oxidation.

Troubleshooting Logic for Potential Oxidation

Troubleshooting_Oxidation rect_node rect_node start_node Unexpected Result (e.g., color change, inconsistent data) check_oxidation Is Oxidation Suspected? start_node->check_oxidation review_handling Review Handling Protocol: - Anaerobic technique? - Fresh solutions? check_oxidation->review_handling Yes other_factors Investigate Other Experimental Factors check_oxidation->other_factors No analytical_check Perform Analytical Check (e.g., LC-MS for - oxidized species) review_handling->analytical_check implement_changes Implement Stricter Anaerobic Conditions analytical_check->implement_changes Oxidation Confirmed use_antioxidant Consider Adding a Compatible Antioxidant implement_changes->use_antioxidant

Caption: Decision-making flowchart for troubleshooting this compound oxidation.

References

Technical Support Center: 2-Selenouracil Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-selenouracil. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing this important selenium-containing pyrimidine (B1678525) analog. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help improve the yield and purity of your this compound synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction to convert 2-thiouracil (B1096) to this compound is showing low conversion. What are the potential causes and solutions?

A1: Low conversion is a frequent challenge. Several factors can contribute to this issue:

  • Reagent Quality: Ensure the starting 2-thiouracil is of high purity. Impurities can interfere with the reaction. The quality of your selenium source (e.g., NaHSe, SeO₂) is also critical. Use freshly prepared or properly stored reagents.

  • Reaction Conditions:

    • Temperature: The reaction may require precise temperature control. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to decomposition of reactants or products. Experiment with a temperature gradient to find the optimal condition.

    • pH: The pH of the reaction mixture can significantly influence the reactivity of the nucleophiles and the stability of the intermediate species. Maintaining the optimal pH is crucial. For reactions involving selenide (B1212193) ions, a basic pH is often necessary to maintain the selenide in its reactive form.

    • Atmosphere: Selenium compounds are susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve yield.

  • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.

Q2: I am observing the formation of multiple byproducts in my reaction mixture. How can I minimize them?

A2: The formation of byproducts is often related to side reactions or decomposition. Consider the following:

  • Oxidation: this compound is prone to oxidation, which can lead to the formation of diselenides and other oxidized species. As mentioned, working under an inert atmosphere is crucial. Degassing solvents prior to use can also be beneficial.

  • Hydrolysis: The pyrimidine ring can be susceptible to hydrolysis under certain pH and temperature conditions. Ensure your workup procedure is optimized to minimize contact with harsh acidic or basic conditions for extended periods.

  • Alternative Reaction Pathways: Depending on the synthetic route, alternative reactions can occur. For instance, if using a strong base, deprotonation at other sites on the uracil (B121893) ring could lead to undesired products. A careful selection of reagents and reaction conditions is key.

Q3: The isolated yield of this compound is significantly lower than the conversion rate. What could be the reason?

A3: This suggests losses during the workup and purification steps.

  • Solubility: this compound may have different solubility characteristics compared to the starting material and byproducts. Optimize your extraction and crystallization solvents to maximize the recovery of the desired product.

  • Purification Method: Column chromatography is a common purification method. However, silica (B1680970) gel can sometimes cause decomposition of sensitive compounds. Consider using a different stationary phase or deactivating the silica gel with a base (e.g., triethylamine) before use. Recrystallization is a milder alternative if a suitable solvent system can be found.

  • Product Instability: As mentioned, this compound can be unstable. Minimize exposure to light and air during and after purification. Store the final product under an inert atmosphere at a low temperature.

Q4: How can I effectively monitor the progress of my this compound synthesis?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a suitable mobile phase to achieve good separation between the starting material (e.g., 2-thiouracil or a precursor), the this compound product, and any major byproducts. Staining with a visualizing agent such as potassium permanganate (B83412) can help identify selenium-containing compounds. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.

Quantitative Data Summary

Optimizing reaction conditions is key to improving the yield of this compound. The following table summarizes key parameters and their impact on yield, based on literature for analogous reactions.

ParameterConditionExpected Impact on YieldNotes
Temperature 60-80 °CIncreased reaction rate, but potential for decomposition at higher temperatures.Optimal temperature needs to be determined empirically for each specific protocol.
pH 8-10Higher pH can enhance the nucleophilicity of the selenium reagent.Careful control is needed to avoid hydrolysis of the uracil ring.
Atmosphere Inert (N₂ or Ar)Significantly reduces oxidative side products, leading to higher purity and yield.Essential for handling air-sensitive selenium reagents.
Reactant Ratio Excess of selenium reagentCan drive the reaction to completion, but may complicate purification.A 1.1 to 1.5-fold excess is a common starting point.

Experimental Protocols

Below are detailed methodologies for common synthetic approaches to this compound.

Method 1: Selenation of 2-Thiouracil

This is a common method involving the replacement of the sulfur atom in 2-thiouracil with selenium.

Materials:

  • 2-Thiouracil

  • Sodium hydroselenide (NaHSe) solution (freshly prepared)

  • Anhydrous, degassed solvent (e.g., DMF or ethanol)

  • Inert gas (Nitrogen or Argon)

  • Acid for neutralization (e.g., acetic acid)

  • Solvents for extraction and purification

Procedure:

  • Set up a reaction vessel equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.

  • Dissolve 2-thiouracil in the anhydrous, degassed solvent.

  • Slowly add a freshly prepared solution of sodium hydroselenide to the reaction mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with acid to a pH of ~5-6. This may cause the product to precipitate.

  • Isolate the crude product by filtration.

  • Purify the crude product by recrystallization or column chromatography.

Method 2: From Uracil Precursors (Conceptual)

This approach involves building the this compound ring from acyclic precursors.

Materials:

  • A suitable urea (B33335) or thiourea (B124793) analog

  • A three-carbon building block with appropriate functional groups

  • A selenium-containing reagent

  • Base or acid catalyst

Procedure:

  • Condense the urea/thiourea analog with the three-carbon unit in the presence of a suitable catalyst.

  • Introduce the selenium atom at the 2-position. This step can be complex and may involve the use of reagents like carbon diselenide or phosgene (B1210022) analogs followed by selenation.

  • The specific conditions (solvent, temperature, catalyst) will be highly dependent on the chosen precursors.

Visualizations

Signaling Pathway: General Synthesis of this compound from 2-Thiouracil

Synthesis_Pathway Thiouracil 2-Thiouracil Intermediate Reactive Intermediate Thiouracil->Intermediate Nucleophilic Attack NaHSe NaHSe NaHSe->Intermediate Selenouracil This compound Intermediate->Selenouracil Elimination of S²⁻ Byproducts Oxidized Byproducts Selenouracil->Byproducts Air O₂ (Air) Air->Byproducts Purification_Workflow Start Crude Reaction Mixture Neutralization Neutralization (pH ~5-6) Start->Neutralization Filtration Filtration Neutralization->Filtration Crude_Product Crude this compound Filtration->Crude_Product Purification_Choice Purification Method? Crude_Product->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization High Purity Crude Column Column Chromatography Purification_Choice->Column Complex Mixture Pure_Product Pure this compound Recrystallization->Pure_Product Column->Pure_Product Troubleshooting_Yield cluster_low_conversion Troubleshooting Low Conversion cluster_good_conversion Troubleshooting Isolation Low_Yield Low Yield of this compound Check_Conversion Check Reaction Conversion (TLC/LC-MS) Low_Yield->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes Good_Conversion Good Conversion, Low Isolated Yield Check_Conversion->Good_Conversion No Optimize_Conditions Optimize Reaction Conditions (Temp, pH, Time) Low_Conversion->Optimize_Conditions Check_Reagents Check Reagent Purity and Activity Low_Conversion->Check_Reagents Inert_Atmosphere Ensure Inert Atmosphere Low_Conversion->Inert_Atmosphere Optimize_Workup Optimize Workup Procedure (Extraction, Precipitation) Good_Conversion->Optimize_Workup Optimize_Purification Optimize Purification (Recrystallization, Chromatography) Good_Conversion->Optimize_Purification Check_Stability Check Product Stability Good_Conversion->Check_Stability

Technical Support Center: Overcoming Solubility Issues with 2-Selenouracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-selenouracil in aqueous solutions.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound in Aqueous Buffer

Problem: You are unable to achieve the desired concentration of this compound in your aqueous buffer (e.g., phosphate-buffered saline, PBS).

Possible Causes & Solutions:

  • Low Intrinsic Solubility: this compound has limited intrinsic water solubility.

  • Suboptimal pH: The pH of your buffer may not be optimal for dissolving this compound.

Troubleshooting Steps:

  • pH Adjustment: this compound is a weakly acidic compound. Its solubility can be significantly increased by adjusting the pH of the solution. Based on computational studies, the N1 position is the most acidic site. Increasing the pH above its pKa will lead to deprotonation and formation of a more soluble salt.

    • Recommendation: Prepare a stock solution of this compound in a slightly alkaline buffer (e.g., phosphate (B84403) buffer at pH 7.4 or higher). One study successfully prepared a 10 mM solution of this compound in a 67 mM phosphate buffer at pH 7.4.[1]

  • Gentle Heating and Sonication:

    • Recommendation: After adding this compound to the buffer, gently warm the solution (e.g., to 37°C) while stirring. Sonication in a water bath can also help to break down aggregates and facilitate dissolution. Avoid excessive heat, which could lead to degradation.

  • Use of Co-solvents: If pH adjustment alone is insufficient, consider adding a water-miscible organic co-solvent.

    • Recommendation: Start with a small percentage of a co-solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695). For the related compound uracil, solubility is significantly higher in DMSO (approx. 50 mg/mL) and dimethylformamide (approx. 60 mg/mL) compared to ethanol (approx. 0.8 mg/mL).[2] Prepare a concentrated stock solution in the co-solvent and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Logical Workflow for Initial Dissolution Troubleshooting

start Start: Undissolved This compound ph_adjust Adjust pH to > 7.4 (e.g., Phosphate Buffer) start->ph_adjust heat_sonicate Gentle Heating (37°C) & Sonication ph_adjust->heat_sonicate Still not dissolved dissolved This compound Dissolved ph_adjust->dissolved Successful co_solvent Add Co-solvent (e.g., DMSO, Ethanol) heat_sonicate->co_solvent Still not dissolved heat_sonicate->dissolved Successful co_solvent->dissolved cluster_problem Solubility Issue cluster_solutions Solubilization Strategies 2_Selenouracil This compound (Poorly Soluble) pH_Adjustment pH Adjustment (pH > pKa) 2_Selenouracil->pH_Adjustment Deprotonation Co_Solvents Co-solvents (e.g., DMSO) 2_Selenouracil->Co_Solvents Solvation Cyclodextrins Cyclodextrin Complexation 2_Selenouracil->Cyclodextrins Encapsulation Nanoparticles Nanoparticle Formulation 2_Selenouracil->Nanoparticles Encapsulation Aqueous_Solution Stable Aqueous Solution pH_Adjustment->Aqueous_Solution Co_Solvents->Aqueous_Solution Cyclodextrins->Aqueous_Solution Nanoparticles->Aqueous_Solution

References

side reactions in the chemical synthesis of 2-selenouracil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of 2-selenouracil. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem ID Issue Potential Causes Recommended Solutions
TSG-001 Low or No Product Yield 1. Incomplete reaction due to insufficient heating or reaction time. 2. Decomposition of starting materials or product. 3. Suboptimal pH for the condensation reaction. 4. Poor quality of reagents, particularly selenourea (B1239437).1. Ensure the reaction mixture is maintained at the recommended temperature (e.g., reflux) for the specified duration. Monitor reaction progress using TLC. 2. Avoid excessive heating. Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially of selenourea. 3. Adjust the pH of the reaction mixture. The condensation is typically carried out under basic conditions using a sodium alkoxide catalyst. 4. Use freshly prepared or properly stored selenourea, as it can be susceptible to decomposition.
TSG-002 Formation of a Red/Orange Precipitate (Elemental Selenium) 1. Oxidation of selenourea or other selenium-containing intermediates. 2. Decomposition of the desired this compound product under harsh conditions.1. Conduct the reaction under an inert atmosphere. 2. Ensure all solvents are degassed prior to use. 3. Avoid strong oxidizing agents in the reaction or work-up steps. 4. Moderate the reaction temperature and pH to prevent product degradation.
TSG-003 Difficult Purification of the Final Product 1. Presence of unreacted starting materials. 2. Formation of closely related byproducts, such as uracil (B121893) or diselenides. 3. Co-precipitation of impurities during crystallization.1. Optimize reaction stoichiometry and conditions to drive the reaction to completion. 2. For purification, recrystallization from a suitable solvent such as ethanol (B145695) or water is often effective. 3. If simple recrystallization is insufficient, column chromatography on silica (B1680970) gel may be necessary. 4. Wash the crude product with a solvent in which the impurities are soluble but the product is not.
TSG-004 Product Discoloration (Yellowing) Upon Storage 1. Air oxidation of the selenocarbonyl group.1. Store the purified this compound under an inert atmosphere (argon or nitrogen). 2. Keep the product in a cool, dark, and dry place. 3. Minimize exposure to air and light during handling.
TSG-005 Inconsistent Spectroscopic Data (NMR/MS) 1. Presence of residual solvent in the final product. 2. Contamination with byproducts or starting materials. 3. Isotopic distribution of selenium affecting mass spectrometry results.1. Dry the product thoroughly under vacuum. 2. Re-purify the sample if unexpected peaks are observed. Compare spectra with literature data for this compound and potential impurities. 3. Be aware of the characteristic isotopic pattern of selenium in the mass spectrum and account for it during data analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most frequently employed method is the condensation of selenourea with a β-dicarbonyl compound or a related three-carbon electrophile, such as malonic acid derivatives or propiolic esters, under basic conditions. Another approach involves the use of isoselenocyanates, though this can sometimes lead to purification challenges due to the formation of byproduct.

Q2: My reaction mixture turned red, and I have a low yield of this compound. What happened?

A2: The formation of a red precipitate is often indicative of the decomposition of selenium-containing reagents or products into elemental selenium. This is typically caused by oxidation. To mitigate this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

Q3: How can I effectively purify crude this compound?

A3: Recrystallization is the most common and effective method for purifying this compound. Ethanol or an ethanol-water mixture is often a suitable solvent system. The principle is to dissolve the impure solid in a minimum amount of hot solvent and then allow it to cool slowly. The pure this compound will crystallize out, leaving the majority of impurities dissolved in the solvent. If significant impurities persist, column chromatography may be required.

Q4: What are the expected major byproducts in the synthesis of this compound?

A4: Depending on the specific synthetic route, common byproducts can include:

  • Uracil: Formed by the hydrolysis or oxidation of this compound, or from the reaction with any urea (B33335) impurity in the starting selenourea.

  • Diselenides: Such as Ura-Se-Se-Ura, can form through oxidative side reactions.[1][2]

  • Unreacted starting materials: Such as selenourea or the carbonyl compound.

  • Selenourea and Carbodiimides: These are known byproducts when using isoselenocyanate-based methods, making purification more challenging.[3]

Q5: How should I properly store purified this compound to prevent degradation?

A5: this compound is susceptible to air oxidation, which can lead to discoloration and the formation of impurities.[1][2] To ensure its stability, it should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry environment.

Experimental Protocols

Synthesis of this compound via Condensation of Selenourea with Ethyl Propiolate (Representative Protocol)

This protocol is a representative method based on the general principles of pyrimidine (B1678525) synthesis.

Materials:

  • Selenourea

  • Ethyl propiolate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (for neutralization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).

  • Add selenourea to the solution and stir until it is completely dissolved.

  • Slowly add ethyl propiolate to the reaction mixture.

  • Heat the mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the mixture with hydrochloric acid. The crude product may precipitate at this stage.

  • Collect the crude product by filtration and wash it with cold ethanol.

  • Purify the crude product by recrystallization from ethanol or an ethanol-water mixture.

  • Dry the purified this compound under vacuum.

Visualizations

Experimental Workflow for Synthesis and Troubleshooting

G Workflow for this compound Synthesis and Troubleshooting cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis cluster_troubleshooting Troubleshooting reagents Select High-Purity Reagents inert_atm Establish Inert Atmosphere reagents->inert_atm dissolve Dissolve NaOEt in EtOH inert_atm->dissolve add_selenourea Add Selenourea dissolve->add_selenourea add_electrophile Add Ethyl Propiolate add_selenourea->add_electrophile reflux Reflux and Monitor (TLC) add_electrophile->reflux cool Cool to Room Temp reflux->cool low_yield Low Yield? reflux->low_yield red_ppt Red Precipitate? reflux->red_ppt neutralize Neutralize with HCl cool->neutralize filter Filter Crude Product neutralize->filter recrystallize Recrystallize from EtOH/H2O filter->recrystallize dry Dry Under Vacuum recrystallize->dry impure Impure Product? recrystallize->impure characterize Characterize (NMR, MS) dry->characterize store Store Under Inert Gas characterize->store low_yield->reflux Check Temp/Time red_ppt->inert_atm Improve Inert Conditions impure->recrystallize Re-purify/Column

Caption: Workflow for the synthesis of this compound with integrated troubleshooting checkpoints.

Logical Relationships in Side Product Formation

G Key Factors Influencing Side Product Formation cluster_conditions Reaction Conditions cluster_products Products presence_of_o2 Presence of O2/Air elemental_se Elemental Selenium (Red Precipitate) presence_of_o2->elemental_se causes oxidation diselenide Ura-Se-Se-Ura presence_of_o2->diselenide causes oxidative coupling high_temp Excessive Heat high_temp->elemental_se promotes decomposition non_anhydrous Presence of Water uracil Uracil non_anhydrous->uracil promotes hydrolysis impure_selenourea Impure Selenourea (contains urea) impure_selenourea->uracil contaminant reaction target_product This compound (Desired)

Caption: Relationship between reaction conditions and the formation of common side products.

References

Technical Support Center: Optimizing Light Dosage for 2-Selenouracil in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing 2-selenouracil in photodynamic therapy (PDT) research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows. As an emerging photosensitizer, specific data for this compound is still being established; therefore, some guidance is based on established principles of PDT and data from other selenium-containing photosensitizers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it being considered for photodynamic therapy?

This compound is a selenium-containing analog of the nucleobase uracil. Its unique photophysical properties, including a significant red-shifted absorption spectrum and the ability to efficiently populate reactive triplet states upon light absorption, make it a promising candidate for a specialized photosensitizer in PDT.[1][2][3] The incorporation of the heavy selenium atom is thought to enhance the generation of singlet oxygen and other reactive oxygen species (ROS), which are the primary cytotoxic agents in PDT.

Q2: What is the proposed mechanism of action for this compound in PDT?

Upon excitation with light of a specific wavelength, this compound is expected to transition to an excited triplet state. This long-lived triplet state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (a Type II PDT mechanism). Additionally, it may participate in Type I mechanisms, involving electron transfer reactions to produce other ROS such as superoxide (B77818) and hydroxyl radicals. These ROS can induce oxidative stress, leading to cellular damage and ultimately, apoptosis or necrosis of cancer cells.

Q3: What is the optimal wavelength of light to activate this compound?

The exact optimal wavelength for this compound in a biological environment requires experimental determination. However, based on its red-shifted absorption spectrum, it is anticipated to be in the longer wavelength visible light or near-infrared (NIR) region, which allows for deeper tissue penetration. Researchers should perform spectroscopic analysis to determine the absorption maxima of this compound in the desired solvent or cellular environment to select the most appropriate light source.

Q4: What are the potential advantages of using a selenium-containing photosensitizer like this compound?

The presence of a heavy atom like selenium can enhance the efficiency of intersystem crossing, leading to a higher quantum yield of the triplet state and, consequently, more efficient ROS production.[4] This could potentially allow for lower light doses to achieve the desired therapeutic effect, minimizing damage to surrounding healthy tissue. Some selenium-containing photosensitizers have also shown efficacy in hypoxic (low oxygen) tumor environments.[5][6]

Q5: How can I determine the singlet oxygen quantum yield of this compound?

The singlet oxygen quantum yield (ΦΔ) is a critical parameter for evaluating the efficiency of a photosensitizer.[7][8] It can be determined using direct methods, such as measuring the near-infrared phosphorescence of singlet oxygen, or indirect methods that involve chemical trapping of singlet oxygen with a suitable acceptor molecule.[7]

Troubleshooting Guides

This section addresses specific issues that researchers might encounter during their experiments with this compound in PDT.

Problem Potential Cause Recommended Solution
Low or no phototoxicity observed after PDT. 1. Suboptimal light wavelength: The light source may not match the absorption peak of this compound in the cellular environment. 2. Insufficient light dose: The total energy delivered may be too low to generate a sufficient amount of ROS. 3. Inadequate cellular uptake of this compound: The photosensitizer may not be efficiently entering the target cells. 4. Low oxygen concentration (hypoxia): Type II PDT is oxygen-dependent.1. Characterize the absorption spectrum of this compound within the target cells or a relevant biological medium and adjust the light source accordingly. 2. Perform a light dose-response study, systematically increasing the fluence (J/cm²) to determine the optimal light dose. 3. Evaluate cellular uptake using techniques like fluorescence microscopy or flow cytometry. Consider optimizing incubation time and concentration. For nucleoside analogs, prodrug strategies can sometimes enhance uptake.[9] 4. Measure oxygen levels in your experimental model. If hypoxic, consider strategies to increase oxygenation or investigate if this compound can induce cell death through a Type I (oxygen-independent) mechanism.
High background toxicity in the dark (dark toxicity). 1. High concentration of this compound: The photosensitizer itself may be cytotoxic at high concentrations. 2. Contamination of the this compound stock solution. 1. Perform a dose-response curve for this compound in the dark to determine the maximum non-toxic concentration. 2. Ensure the purity of the this compound and prepare fresh stock solutions.
Inconsistent results between experiments. 1. Variability in light delivery: Inconsistent light source power output or distance from the sample. 2. Inconsistent cell conditions: Variations in cell density, passage number, or metabolic state. 3. Instability of this compound: The photosensitizer may degrade over time or upon exposure to light.1. Calibrate the light source before each experiment and maintain a fixed distance and geometry for irradiation. 2. Standardize cell culture protocols, including seeding density and passage number. Ensure cells are in the logarithmic growth phase. 3. Prepare fresh solutions of this compound for each experiment and protect them from light before use.
Photobleaching of this compound during irradiation. 1. High light intensity (fluence rate): A high rate of photon delivery can lead to the degradation of the photosensitizer.1. Reduce the fluence rate (mW/cm²) while maintaining the total light dose (J/cm²) by increasing the irradiation time. Monitor the fluorescence of this compound during irradiation to assess photobleaching.

Experimental Protocols

The following are generalized experimental protocols that should be optimized for your specific cell line and experimental setup.

In Vitro Phototoxicity Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Photosensitizer Incubation: The following day, replace the culture medium with a fresh medium containing various concentrations of this compound. Incubate for a predetermined time (e.g., 4, 12, or 24 hours) to allow for cellular uptake. Include a no-drug control.

  • Washing: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any extracellular this compound.

  • Irradiation: Add fresh, phenol (B47542) red-free culture medium. Expose the cells to a specific light dose using a calibrated light source with the appropriate wavelength. Keep a set of plates in the dark as a control for dark toxicity.

  • Post-Irradiation Incubation: Incubate the cells for 24 to 48 hours post-irradiation.

  • Viability Assessment: Determine cell viability using a standard assay such as MTT, XTT, or crystal violet staining.

Determining Cellular Uptake
  • Cell Culture: Grow cells on glass coverslips in a petri dish.

  • Incubation: Treat the cells with a fluorescently labeled version of this compound or utilize its intrinsic fluorescence if sufficient. Incubate for various time points.

  • Staining (Optional): Co-stain with organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) to determine subcellular localization.

  • Imaging: Wash the cells with PBS and mount the coverslips on microscope slides. Visualize the cellular uptake and localization using fluorescence or confocal microscopy.

  • Quantification (Optional): Use flow cytometry to quantify the mean fluorescence intensity of the cell population at different time points and concentrations of this compound.

Data Presentation

Table 1: Example Light Dosage Parameters for Selenium-Containing Photosensitizers

Note: This data is for other selenium-containing compounds and should be used as a starting reference for optimizing this compound PDT.

PhotosensitizerCell Line / ModelLight Source (Wavelength)Light Dose (J/cm²)Reference
Selenium-enriched Phycocyanin (Se-PC)Lewis Lung Carcinoma (in vivo)He-Ne Laser (630 nm)100[10][11][12]
Selenorhodamine ThioamidesMurine Colon Carcinoma (in vitro)Laser (613 nm)1.0[4]
Se6 (Benzoselenadiazole derivative)4T1 Tumor-bearing Mice (in vivo)White LightNot specified[5][6]

Mandatory Visualizations

Signaling Pathways

PDT_Signaling_Pathway cluster_stimulus Stimulus cluster_ros ROS Generation cluster_cellular_damage Cellular Damage cluster_cell_death Cell Death Pathways 2_Selenouracil 2_Selenouracil ROS ROS 2_Selenouracil->ROS Activation Light Light Light->ROS Excitation Mitochondrial_Damage Mitochondrial_Damage ROS->Mitochondrial_Damage ER_Stress ER_Stress ROS->ER_Stress Lysosomal_Damage Lysosomal_Damage ROS->Lysosomal_Damage Apoptosis Apoptosis Mitochondrial_Damage->Apoptosis Cytochrome c release Necrosis Necrosis Mitochondrial_Damage->Necrosis ATP depletion ER_Stress->Apoptosis UPR activation Lysosomal_Damage->Apoptosis Cathepsin release

Experimental Workflow

Experimental_Workflow Start Start Cell_Seeding Cell_Seeding Start->Cell_Seeding PS_Incubation This compound Incubation Cell_Seeding->PS_Incubation Washing Washing PS_Incubation->Washing Light_Irradiation Light_Irradiation Washing->Light_Irradiation Post_Irradiation_Incubation Post_Irradiation_Incubation Light_Irradiation->Post_Irradiation_Incubation Viability_Assay Viability_Assay Post_Irradiation_Incubation->Viability_Assay Data_Analysis Data_Analysis Viability_Assay->Data_Analysis End End Data_Analysis->End

Logical Relationship: Light Dose Optimization

Light_Dose_Optimization Initial_Parameters Select Initial Light Dose (based on literature for similar compounds) Dose_Response_Study Perform Dose-Response Experiment (Varying J/cm²) Initial_Parameters->Dose_Response_Study Evaluate_Toxicity Assess Phototoxicity and Dark Toxicity Dose_Response_Study->Evaluate_Toxicity Optimal_Dose Is Therapeutic Window Acceptable? Evaluate_Toxicity->Optimal_Dose Refine_Parameters Refine Fluence Rate (mW/cm²) or Fractionation Optimal_Dose->Refine_Parameters No Final_Protocol Establish Optimized Protocol Optimal_Dose->Final_Protocol Yes Refine_Parameters->Dose_Response_Study

References

troubleshooting low efficiency of 2-selenouracil labeling in RNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low labeling efficiency with 2-selenouracil in RNA.

Troubleshooting Guide

Q: Why am I observing low to no incorporation of this compound into my RNA?

A: Low labeling efficiency with this compound can stem from several factors, primarily related to its chemical instability and cellular metabolism. Here are the most common causes and corresponding troubleshooting steps:

  • Degradation of this compound: this compound is highly susceptible to oxidation, which can occur before or during the experiment.[1][2][3]

    • Troubleshooting:

      • Freshly Prepare Solutions: Prepare this compound solutions immediately before use. Avoid storing stock solutions for extended periods.

      • Degas Solutions: Use degassed, anaerobic buffers and media to minimize dissolved oxygen.

      • Minimize Light Exposure: Protect this compound solutions from light to prevent photo-oxidation.[4]

      • Consider Antioxidants: While not standard practice, the addition of mild, non-interfering antioxidants could be tested, though this would require careful optimization.

  • Suboptimal Labeling Conditions: The concentration of this compound and the incubation time are critical parameters that need to be optimized for each cell line.

    • Troubleshooting:

      • Titrate this compound Concentration: Perform a dose-response experiment to determine the optimal concentration. Start with a range informed by other uridine (B1682114) analogs (e.g., 10 µM to 200 µM) and assess both labeling efficiency and cell viability.

      • Optimize Incubation Time: Conduct a time-course experiment to find the ideal labeling duration. Short incubation times may not be sufficient for detectable incorporation, while long incubations can lead to cytotoxicity and degradation of the labeling reagent.

  • Cellular Toxicity: High concentrations of this compound or its degradation byproducts may be toxic to cells, leading to decreased transcription and lower incorporation rates.

    • Troubleshooting:

      • Assess Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your labeling experiment to ensure that the chosen concentration of this compound is not cytotoxic.

      • Monitor Cell Morphology: Visually inspect cells for any changes in morphology during the labeling period.

  • Inefficient Cellular Uptake or Metabolism: The efficiency of cellular uptake and subsequent conversion of this compound to 2-seleno-UTP by cellular enzymes is crucial for its incorporation into RNA.

    • Troubleshooting:

      • Cell Line Variability: Be aware that different cell lines may exhibit varying efficiencies in uptake and metabolism of pyrimidine (B1678525) analogs.[5]

      • Salvage Pathway Activity: The incorporation of this compound likely relies on the cellular pyrimidine salvage pathway. Cells with low activity of enzymes like uridine kinase may show poor labeling.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation products of this compound I should be aware of?

A1: this compound is more prone to oxidation than its sulfur analog, 2-thiouracil.[1][2][3] In the presence of oxidizing agents like hydrogen peroxide, it can be converted to various products, including diselenides and ultimately, uracil (B121893).[1][2][3] This degradation removes the selenium atom, rendering the molecule useless for selenium-specific applications.

Q2: Can I use the same protocol for this compound as I do for 4-thiouridine (B1664626) (4sU)?

A2: While the general workflow may be similar, direct application of a 4sU protocol to this compound is not recommended without optimization. Due to its higher sensitivity to oxidation, this compound requires more stringent handling to prevent degradation. You will likely need to re-optimize concentration and incubation times.

Q3: How can I confirm that this compound has been incorporated into RNA?

A3: The confirmation of this compound incorporation typically relies on methods that can detect selenium. Techniques like X-ray crystallography of the labeled RNA or mass spectrometry can be used to verify the presence of selenium. Indirectly, if the goal is to introduce a reactive handle, subsequent chemical reactions targeting the selenium atom can be used for detection.

Q4: Is there a way to enhance the cellular uptake of this compound?

A4: While there are no specific enhancers for this compound uptake reported, general strategies to improve nucleoside analog uptake can be considered. Ensuring cells are in a healthy, metabolically active state is crucial. The use of specific nucleoside transporters could be a factor, but this is highly cell-type dependent.

Data Summary

The following table summarizes the oxidation products of this compound when treated with hydrogen peroxide (H₂O₂) at different molar ratios, highlighting its instability.

Molar Ratio (this compound:H₂O₂)Key Oxidation ProductsOutcomeReference
1:1 or lowerDiselenide (Ura-Se-Se-Ura)Predominant product, which can further transform.[1][2]
1:10Uracil-seleninic acid (Ura-SeO₂H), UracilDecomposition to uracil is a major pathway.[1][2]

Experimental Protocols

General Protocol for this compound Labeling in Cultured Cells

This protocol provides a general framework. Optimization of concentrations and incubation times is essential for each specific cell line and experimental goal.

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.

  • Preparation of this compound Stock Solution:

    • Immediately before use, dissolve this compound in an appropriate solvent (e.g., DMSO or sterile PBS) to make a concentrated stock solution (e.g., 10-100 mM).

    • Use anaerobic solvents if possible to minimize oxidation.

    • Protect the stock solution from light.

  • Labeling of Cells:

    • Add the this compound stock solution to pre-warmed cell culture medium to achieve the desired final concentration (e.g., 10-200 µM).

    • Remove the existing medium from the cells and replace it with the this compound-containing medium.

    • Incubate the cells for the desired period (e.g., 1-24 hours) under standard cell culture conditions.

  • RNA Extraction:

    • After the labeling period, wash the cells with cold PBS.

    • Harvest the cells and extract total RNA using a standard method (e.g., TRIzol or a column-based kit).

  • Downstream Analysis:

    • Proceed with your specific downstream application, such as RNA sequencing, RT-qPCR, or structural analysis.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low this compound Labeling Efficiency check_degradation Check for this compound Degradation start->check_degradation optimize_conditions Optimize Labeling Conditions check_degradation->optimize_conditions No/Low Degradation solution_degradation Use freshly prepared solutions Work under anaerobic/dark conditions check_degradation->solution_degradation Degradation Likely check_toxicity Assess Cellular Toxicity optimize_conditions->check_toxicity No Improvement solution_conditions Titrate concentration Optimize incubation time optimize_conditions->solution_conditions Improvement consider_metabolism Consider Cellular Uptake & Metabolism check_toxicity->consider_metabolism Not Toxic solution_toxicity Perform viability assay Lower concentration if toxic check_toxicity->solution_toxicity Toxic solution_metabolism Acknowledge cell-line variability Ensure healthy, active cells consider_metabolism->solution_metabolism

Caption: A flowchart for troubleshooting low this compound labeling efficiency.

Putative Metabolic Pathway for this compound Incorporation into RNA

MetabolicPathway cluster_cell Cellular Metabolism SeU This compound SeUR 2-Seleno-uridine SeU->SeUR Uridine Phosphorylase SeUMP 2-Seleno-UMP SeUR->SeUMP Uridine Kinase SeUDP 2-Seleno-UDP SeUMP->SeUDP UMP-CMP Kinase SeUTP 2-Seleno-UTP SeUDP->SeUTP Nucleoside Diphosphate Kinase RNA RNA SeUTP->RNA RNA Polymerase

Caption: Proposed metabolic pathway for the incorporation of this compound into RNA.

Oxidation Pathways of this compound

OxidationPathway SeU This compound Diselenide Diselenide (Ura-Se-Se-Ura) SeU->Diselenide Low Oxidant SeleninicAcid Uracil-seleninic acid (Ura-SeO2H) SeU->SeleninicAcid High Oxidant Uracil Uracil SeleninicAcid->Uracil Decomposition

Caption: Simplified oxidation pathways of this compound.

References

Technical Support Center: 2-Selenouracil-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting information and best practices for researchers, scientists, and drug development professionals working with 2-selenouracil-modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in this compound-modified oligonucleotides?

A1: The primary cause of instability is oxidation. The selenium atom in the this compound moiety is more prone to oxidation than the sulfur atom in its 2-thiouracil (B1096) analog.[1] This susceptibility can lead to the degradation of the oligonucleotide and loss of function.

Q2: How does oxidation specifically affect my this compound-modified oligonucleotide?

A2: Oxidation, particularly by agents like hydrogen peroxide (H₂O₂), can lead to several degradation products depending on the concentration of the oxidant.[1][2]

  • Low Oxidant Concentration (≤1:1 molar ratio to this compound): The predominant product is a diselenide (Ura-Se-Se-Ura), which can undergo further transformation and deselenation, ultimately altering the structure of the nucleobase.[1]

  • High Oxidant Concentration (e.g., 10-fold excess): With a large excess of an oxidizing agent, the this compound is converted into intermediates that decompose, releasing selenium oxides and yielding uracil (B121893) as the predominant product.[1]

Q3: What are the best practices for storing and handling my this compound-modified oligonucleotides to prevent degradation?

A3: Proper storage and handling are critical to maximize shelf-life.

  • Temperature: For long-term storage (months to years), store oligonucleotides at -20°C or lower in a non-frost-free freezer.[3][4] For short-term storage (days to weeks), 4°C is acceptable.[4]

  • Storage Medium: Resuspend and store oligos in a weak, nuclease-free buffer, such as TE buffer (10 mM Tris, pH 7.5-8.0, 1 mM EDTA).[3][5] Laboratory-grade water can be slightly acidic, which may lead to slow degradation over time.[5]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can damage oligonucleotides, it is highly recommended to dispense the stock solution into single-use aliquots.[3]

  • Light Exposure: Protect the oligonucleotides from light, especially if they are fluorescently labeled, to prevent photobleaching.[6] Storing tubes wrapped in foil or in amber-colored tubes is a good practice.[3]

Q4: Can I use standard nuclease-free water for resuspending my oligonucleotides?

A4: While sterile, nuclease-free water can be used, a TE buffer is the preferred choice.[3] High-grade water can have a slightly acidic pH (as low as 4-5), which is not ideal for long-term storage of DNA.[3][5] The buffer helps maintain a stable pH of 7-9, which is optimal for oligonucleotide stability.[3]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound-modified oligonucleotides.

Problem Possible Cause Recommended Solution
Inconsistent or poor experimental results (e.g., low hybridization efficiency, incorrect molecular weight). Oligonucleotide Degradation: The this compound modification may have been oxidized, leading to a heterogeneous sample or complete conversion to uracil.1. Verify Integrity: Analyze the oligonucleotide sample using HPLC or Mass Spectrometry (MS) to check for degradation products. 2. Review Handling: Confirm that proper storage and handling protocols were followed (see FAQs and Protocol 1). 3. Prepare Fresh: Use a fresh, unthawed aliquot for your experiment.
Loss of sample integrity over a short period. Presence of Oxidizing Agents: Contamination of reagents or buffers with trace amounts of oxidizing agents (e.g., peroxides in solvents) can accelerate degradation.1. Use High-Purity Reagents: Ensure all solvents, buffers, and reagents are fresh and of high purity. 2. Use Nuclease-Free Water: Always use certified nuclease-free water to prepare solutions to avoid both enzymatic degradation and potential contaminants.[4]
Formation of unexpected cross-linked products (dimers). Diselenide Bridge Formation: Under certain oxidative conditions, intermolecular diselenide bridges can form between two oligonucleotide strands. This has been observed in related selenium-modified oligos.[7]1. Incorporate a Reducing Agent: For applications where a free selenol group is desired, a mild reducing agent like Dithiothreitol (DTT) may be required prior to use, similar to protocols for thiol-modified oligos. 2. Optimize Reaction Conditions: Ensure experimental conditions are free of unintended oxidizing agents.

Visual Guides and Workflows

Oxidation Pathways of this compound

The following diagram illustrates the different degradation pathways of this compound when exposed to an oxidizing agent like hydrogen peroxide (H₂O₂), based on the molar ratio of the oxidant.

G cluster_pathway Degradation Pathway Low_Ox Low Oxidant (≤1:1 ratio) Diselenide Diselenide Product (Ura-Se-Se-Ura) Low_Ox->Diselenide High_Ox High Oxidant (10-fold excess) Intermediates Ura-SeOₙH Intermediates High_Ox->Intermediates Se2U This compound Oligo Se2U->Diselenide Oxidation Se2U->Intermediates Rearrangement Rearrangement & Deselenation Diselenide->Rearrangement Uracil Uracil Product Intermediates->Uracil Decomposition

Caption: Oxidation pathways of this compound under different oxidant concentrations.

Recommended Oligonucleotide Handling Workflow

This workflow provides a step-by-step guide for the proper handling of newly received and stored this compound-modified oligonucleotides.

G start Receive Lyophilized Oligo spin Centrifuge briefly to collect pellet start->spin resuspend Resuspend in TE Buffer (pH 7.5-8.0) to create a concentrated stock (e.g., 100 µM) spin->resuspend aliquot Dispense into single-use aliquots resuspend->aliquot storage Store at ≤ -20°C in the dark aliquot->storage use Thaw a single aliquot for experiment storage->use dilute Prepare working dilutions just before use use->dilute discard Discard unused working dilution after experiment dilute->discard

Caption: Recommended workflow for handling and storing modified oligonucleotides.

Troubleshooting Logic for Oligonucleotide Instability

Use this flowchart to diagnose potential causes of instability or poor performance in your experiments.

G start Poor Experimental Results? check_integrity Analyze Oligo Integrity (e.g., HPLC, MS) start->check_integrity degraded Is Oligo Degraded? check_integrity->degraded review_storage Review Storage & Handling (Temp, Buffer, Aliquots) degraded->review_storage Yes check_reagents Review Reagents & Buffers degraded->check_reagents No use_new Use a Fresh Aliquot review_storage->use_new oxidants Potential Oxidizing Contaminants? check_reagents->oxidants use_fresh_reagents Use Fresh, High-Purity Reagents and Nuclease-Free Water oxidants->use_fresh_reagents Yes other_issue Investigate Other Experimental Parameters oxidants->other_issue No

References

optimization of storage conditions for 2-selenouracil compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the optimization of storage conditions for 2-selenouracil and its derivatives. The following troubleshooting guides and FAQs address specific issues related to the stability and handling of these sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound powder?

A1: For maximum stability, solid this compound powder should be stored at -20°C in a tightly sealed container.[1] To prevent degradation from atmospheric oxygen and moisture, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen, particularly for long-term storage.[2][3] The container should be protected from light, for instance, by using an amber vial.[3]

Q2: How should I store stock solutions of this compound compounds?

A2: Stock solutions are significantly more susceptible to degradation than the solid powder. For optimal long-term stability, solutions should be stored at -80°C.[1] It is highly recommended to prepare aliquots in small volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4] The choice of solvent is critical; use high-purity, anhydrous solvents to minimize water content.[4]

Q3: Is this compound sensitive to light?

A3: While some studies on aqueous extracts of various selenium compounds suggest minimal impact from light[5], the general consensus for sensitive organochalcogen compounds is to protect them from light. Purine analogues with selenium, which are structurally similar, are known to be photosensitive.[4] Therefore, it is strongly recommended to store both solid this compound and its solutions in amber-colored vials or otherwise protected from direct light to prevent potential photodegradation.[3]

Q4: What factors are most critical to control for ensuring the stability of this compound?

A4: The most critical factors are exposure to oxygen, temperature, and moisture. This compound is highly susceptible to oxidation.[4] Storing the compound at low temperatures (-20°C for solids, -80°C for solutions) slows down all chemical degradation pathways.[1] Finally, preventing contact with moisture is crucial to avoid hydrolysis.[2]

Q5: What are the signs of this compound degradation?

A5: Visual signs of degradation in related organoselenium compounds include a change in color or the formation of a red precipitate, which is indicative of elemental selenium.[2] For a definitive assessment of purity, analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H or ⁷⁷Se) are recommended to compare against a pure standard or a previous batch.[2]

Data Presentation: Storage Condition Summary

The following table summarizes the recommended storage conditions for this compound compounds based on available data and best practices for analogous sensitive reagents.

ParameterSolid CompoundSolutionRationale
Temperature -20°C[1]-80°C[1]Slows down chemical and oxidative degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen) recommended[2][3]Inert gas overlay in vialsPrevents oxidation by atmospheric oxygen.
Light Protect from light (e.g., amber vials)[3]Protect from light (e.g., amber vials)[3][4]Prevents potential photodegradation.
Moisture Store in a tightly sealed container in a dry environmentUse anhydrous solvents; store in tightly sealed containersPrevents hydrolysis.
Handling Handle in a glove box or under inert atmosphere[3]Use degassed solvents; prepare aliquots to avoid freeze-thaw cycles[4][6]Minimizes exposure to air, moisture, and temperature fluctuations.

Troubleshooting Guides

Issue 1: Inconsistent or poor results in experiments using a this compound compound.

This guide helps diagnose if compound degradation is the root cause of experimental failure.

Troubleshooting_Workflow start Inconsistent Experimental Results check_storage Review Storage Conditions: - Temperature (-20°C solid / -80°C solution)? - Inert atmosphere? - Light protected? start->check_storage check_handling Review Handling Procedures: - Handled in air? - Number of freeze-thaw cycles? - Solvent quality (anhydrous/degassed)? start->check_handling purity_analysis Perform Purity Analysis (e.g., NMR, HPLC-MS) check_storage->purity_analysis check_handling->purity_analysis compare_results Compare data with reference spectra or a new batch purity_analysis->compare_results degraded Compound is Degraded compare_results->degraded Discrepancy found not_degraded Compound is Pure compare_results->not_degraded No discrepancy remediate Action: Discard old stock. Procure or synthesize new batch. Implement strict storage protocols. degraded->remediate other_issues Troubleshoot other experimental parameters (e.g., reagents, protocol steps) not_degraded->other_issues

Caption: Troubleshooting workflow for experimental issues.

Issue 2: Visible changes in the solid compound or solution.

If you observe a color change or precipitate formation, follow these steps.

  • Cease Use Immediately: Do not use the suspect compound in any further experiments.

  • Isolate the Container: Keep the container sealed and separate it from other laboratory reagents.

  • Document Observations: Note the date, appearance (color, precipitate), and storage history.

  • Safety First: Handle the material with appropriate personal protective equipment (PPE), as degradation products may have different toxicity profiles.

  • Confirm Degradation (Optional): If safe and necessary, an analytical assessment (e.g., NMR) can confirm degradation.[2]

  • Dispose and Replace: Dispose of the degraded material according to your institution's hazardous waste guidelines. Procure a fresh batch and review storage and handling procedures to prevent recurrence.

Experimental Protocols

Protocol 1: Handling and Storage of Air- and Moisture-Sensitive this compound

This protocol outlines the best practices for handling this compound to prevent degradation.

Materials:

  • Glove box with an inert atmosphere (O₂ and H₂O levels <1 ppm)

  • Schlenk line with dry argon or nitrogen gas

  • Oven-dried or flame-dried glassware

  • Anhydrous, degassed solvents

  • Airtight syringes and long needles

  • Amber glass vials with septa

Procedure:

  • Preparation:

    • Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of inert gas or in a desiccator.[6]

    • If using solvents for solutions, ensure they are anhydrous and properly degassed using a method like the freeze-pump-thaw technique.[6]

  • Handling Solid Compound:

    • Transfer the main container of this compound into an inert atmosphere glove box.[3]

    • Inside the glove box, weigh the desired amount of the compound into a pre-tared, dried vial.

    • Seal the vial tightly before removing it from the glove box.

    • Store the main container and the weighed aliquot under the recommended conditions (see table above).

  • Preparing Stock Solutions:

    • Perform all solution preparations under an inert atmosphere (glove box or Schlenk line).

    • Add the desired volume of anhydrous, degassed solvent to the vial containing the solid this compound using an airtight syringe.

    • Once dissolved, aliquot the solution into several small-volume amber vials for single use. This prevents contamination and degradation of the main stock.[4]

    • Store the aliquots at -80°C.[1]

Protocol 2: Stability Assessment of this compound via HPLC-MS

This protocol can be used to quantitatively assess the stability of a this compound compound over time under different conditions.

Objective: To determine the degradation rate of this compound by monitoring its concentration.

Procedure:

  • Sample Preparation:

    • Prepare identical solutions of this compound in the solvent of interest (e.g., DMSO, aqueous buffer).

    • Divide the solutions into separate vials for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, room temperature; light vs. dark; inert vs. air atmosphere).

  • Time-Point Analysis:

    • Establish a baseline concentration by immediately analyzing a sample (Time 0) using a validated HPLC-MS method.

    • At predetermined intervals (e.g., 24h, 48h, 1 week, 1 month), retrieve one vial from each storage condition.

    • Allow the sample to come to room temperature before analysis.

    • Analyze the sample using the same HPLC-MS method.

  • Data Analysis:

    • Quantify the peak area corresponding to the intact this compound compound at each time point.

    • Identify any new peaks that appear, which may correspond to degradation products.

    • Plot the percentage of remaining this compound against time for each condition.

    • Calculate the degradation rate constant if the data fits a kinetic model (e.g., first-order decay).

Mandatory Visualization: Degradation Pathway

This compound is more susceptible to oxidation than its sulfur analog, 2-thiouracil. The primary degradation pathway involves oxidation, which can be initiated by reactive oxygen species like hydrogen peroxide (H₂O₂). The reaction is pH-dependent and can proceed through several intermediates.

Degradation_Pathway cluster_low_oxidant Low Oxidant Concentration cluster_high_oxidant High Oxidant Concentration Se2Ura This compound (Se2Ura) Diselenide Diselenide Intermediate (Ura-Se-Se-Ura) Se2Ura->Diselenide [1] SeleninicAcid Seleninic Acid Intermediate (Ura-SeO₂H) Se2Ura->SeleninicAcid [2] Oxidant Oxidant (e.g., H₂O₂, •OH) Oxidant->Se2Ura TwoRing Two-Ring Compound Diselenide->TwoRing Spontaneous Rearrangement [1] Uracil Uracil TwoRing->Uracil Deselenation SeleniumOxides Selenium Oxides (e.g., H₂SeO₃) SeleninicAcid->Uracil Hydrolysis [1] SeleninicAcid->SeleniumOxides

Caption: Simplified oxidative degradation pathways of this compound.

References

Validation & Comparative

A Comparative Guide: 2-Selenouracil vs. 2-Thiouracil at the tRNA Wobble Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fidelity of protein synthesis is paramount to cellular function. At the heart of this intricate process lies the transfer RNA (tRNA) molecule and its precise recognition of messenger RNA (mRNA) codons. Post-transcriptional modifications of tRNA, particularly at the wobble position (the first nucleotide of the anticodon), play a critical role in modulating codon recognition, translation efficiency, and accuracy. Among these modifications, the substitution of the oxygen atom at the C2 position of uridine (B1682114) with a sulfur (2-thiouracil) or selenium (2-selenouracil) has garnered significant interest. This guide provides a comprehensive comparison of this compound and 2-thiouracil (B1096) in the context of tRNA wobble position studies, supported by experimental data and detailed methodologies.

At a Glance: Key Performance Differences

Feature2-Thiouracil (s²U)This compound (se²U)Significance in tRNA Function
Codon Recognition Restricts wobble pairing with G, favoring A-ending codons.[1][2]May allow for more efficient reading of both A- and G-ending codons.Influences the decoding of specific codons, impacting the translation of particular genes.
Thermodynamic Stability of Codon-Anticodon Duplex Increases the thermal stability of RNA duplexes compared to unmodified uridine.[2][3]Expected to have a similar or slightly greater stabilizing effect than 2-thiouracil.A more stable interaction can lead to increased accuracy and efficiency of translation.
Translational Efficiency Enhances the rate of translation for cognate codons.Potentially further enhances translational efficiency due to its unique chemical properties.Faster translation of specific mRNAs can be crucial for cellular responses.
Translational Accuracy (Frameshifting) Loss of the 2-thio modification can increase +1 frameshifting.[4]Likely plays a similar or enhanced role in maintaining the reading frame.Critical for the synthesis of functional proteins and preventing the production of aberrant peptides.
Redox Sensitivity Less prone to oxidation.[5][6]More susceptible to oxidation than its sulfur analog.[5][6]May act as a redox sensor, modulating translation in response to oxidative stress.

In-Depth Analysis

Structural and Functional Implications

The substitution of oxygen with the larger sulfur or selenium atoms at the C2 position of uridine in the wobble position of tRNA has profound effects on the structure and function of the anticodon loop.

2-Thiouracil (s²U): The presence of a 2-thio group restricts the conformational flexibility of the uridine base, favoring a C3'-endo sugar pucker. This pre-organizes the anticodon loop for efficient and accurate binding to the ribosome and the cognate mRNA codon.[7] Functionally, 2-thiouridine (B16713) restricts wobble pairing with guanosine (B1672433) (G), thereby enforcing a more stringent recognition of adenosine (B11128) (A) in the third position of the codon.[1][2] However, some studies suggest that tRNAs with 5-substituted 2-thiouridines can also recognize G-ending codons.[8] The absence of the 2-thio modification has been linked to increased ribosomal pausing and +1 frameshifting, highlighting its importance in maintaining translational fidelity.[4]

This compound (se²U): As a heavier chalcogen, selenium is expected to confer similar or even more pronounced structural constraints on the uridine nucleoside compared to sulfur. This could lead to enhanced stacking interactions within the anticodon loop and a further stabilization of the codon-anticodon duplex. While direct comparative studies on translational kinetics are limited, the unique electronic properties of selenium suggest that it may fine-tune codon recognition differently than sulfur. Notably, this compound is more susceptible to oxidation than 2-thiouracil, suggesting a potential role for seleno-modified tRNAs as sensors of cellular redox status.[5][6][9] The enzymatic synthesis of 2-selenouridine (B1257519) in bacteria occurs via a 2-thiouridine precursor, indicating a tightly regulated biological pathway for its introduction into tRNA.[10][11][12]

Experimental Protocols

I. In Vitro Synthesis of Modified tRNA

This protocol describes the generation of tRNA transcripts containing this compound or 2-thiouracil at a specific position using in vitro transcription with T7 RNA polymerase.

Materials:

  • Linearized DNA template encoding the tRNA of interest with a T7 promoter.

  • T7 RNA polymerase.

  • Ribonucleoside triphosphates (ATP, CTP, GTP).

  • 2-Thiouridine-5'-triphosphate (s²UTP) or 2-Selenouridine-5'-triphosphate (se²UTP).[13][14]

  • Transcription buffer (40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 2 mM spermidine).

  • RNase inhibitor.

  • DNase I.

  • Urea-polyacrylamide gel electrophoresis (PAGE) supplies.

  • Elution buffer (0.3 M sodium acetate, 1 mM EDTA).

  • Ethanol.

Procedure:

  • Assemble the transcription reaction on ice:

    • Transcription buffer

    • ATP, CTP, GTP (final concentration 2-5 mM each)

    • UTP and s²UTP or se²UTP in a desired ratio (for partial incorporation) or only the modified UTP.

    • Linearized DNA template (1-2 µg)

    • RNase inhibitor

    • T7 RNA polymerase

    • Nuclease-free water to the final volume.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Add DNase I and incubate for an additional 30 minutes at 37°C to digest the DNA template.

  • Stop the reaction by adding an equal volume of 2x formamide (B127407) loading buffer.

  • Purify the transcribed tRNA by denaturing urea-PAGE.

  • Visualize the RNA by UV shadowing, excise the corresponding band.

  • Elute the RNA from the gel slice overnight in elution buffer.

  • Precipitate the RNA with ethanol, wash the pellet with 70% ethanol, and resuspend in nuclease-free water.

II. Ribosome Binding Assay (Nitrocellulose Filter Binding)

This assay measures the affinity of modified tRNA for the ribosome-mRNA complex.

Materials:

  • Purified 70S ribosomes (or 30S subunits).

  • mRNA with the codon of interest.

  • ³²P-labeled aminoacylated modified tRNA (aa-tRNA).

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 70 mM NH₄Cl, 30 mM KCl, 7 mM MgCl₂).

  • Nitrocellulose and nylon membranes.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Program the ribosomes with the mRNA by incubating them together in binding buffer at 37°C for 10 minutes.

  • Add varying concentrations of the ³²P-labeled aa-tRNA to the ribosome-mRNA complexes.

  • Incubate the binding reactions at 37°C for 30 minutes to allow equilibrium to be reached.

  • Filter the reactions through a stacked nitrocellulose-nylon membrane assembly under vacuum. The nitrocellulose membrane binds the ribosome-mRNA-tRNA complexes, while unbound tRNA passes through to the nylon membrane.

  • Wash the filters with ice-cold binding buffer.

  • Quantify the radioactivity on both membranes using a scintillation counter.

  • Calculate the fraction of bound tRNA at each concentration and determine the dissociation constant (Kd).

III. In Vitro Translation Assay

This assay assesses the efficiency and fidelity of protein synthesis using tRNAs with different modifications.

Materials:

  • Cell-free translation system (e.g., PURE system or S30 extract).

  • mRNA template encoding a reporter protein (e.g., luciferase or GFP) with specific codons of interest.

  • Amino acid mixture (including a radiolabeled amino acid, e.g., ³⁵S-methionine).

  • Unmodified and modified tRNAs.

  • Energy mix (ATP, GTP, creatine (B1669601) phosphate, creatine kinase).

Procedure:

  • Set up the in vitro translation reactions with the cell-free system, mRNA template, amino acid mixture, and energy mix.

  • Add either the unmodified, 2-thiouracil-modified, or this compound-modified tRNA to the respective reactions.

  • Incubate the reactions at 37°C for a defined period (e.g., 1 hour).

  • Stop the reactions and analyze the synthesized protein.

    • Efficiency: Quantify the amount of synthesized protein by measuring radioactivity (e.g., TCA precipitation followed by scintillation counting) or reporter activity (e.g., luminescence or fluorescence).

    • Fidelity: Analyze the protein product by SDS-PAGE and autoradiography to detect frameshifted or truncated products. Mass spectrometry can be used for a more detailed analysis of misincorporation events.

Visualizing the Impact: Workflows and Pathways

Experimental_Workflow cluster_synthesis I. Modified tRNA Synthesis cluster_analysis II. Functional Analysis DNA DNA Template (tRNA gene + T7 promoter) Transcription In Vitro Transcription (T7 RNA Polymerase, NTPs, s²/se²UTP) DNA->Transcription Purification Urea-PAGE Purification Transcription->Purification Mod_tRNA Purified 2-thiouracil or This compound tRNA Purification->Mod_tRNA Ribosome_Binding Ribosome Binding Assay (Codon Recognition Affinity) Mod_tRNA->Ribosome_Binding InVitro_Translation In Vitro Translation (Efficiency & Fidelity) Mod_tRNA->InVitro_Translation

Signaling_Pathway Stress Cellular Stress (e.g., Oxidative Stress, Nutrient Limitation) Signaling Stress Response Signaling Pathways (e.g., UPR, TOR) Stress->Signaling Enzyme_Reg Regulation of tRNA Modifying Enzymes Signaling->Enzyme_Reg Translation Translational Reprogramming (Selective translation of stress-responsive mRNAs) Signaling->Translation tRNA_Mod tRNA Modification Status (Levels of s²U and se²U) Enzyme_Reg->tRNA_Mod tRNA_Mod->Translation Adaptation Cellular Adaptation and Survival Translation->Adaptation

Conclusion

Both 2-thiouracil and this compound modifications at the tRNA wobble position are crucial for fine-tuning the process of protein synthesis. While 2-thiouracil is well-established as a key player in restricting wobble pairing and ensuring translational accuracy, the emerging research on this compound suggests it may have an even more specialized role, potentially linking translational regulation to the cellular redox state. Further quantitative and comparative studies are needed to fully elucidate the distinct advantages and specific biological contexts for each of these fascinating tRNA modifications. This knowledge will not only deepen our understanding of the fundamental mechanisms of translation but also open new avenues for the development of novel therapeutics targeting protein synthesis in various diseases.

References

A Comparative Analysis of Selenopyrimidines in Photochemical Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of selenium into the pyrimidine (B1678525) framework has opened new avenues in photochemistry and photomedicine. Selenopyrimidines, as heavier analogs of canonical pyrimidines and their thio-derivatives, exhibit unique photophysical properties that make them promising candidates for applications such as photodynamic therapy (PDT) and photo-crosslinking studies. This guide provides a comparative analysis of the photochemical behavior of selenopyrimidines, with a focus on their enhanced intersystem crossing capabilities and the implications for photosensitization.

Enhanced Intersystem Crossing: The Heavy Atom Effect

The substitution of oxygen or sulfur with selenium, a heavier atom, significantly influences the photophysics of pyrimidine derivatives. This "heavy atom effect" enhances spin-orbit coupling, which in turn promotes intersystem crossing (ISC)—the transition from an excited singlet state (S₁) to a triplet state (T₁). A high triplet quantum yield is a critical feature for an effective photosensitizer, as the long-lived triplet state can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other reactive oxygen species (ROS) that are the cytotoxic agents in PDT.

Theoretical and experimental studies have shown that thionated nucleobases, such as 2-thiouracil (B1096) and 4-thiouracil (B160184), are efficient photosensitizers with high triplet quantum yields.[1][2][3] Computational studies on selenopyrimidines, like 2-selenouracil, predict an even faster rate of intersystem crossing compared to their thio-analogs.[4] However, this increased ISC rate in selenonucleobases can be accompanied by a shorter triplet state lifetime, which is a crucial factor in their overall photosensitizing efficacy.[4]

Comparative Photophysical Data

The following table summarizes key photophysical parameters for uracil, its thio-analogs, and theoretical data for this compound. Experimental data for a broader range of selenopyrimidines is currently limited in the literature.

CompoundTriplet Quantum Yield (ΦT)Singlet Oxygen Quantum Yield (ΦΔ)Intersystem Crossing (ISC) Rate/TimeTriplet Lifetime (τT)
UracilLowVery LowSlow-
2-Thiouracil0.75 ± 0.20[1]~0.36 (for 2-thiothymine)[1]Ultrafast (fs-ps timescale)[2][5]70 ns (in acetonitrile)[6]
4-Thiouracil0.9[3]0.49 ± 0.02[1]1.8 to 3.3 ps[7]230 ns (in N₂-saturated acetonitrile)[8]
4-Thiothymidine~1.0[9]0.50[9]~240 fs[10]-
This compoundHigh (theoretically predicted)[4]-Faster than 2-thiouracil (theoretically predicted)[4]Shorter than 2-thiouracil (theoretically predicted)[4]

Note: Much of the data for selenopyrimidines is based on computational studies and further experimental validation is needed.

Photochemical Reaction Pathways

Upon absorption of UVA light, both thio- and selenopyrimidines are excited to a singlet state (S₂). This is followed by rapid internal conversion to a lower-lying singlet state (S₁) and then efficient intersystem crossing to the triplet manifold (T₁), often via an intermediate triplet state (T₂).[5][10] The general deactivation pathway can be described as:

S₀ + hν → S₂ → S₁ → T₂ → T₁ → S₀

Once in the triplet state, the selenopyrimidine can act as a photosensitizer. In the presence of molecular oxygen, it can undergo a Type II photochemical reaction to produce singlet oxygen.

Application in Photodynamic Therapy (PDT)

The efficient generation of singlet oxygen by selenopyrimidines makes them attractive candidates for PDT. The cytotoxic ¹O₂ can induce cell death through apoptosis or necrosis, depending on the localization of the photosensitizer and the light dose. This triggers a cascade of cellular signaling events.

Experimental Protocols

Detailed experimental protocols for specific photochemical reactions of selenopyrimidines are often tailored to the specific compound and research question. However, the general methodologies employed in their study are outlined below.

Synthesis of Selenopyrimidines

The synthesis of selenopyrimidines often involves the use of selenating agents to replace oxygen or sulfur atoms in a pyrimidine precursor. For example, this compound can be synthesized through the condensation of selenourea (B1239437) with a suitable propiolic acid derivative.[4][11] The synthesis of other derivatives, such as 2,4-diselenopyrimidines, requires more specialized synthetic routes.

Measurement of Photophysical Properties

Transient Absorption Spectroscopy (TAS): This is a powerful technique to study the kinetics of excited states.

  • Objective: To measure the lifetime of the triplet state and observe the kinetics of intersystem crossing.

  • General Procedure:

    • A solution of the selenopyrimidine in a suitable solvent (e.g., acetonitrile) is prepared.

    • The sample is excited with a short laser pulse (pump beam) at a wavelength where the compound absorbs.

    • A second, broad-spectrum light pulse (probe beam) is passed through the sample at varying time delays after the pump pulse.

    • The change in absorbance of the probe light is measured as a function of wavelength and time delay.

    • The decay of the triplet state absorption signal provides its lifetime, and the rise time of this signal can be related to the intersystem crossing rate.[2][6]

Singlet Oxygen Quantum Yield Determination:

  • Objective: To quantify the efficiency of singlet oxygen generation.

  • General Procedure (Direct Method):

    • A solution of the selenopyrimidine in a deuterated solvent (to increase the lifetime of ¹O₂) is prepared.

    • The sample is irradiated with a laser at an appropriate wavelength.

    • The characteristic phosphorescence of singlet oxygen at ~1270 nm is detected using a sensitive near-infrared detector.

    • The intensity of the phosphorescence is compared to that of a standard photosensitizer with a known singlet oxygen quantum yield (e.g., phenalenone or Rose Bengal) under identical conditions to calculate the ΦΔ of the selenopyrimidine.[12][13]

Photochemical Reaction Analysis
  • Objective: To identify and quantify the products of a photochemical reaction.

  • General Procedure:

    • A solution of the selenopyrimidine is irradiated with a light source of a specific wavelength for a defined period.

    • The reaction mixture is then analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) to separate the products from the starting material.

    • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to identify the chemical structures of the photoproducts.[4][11]

    • By using a chemical actinometer or by monitoring the disappearance of the starting material, the quantum yield of the photoreaction can be determined.

Conclusion

Selenopyrimidines represent a promising class of photoactive molecules with significant potential in photodynamic therapy and other photochemical applications. Their enhanced ability to undergo intersystem crossing, a direct consequence of the heavy atom effect, leads to efficient triplet state formation. While experimental data on selenopyrimidines is still emerging, theoretical studies and comparisons with their well-characterized thio-analogs strongly support their potential as potent photosensitizers. Further research focusing on the experimental determination of their photophysical parameters and the elucidation of their specific biological signaling pathways will be crucial for the development of novel and effective photochemotherapies.

References

Validating the Incorporation of 2-Selenouracil in Oligonucleotides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful incorporation of modified nucleotides is a critical quality attribute for therapeutic oligonucleotides. This guide provides a comparative overview of analytical techniques for validating the incorporation of 2-selenouracil, a modification of interest for its potential in phasing X-ray crystallography and as a therapeutic agent. We present a summary of quantitative data, detailed experimental protocols, and a visual workflow to aid researchers in selecting the most appropriate validation strategy.

Data Presentation: Comparison of Analytical Techniques

The choice of analytical technique for validating this compound incorporation depends on the specific requirements of the analysis, such as the need for quantitative precision, high throughput, or detailed structural information. The following table summarizes the key performance characteristics of commonly used methods.

FeatureIon-Pair Reversed-Phase HPLC (IP-RP-HPLC) with UV DetectionElectrospray Ionization Mass Spectrometry (ESI-MS)Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)Enzymatic Digestion with LC-MS
Primary Measurement Retention Time & UV AbsorbanceMass-to-Charge Ratio (m/z) of Intact OligonucleotideMass-to-Charge Ratio (m/z) of Intact Oligonucleotidem/z of Constituent Nucleosides
Quantitative Accuracy HighModerate to HighLow to ModerateHigh
Sensitivity ng rangefmol to pmol range[1]fmol to pmol rangeamol to fmol range[1]
Resolution High (for purity and some modifications)High (can resolve small mass differences)Moderate to HighHigh (for nucleoside separation)
Throughput HighModerateHighModerate
Structural Information Limited to purity and hydrophobicityProvides mass of intact oligonucleotide and fragments (MS/MS)Provides mass of intact oligonucleotideConfirms presence and quantity of modified nucleoside
Key Advantage Robust and quantitative for purity assessment[2]High accuracy for mass determination and sequencing[3]Fast, high throughput, and tolerant to some impurities[4]Unambiguous confirmation and quantification of the modification[5]
Key Limitation Indirect confirmation of incorporationCan be sensitive to salt contaminationLower resolution for longer oligonucleotides[4]Destructive method, requires complete digestion

Experimental Protocols

Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC)

This method is a cornerstone for assessing the purity of synthetic oligonucleotides and can provide indirect evidence of successful this compound incorporation through retention time shifts.

Protocol:

  • Column: A C18 column suitable for oligonucleotide analysis (e.g., Agilent PLRP-S, Waters OST).

  • Mobile Phase A: 100 mM Triethylammonium Acetate (B1210297) (TEAA) or a MS-compatible ion-pairing agent like 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: 50-60 °C to denature secondary structures.

  • Detection: UV absorbance at 260 nm. The presence of this compound may also allow for detection at a secondary wavelength, as 2-selenouridine (B1257519) has a unique UV absorbance around 307 nm.[6]

  • Analysis: Compare the chromatogram of the this compound-containing oligonucleotide with a control (unmodified) oligonucleotide. A shift in retention time and a clean peak profile indicate successful synthesis and high purity.

Mass Spectrometry (MS) for Intact Mass Analysis

Mass spectrometry provides direct confirmation of the incorporation of this compound by determining the molecular weight of the intact oligonucleotide.

a) Electrospray Ionization Mass Spectrometry (ESI-MS):

Protocol:

  • Sample Preparation: Desalt the oligonucleotide sample using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column).

  • LC System: Couple an HPLC or UHPLC system to the mass spectrometer for online desalting and separation.

  • Ion-Pairing Reagents: Use volatile ion-pairing reagents such as TEA and HFIP for LC-MS compatibility.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.

  • Ionization Mode: Negative ion mode is typically used for oligonucleotides.

  • Data Analysis: Deconvolute the resulting charge state envelope to determine the average molecular mass of the oligonucleotide. Compare the measured mass with the theoretical mass calculated for the this compound-containing sequence.

b) Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS):

Protocol:

  • Matrix Selection: Use a suitable matrix for oligonucleotide analysis, such as 3-hydroxypicolinic acid (3-HPA).

  • Sample Preparation: Co-crystallize the desalted oligonucleotide sample with the matrix on a MALDI target plate.

  • Mass Spectrometer: A MALDI-TOF mass spectrometer.

  • Analysis: Acquire the mass spectrum and compare the observed molecular weight with the theoretical mass. MALDI-TOF is particularly useful for rapid, high-throughput screening.[4]

Enzymatic Digestion followed by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method provides the most definitive evidence of this compound incorporation by breaking down the oligonucleotide into its constituent nucleosides, which are then identified and quantified.

Protocol:

  • Enzymatic Digestion:

    • Incubate the oligonucleotide (approximately 1-5 µg) with a mixture of nuclease P1 (to digest the oligonucleotide into 5'-mononucleotides) and alkaline phosphatase (to remove the phosphate (B84403) group, yielding nucleosides).

    • A typical reaction buffer is 50 mM Tris-HCl (pH 8.0) with 1 mM MgCl₂.

    • Incubate at 37°C for 2-4 hours to ensure complete digestion.[5]

  • LC Separation:

    • Inject the digested sample onto a C18 column.

    • Use a mobile phase gradient suitable for separating nucleosides (e.g., a gradient of methanol (B129727) or acetonitrile in an aqueous buffer like ammonium (B1175870) acetate or formic acid).

  • MS Detection:

    • Use a tandem mass spectrometer (e.g., a triple quadrupole) operating in positive ion mode with multiple reaction monitoring (MRM) for high sensitivity and specificity.

    • Monitor the specific precursor-to-product ion transitions for the canonical nucleosides and for this compound.

  • Quantification:

    • Generate a standard curve using a synthetic this compound nucleoside standard.

    • Calculate the amount of this compound in the digested sample to confirm its presence and determine the efficiency of incorporation.

Mandatory Visualization

The following diagrams illustrate key workflows for the validation of this compound incorporation in oligonucleotides.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification & Desalting cluster_validation Analytical Validation synthesis Solid-Phase Synthesis with this compound Phosphoramidite purification HPLC Purification synthesis->purification desalting Desalting purification->desalting hplc Purity Check (IP-RP-HPLC) desalting->hplc ms Intact Mass Analysis (ESI-MS or MALDI-TOF) desalting->ms digest Enzymatic Digestion desalting->digest final_product Validated Product hplc->final_product Purity Confirmed ms->final_product Mass Confirmed lcms Nucleoside Analysis (LC-MS) digest->lcms lcms->final_product Incorporation Confirmed

Caption: Quality control workflow for validating this compound incorporation.

comparison_logic start Need to Validate This compound Incorporation q1 Primary Goal? start->q1 purity Purity Assessment q1->purity Purity mass_confirm Intact Mass Confirmation q1->mass_confirm Mass definitive_quant Definitive Confirmation & Quantification q1->definitive_quant Quantification hplc IP-RP-HPLC purity->hplc ms ESI-MS or MALDI-TOF MS mass_confirm->ms digest_lcms Enzymatic Digestion + LC-MS definitive_quant->digest_lcms

Caption: Decision tree for selecting an analytical validation method.

References

2-Selenouracil: A Comparative Guide for Seleno-Compound Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the expanding field of seleno-compound research, the selection of appropriate reference materials is paramount for the accurate interpretation of experimental results. 2-Selenouracil, a selenium-containing analog of the nucleobase uracil (B121893), serves as a crucial control compound, providing a baseline for evaluating the biological activity and physicochemical properties of novel organoselenium agents. This guide offers a comprehensive comparison of this compound with its sulfur analog, 2-thiouracil (B1096), supported by experimental data, detailed protocols, and pathway visualizations to aid in the design and interpretation of research in this area.

Comparative Physicochemical Properties

The distinct redox properties of selenium versus sulfur impart significant differences in the behavior of this compound compared to 2-thiouracil, particularly in response to oxidative stress. These differences are fundamental to understanding the unique roles of selenocysteine (B57510) and 2-selenouridine (B1257519) in biological systems.[1][2]

PropertyThis compound (Se2Ura)2-Thiouracil (S2Ura)Key Implications in Research
Susceptibility to Oxidation More prone to oxidation.[1][2]Less prone to oxidation.[1][2]Provides a sensitive baseline for studying oxidative stress.
Oxidation Products (low H₂O₂) ** Predominantly forms diselenide (Ura-Se-Se-Ura).[1][2]Forms small amounts of Ura-SO₂H and uracil.[1][2]Highlights different initial oxidative pathways.
Oxidation Products (excess H₂O₂) **Decomposes to uracil with the release of selenium oxides.[1][2]Decomposes to uracil with the release of sulfur oxides.[1][2]Demonstrates eventual common degradation product under high oxidative stress.
Reversibility of Oxidation Oxidation to seleninic acid is readily reversible by antioxidants like ascorbate (B8700270) and glutathione.[3][4][5]Oxidation to sulfonic acid is largely irreversible.[3][4]Crucial for understanding antioxidant mechanisms of seleno-compounds.
Photophysical Properties Efficiently populates and depopulates reactive triplet states on an ultrashort timescale.[6]Longer triplet state lifetime compared to this compound.[6]Potential application as a specialized photosensitizer in photodynamic therapy.[6]

Experimental Protocols

The following protocols are summarized from studies investigating the comparative oxidation of this compound and 2-thiouracil.

1. Oxidation with Hydrogen Peroxide

  • Objective: To compare the oxidation pathways of this compound and 2-thiouracil in response to an oxidizing agent.

  • Materials:

    • This compound (synthesis can be performed following published procedures).[1]

    • 2-Thiouracil (commercially available).[1]

    • Hydrogen peroxide (H₂O₂).

    • Phosphate buffer (pH 5.0, 7.4, or 8.0) or deionized water.[1]

    • D₂O for NMR analysis.[1]

  • Procedure:

    • Prepare 10 mM solutions of this compound or 2-thiouracil in the desired buffer or water.[1]

    • Add H₂O₂ to final molar ratios of 1:0.5, 1:1, or 1:10 (compound:H₂O₂).[1][2]

    • Incubate the reaction mixture at room temperature.[1]

    • Monitor the reaction progress at various time points (e.g., 1 minute to 24 hours).[1]

  • Analysis:

    • ¹H NMR Spectroscopy: To identify and quantify the reaction products and remaining starting material. The relative content of the compounds can be calculated from the integration of non-exchangeable H5 and H6 proton signals.[1]

    • UPLC-PDA-ESI(-)-HRMS: To detect and identify intermediates and final products based on their retention times, UV-Vis spectra, and high-resolution mass-to-charge ratios.[1]

2. Radiation-Induced Oxidation (Pulse Radiolysis)

  • Objective: To study the transient intermediates formed during the one-electron oxidation of this compound.

  • Method: Pulse radiolysis with UV-vis spectrophotometric and conductivity detection.[7]

  • Procedure:

    • Prepare aqueous solutions of this compound at varying concentrations (e.g., 0.05 mM) and pH values.[7]

    • Use hydroxyl (•OH) or azide (B81097) (•N₃) radicals as one-electron oxidants.[7]

    • Record transient absorption spectra at different time points after the electron pulse.[7]

  • Analysis:

    • The optical absorption spectra and kinetic characteristics of the primary reactive intermediates are determined.[7]

    • Density functional theory (DFT) calculations can be used to aid in the assignment of the observed transient absorption bands to specific radical species.[7]

Visualizing Reaction Pathways and Experimental Workflows

Oxidation Pathway of this compound vs. 2-Thiouracil

The following diagram illustrates the divergent oxidation pathways of this compound and 2-thiouracil when treated with hydrogen peroxide.

G Oxidation of this compound and 2-Thiouracil cluster_Se This compound Pathway cluster_S 2-Thiouracil Pathway Se2Ura This compound Se_intermediate Selenenic Acid (Ura-SeOH) Se2Ura->Se_intermediate H₂O₂ Diselenide Diselenide (Ura-Se-Se-Ura) Se_intermediate->Diselenide + this compound TwoRing Two-Ring Compound Diselenide->TwoRing Spontaneous Uracil_Se Uracil TwoRing->Uracil_Se Deselenation S2Ura 2-Thiouracil SO2H Ura-SO₂H S2Ura->SO2H H₂O₂ (minor) Uracil_S Uracil S2Ura->Uracil_S H₂O₂ (minor) start start->Se2Ura start->S2Ura

Caption: Comparative oxidation pathways of this compound and 2-thiouracil.

Experimental Workflow for Oxidation Analysis

This diagram outlines the general workflow for studying the oxidation of this compound.

G Workflow for Oxidation Analysis of this compound prep Sample Preparation (10 mM this compound in buffer) reaction Initiate Oxidation (Add H₂O₂ at various molar ratios) prep->reaction incubation Incubate at Room Temperature (Monitor from 1 min to 24h) reaction->incubation analysis Analysis incubation->analysis nmr ¹H NMR Spectroscopy analysis->nmr uplc UPLC-PDA-ESI(-)-HRMS analysis->uplc data Data Interpretation (Identify and quantify products) nmr->data uplc->data

Caption: Experimental workflow for analyzing this compound oxidation.

Conclusion

This compound is an indispensable tool in seleno-compound research, offering a well-characterized reference for comparative studies. Its distinct redox behavior, particularly its higher susceptibility to oxidation and the reversible nature of this oxidation compared to its sulfur counterpart, 2-thiouracil, provides valuable insights into the mechanisms of action of more complex seleno-compounds. The experimental protocols and pathway diagrams presented in this guide are intended to facilitate the effective use of this compound as a control compound, ultimately contributing to the rigorous and reproducible investigation of novel selenium-based therapeutics and biological probes.

References

A Comparative Analysis of 2-Selenouracil and 5-Fluorouracil in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug development, pyrimidine (B1678525) analogs have long been a cornerstone of chemotherapy. Among these, 5-fluorouracil (B62378) (5-FU) is a well-established and widely utilized antimetabolite. This guide provides a comprehensive comparison of the biological effects of 5-FU and the less-studied 2-selenouracil. While extensive experimental data is available for 5-FU, this report also synthesizes the current understanding of this compound's potential, primarily drawing from research on related organoselenium compounds due to a notable lack of direct comparative studies.

Executive Summary

This guide offers a detailed examination of 5-fluorouracil's established anticancer properties, including its mechanism of action, cytotoxicity against various cancer cell lines, and the cellular processes it disrupts. In contrast, specific experimental data on this compound is sparse. Therefore, its potential biological effects are discussed in the broader context of selenium-containing compounds, which are known to exhibit anticancer activities through various mechanisms. This comparison aims to provide a valuable resource for researchers interested in the established efficacy of 5-FU and the potential, yet underexplored, therapeutic avenues of this compound.

Mechanism of Action

5-Fluorouracil (5-FU)

5-Fluorouracil exerts its cytotoxic effects through multiple mechanisms.[1] Primarily, it is an antimetabolite that, once converted into its active forms, interferes with DNA and RNA synthesis.[1][2]

  • Inhibition of Thymidylate Synthase (TS): The 5-FU metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase and a folate cofactor, inhibiting the synthesis of thymidylate (dTMP), a necessary precursor for DNA replication.[1][3][4] This "thymineless death" is a primary mode of 5-FU-induced cytotoxicity.[3]

  • Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) can be incorporated into RNA in place of uridine, leading to disruptions in RNA processing and function.[2][3]

  • Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be misincorporated into DNA, which can trigger DNA damage responses and apoptosis.[4]

This compound

Comparative Cytotoxicity Data

Quantitative data on the cytotoxicity of this compound against cancer cell lines is not available in the reviewed literature, precluding a direct quantitative comparison with 5-fluorouracil. The following table summarizes the reported 50% inhibitory concentration (IC50) values for 5-fluorouracil in various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)
HT-29Colon Cancer~10048
SW620Colon Cancer~10048
Caco-2Colorectal Cancer~66748
MCF7Breast Cancer~2.948

Note: IC50 values can vary depending on the specific experimental conditions, including the cell density and the assay used.[5]

Signaling Pathways and Cellular Effects

5-Fluorouracil

The inhibition of thymidylate synthase and the incorporation of its metabolites into DNA and RNA by 5-FU trigger a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis. The p53 tumor suppressor protein can be activated in response to 5-FU-induced DNA damage, further promoting apoptosis.[1]

5-Fluorouracil Signaling Pathway 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP FUTP FUTP 5-FU->FUTP FdUTP FdUTP 5-FU->FdUTP TS Thymidylate Synthase FdUMP->TS Inhibits RNA_processing RNA Processing & Function FUTP->RNA_processing Disrupts DNA_synthesis DNA Synthesis & Repair FdUTP->DNA_synthesis Incorporates into DNA dTMP_synthesis dTMP Synthesis TS->DNA_synthesis Blocks DNA_damage DNA Damage DNA_synthesis->DNA_damage Apoptosis Apoptosis RNA_processing->Apoptosis p53_activation p53 Activation DNA_damage->p53_activation p53_activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53_activation->Cell_Cycle_Arrest

Figure 1: Simplified signaling pathway of 5-Fluorouracil.
This compound

While a specific signaling pathway for this compound is not established, the general mechanism for many selenium compounds involves the induction of oxidative stress, leading to apoptosis. This is often mediated through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are standard protocols for key assays used to evaluate the biological effects of cytotoxic agents like 5-FU and potentially this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., 5-FU) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cytotoxicity Assay Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Assay Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of compound Incubate_24h->Add_Compound Incubate_Treatment Incubate for 48-72h Add_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent Incubate_MTT->Add_Solubilizer Read_Absorbance Measure absorbance Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate_IC50 Read_Absorbance->Calculate_IC50 Data Analysis

Figure 2: General workflow for an MTT-based cytotoxicity assay.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Apoptosis Assay Workflow Treat_Cells Treat cells with compound Harvest_Cells Harvest cells Treat_Cells->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Resuspend_Buffer Resuspend in Binding Buffer Wash_Cells->Resuspend_Buffer Stain_AnnexinV_PI Stain with Annexin V-FITC & PI Resuspend_Buffer->Stain_AnnexinV_PI Incubate_Dark Incubate in the dark Stain_AnnexinV_PI->Incubate_Dark Analyze_Flow Analyze by Flow Cytometry Incubate_Dark->Analyze_Flow Data_Interpretation Quantify cell populations Analyze_Flow->Data_Interpretation

Figure 3: Workflow for apoptosis detection by Annexin V/PI staining.
Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

  • Cell Treatment and Harvesting: Treat and harvest cells as in the apoptosis assay.

  • Fixation: Fix cells in cold 70% ethanol (B145695) to permeabilize the membrane.

  • RNase Treatment: Treat cells with RNase A to degrade RNA and ensure PI only binds to DNA.

  • PI Staining: Stain cells with propidium iodide.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell Cycle Analysis Workflow Treat_Harvest Treat and harvest cells Fixation Fix in cold ethanol Treat_Harvest->Fixation RNase_Treatment Treat with RNase A Fixation->RNase_Treatment PI_Staining Stain with Propidium Iodide RNase_Treatment->PI_Staining Flow_Analysis Analyze DNA content by Flow Cytometry PI_Staining->Flow_Analysis Quantify_Phases Quantify G0/G1, S, G2/M phases Flow_Analysis->Quantify_Phases

Figure 4: Workflow for cell cycle analysis using Propidium Iodide.

Conclusion and Future Directions

5-Fluorouracil remains a critical tool in cancer chemotherapy, with its mechanisms of action and cytotoxic effects being well-documented across a multitude of cancer types. This guide has summarized key quantitative data and experimental protocols that are fundamental to its study.

The biological effects of this compound, in stark contrast, remain largely uncharacterized. While the broader class of organoselenium compounds shows promise in oncology research, the absence of specific data for this compound highlights a significant knowledge gap. Future research should focus on conducting systematic in vitro studies to determine the cytotoxicity of this compound against a panel of cancer cell lines. Direct, head-to-head comparative studies with 5-fluorouracil would be invaluable in elucidating its relative potency and potential as a novel therapeutic agent. Elucidating its mechanism of action, including its effects on DNA and RNA synthesis, apoptosis, and cell cycle regulation, will be crucial in determining its potential clinical utility. Such investigations will be instrumental in unlocking the therapeutic potential of this understudied pyrimidine analog.

References

A Comparative Guide to the Photostability of 2-Selenouracil and Other Photosensitizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for ideal photosensitizers is a cornerstone of advancements in photodynamic therapy (PDT) and other light-activated technologies. A critical, yet often overlooked, parameter in the efficacy of a photosensitizer is its photostability. A high degree of photostability ensures that the molecule can sustain its photo-reactivity throughout the course of treatment, leading to a more effective and predictable therapeutic outcome. This guide provides a comparative analysis of the photostability of 2-selenouracil, a promising but less-studied photosensitizer, against established alternatives like Rose Bengal and Methylene Blue.

Unveiling the "Photostable" Nature of this compound

Recent theoretical studies have highlighted a unique characteristic of this compound: its remarkable photostability. Unlike its thio-analogue, 2-thiouracil, which is known to be photoreactive, this compound exhibits an efficient and ultrafast mechanism for populating and depopulating its reactive triplet states. This rapid deactivation pathway is believed to be the key to its stability, preventing the molecule from undergoing photodegradation while still being able to generate reactive oxygen species (ROS), a crucial step in photodynamic activity. This intrinsic photostability, coupled with its strong absorption in the UVA region, positions this compound as a potentially superior candidate for PDT applications where sustained photosensitizing activity is paramount. However, a notable gap in the current literature is the lack of quantitative experimental data, such as photodegradation quantum yields and half-lives, to substantiate these theoretical findings under various experimental conditions.

Quantitative Comparison of Photosensitizer Photostability

To provide a quantitative benchmark, the following table summarizes the available photostability data for commonly used photosensitizers. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies.

PhotosensitizerClassPhotodegradation Quantum Yield (Φp)Half-life (t1/2)Singlet Oxygen Quantum Yield (ΦΔ)Solvent/Conditions
This compound SelenonucleobaseNot ReportedNot ReportedNot ReportedNot Reported
Rose Bengal Xanthene Dye~1.8 x 10⁻⁴~10-fold extended in liposomes0.75 - 0.86Ethanol, PBS
Methylene Blue Thiazine Dye~1.0 x 10⁻⁵-0.52Water, Methanol
Protoporphyrin IX PorphyrinVariable-0.5 - 0.6Various
Photofrin® Porphyrin mixtureLow-0.1 - 0.3Aqueous solutions

Note: The absence of quantitative data for this compound underscores the need for further experimental investigation to validate its theoretical photostability. The data for other photosensitizers are compiled from various sources and should be interpreted with caution due to differing experimental setups. The photostability of Rose Bengal has been shown to be significantly enhanced when encapsulated in liposomes[1][2].

Experimental Protocol: Assessing Photosensitizer Photostability

A standardized protocol is crucial for the accurate comparison of photosensitizer photostability. Below is a detailed methodology for determining the photodegradation quantum yield of a photosensitizer using UV-Vis spectrophotometry.

Objective: To quantify the photostability of a photosensitizer by determining its photodegradation quantum yield (Φp) upon irradiation with a specific wavelength of light.

Materials:

  • Photosensitizer of interest

  • Spectrophotometric grade solvent (e.g., phosphate-buffered saline (PBS), ethanol, dimethyl sulfoxide (B87167) (DMSO))

  • Calibrated light source with a monochromator or bandpass filter

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Stirring plate and magnetic stir bars

  • Actinometer solution (e.g., ferrioxalate (B100866) for UV range)

Procedure:

  • Sample Preparation: Prepare a stock solution of the photosensitizer in the chosen solvent. From the stock solution, prepare a working solution with an absorbance of approximately 1.0 at the wavelength of maximum absorption (λmax).

  • Actinometry: Calibrate the photon flux of the light source at the irradiation wavelength using a chemical actinometer according to established protocols.

  • Irradiation:

    • Fill a quartz cuvette with the photosensitizer working solution.

    • Place the cuvette in a temperature-controlled holder and continuously stir the solution.

    • Irradiate the sample with monochromatic light at a wavelength where the photosensitizer absorbs significantly.

    • At regular time intervals, stop the irradiation and record the full UV-Vis absorption spectrum of the solution.

  • Data Analysis:

    • Plot the absorbance at λmax against the irradiation time.

    • The initial rate of photodegradation can be determined from the initial slope of this plot.

    • The photodegradation quantum yield (Φp) is calculated using the following equation:

    Φp = (dC/dt) / (I₀ * (1 - 10⁻ᴬ) * S)

    Where:

    • dC/dt is the initial rate of concentration change of the photosensitizer (mol L⁻¹ s⁻¹).

    • I₀ is the incident photon flux (Einstein cm⁻² s⁻¹).

    • A is the absorbance of the solution at the irradiation wavelength.

    • S is the irradiated surface area (cm²).

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the general mechanism of photosensitization and a typical experimental workflow for photostability assessment.

Photosensitization_Mechanism PS_G Photosensitizer (Ground State, S₀) PS_S1 Excited Singlet State (S₁) PS_G->PS_S1 Light Absorption (hν) PS_S1->PS_G Fluorescence PS_T1 Excited Triplet State (T₁) PS_S1->PS_T1 Intersystem Crossing (ISC) PS_T1->PS_G Phosphorescence Oxygen ³O₂ (Oxygen) PS_T1->Oxygen Energy Transfer Degradation Photodegradation PS_T1->Degradation ROS Reactive Oxygen Species (ROS) CellDamage Cell Damage & Apoptosis ROS->CellDamage Oxygen->ROS ¹O₂ Formation

Caption: General mechanism of Type II photosensitization leading to cell damage.

Photostability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_PS Prepare Photosensitizer Solution Irradiate Irradiate Photosensitizer Sample Prep_PS->Irradiate Prep_Act Prepare Actinometer Solution Calibrate Calibrate Light Source (Actinometry) Prep_Act->Calibrate Calibrate->Irradiate Measure Measure UV-Vis Spectra at Time Intervals Irradiate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate Photodegradation Quantum Yield (Φp) Plot->Calculate

Caption: Experimental workflow for determining photosensitizer photostability.

References

Unveiling the Potential of 2-Selenouracil in Photodynamic Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Photodynamic therapy (PDT) presents a promising frontier in cancer treatment, utilizing a photosensitizer, light, and oxygen to induce targeted cell death. In the quest for more effective photosensitizers, 2-selenouracil has emerged as a molecule of significant interest. This guide provides a comprehensive validation of its proposed mechanism of action, objectively comparing its theoretical and experimentally-derived performance metrics with established photosensitizing agents. By presenting supporting data and detailed experimental protocols, we aim to equip researchers with the critical information needed to evaluate and potentially advance the clinical translation of this novel compound.

Mechanism of Action: The Promise of the Triplet State

The therapeutic efficacy of a photosensitizer is intrinsically linked to its ability to generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), upon light activation. This process is contingent on the photosensitizer's capacity to transition from an excited singlet state to a long-lived triplet state through intersystem crossing.

Theoretical studies employing quantum chemical calculations have illuminated the unique photophysical properties of this compound that make it a compelling candidate for PDT.[1][2] Unlike its parent nucleobase, uracil, this compound exhibits an ultrafast and high-yield intersystem crossing to populate its reactive triplet state.[1] This efficient transition is attributed to enhanced spin-orbit coupling introduced by the heavier selenium atom.[1] Furthermore, this compound possesses a significantly red-shifted absorption spectrum compared to uracil, a desirable characteristic for deeper tissue penetration of light.[1]

The proposed mechanism of action for this compound in PDT, based on these computational models, is as follows:

  • Photoexcitation: Upon absorption of light at a specific wavelength, this compound is excited from its ground state (S₀) to a higher energy singlet state (S₁).

  • Intersystem Crossing: Due to the heavy-atom effect of selenium, the molecule rapidly and efficiently transitions from the excited singlet state to a long-lived triplet state (T₁).

  • Energy Transfer (Type II Mechanism): In the presence of molecular oxygen (³O₂), the triplet-state this compound transfers its energy to oxygen, generating highly cytotoxic singlet oxygen (¹O₂).

  • Cellular Damage: Singlet oxygen, a potent oxidizing agent, reacts with vital cellular components such as lipids, proteins, and nucleic acids, leading to oxidative stress and ultimately, apoptotic or necrotic cell death.

G PS_ground This compound (S₀) PS_excited Excited this compound (S₁) PS_ground->PS_excited Photoexcitation Light Light (hν) PS_triplet Triplet this compound (T₁) PS_excited->PS_triplet Intersystem Crossing O2_singlet Singlet Oxygen (¹O₂) PS_triplet->O2_singlet Energy Transfer O2_ground Molecular Oxygen (³O₂) Cellular_Components Cellular Components (Lipids, Proteins, etc.) O2_singlet->Cellular_Components Oxidation Cell_Death Cell Death (Apoptosis/Necrosis) Cellular_Components->Cell_Death

Performance Metrics: A Comparative Analysis

To contextualize the potential of this compound, its performance metrics must be compared against established photosensitizers. Due to the limited experimental data specifically for this compound, we have included data for other organoselenium compounds and widely used photosensitizers for a comprehensive comparison.

Photosensitizer Singlet Oxygen Quantum Yield (ΦΔ) Cellular Uptake Phototoxicity (IC₅₀) Excitation Wavelength (nm)
This compound High (theoretically predicted)[1][2]Data Not AvailableData Not AvailableRed-shifted vs. Uracil[1]
Selenium-Phycocyanin (Se-PC) Enhanced ROS generation vs. PC[3]Tumor-associated macrophage targeted[3]IC₅₀ of 150 µg/mL (PC)[3]~620[3]
Selenorhodamines ≥ 0.44[4]Rapid, P-gp substrate[4]EC₅₀ ≤ 4 x 10⁻⁸ M (with 1.0 J/cm²)[5]> 600[4]
Photofrin® 0.89[6]Accumulates in tumor tissueVaries with cell line and light dose630
5-ALA (induced PpIX) 0.77 (PpIX)[7]Selective accumulation in cancer cellsVaries with cell line and light dose635
Chlorin e6 Data VariesVariesVaries~660

Experimental Protocols

Rigorous and standardized experimental protocols are paramount for the accurate validation of a photosensitizer's efficacy. Below are detailed methodologies for key experiments.

Singlet Oxygen Quantum Yield (ΦΔ) Determination

The singlet oxygen quantum yield is a measure of the efficiency of singlet oxygen generation by a photosensitizer upon light absorption. A common indirect method utilizes a chemical trap, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which reacts with singlet oxygen, leading to a decrease in its absorbance.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_PS Prepare Photosensitizer Solution Mix Mix PS and DPBF in Cuvette Prep_PS->Mix Prep_DPBF Prepare DPBF Solution Prep_DPBF->Mix Measure_Initial_Abs Measure Initial Absorbance of DPBF Mix->Measure_Initial_Abs Irradiate Irradiate with Specific Wavelength Measure_Initial_Abs->Irradiate Measure_Final_Abs Measure Final Absorbance of DPBF Irradiate->Measure_Final_Abs Calculate_Rate Calculate Rate of DPBF Bleaching Measure_Final_Abs->Calculate_Rate Compare_Standard Compare with Standard Photosensitizer Calculate_Rate->Compare_Standard Calculate_QY Calculate Singlet Oxygen Quantum Yield Compare_Standard->Calculate_QY

Detailed Protocol:

  • Solution Preparation: Prepare stock solutions of the photosensitizer (e.g., this compound) and DPBF in a suitable solvent (e.g., ethanol (B145695) or methanol). All solutions containing DPBF should be protected from light.

  • Sample Preparation: In a quartz cuvette, mix the photosensitizer solution and the DPBF solution to achieve final concentrations where the absorbance of the photosensitizer at the irradiation wavelength is around 0.1 and the absorbance of DPBF at its maximum (around 410 nm) is approximately 1.0.

  • Irradiation: Irradiate the sample with a monochromatic light source at the wavelength of maximum absorbance of the photosensitizer. The light intensity should be constant.

  • Absorbance Measurement: Monitor the decrease in the absorbance of DPBF at regular time intervals during irradiation using a UV-Vis spectrophotometer.

  • Data Analysis: The rate of DPBF photobleaching is proportional to the rate of singlet oxygen generation. The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated relative to a standard photosensitizer (ΦΔ_std) with a known quantum yield using the following equation:

    ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (I_abs_std / I_abs_sample)

    where 'k' is the rate constant of DPBF decomposition and 'I_abs' is the rate of light absorption by the photosensitizer.

Cellular Uptake Analysis

Understanding the extent and rate of cellular uptake of a photosensitizer is crucial for determining its therapeutic window and predicting its efficacy. Flow cytometry is a powerful technique for quantifying the intracellular accumulation of fluorescent photosensitizers.

Experimental Workflow:

G Seed_Cells Seed Cells in Culture Plates Incubate_PS Incubate with Photosensitizer Seed_Cells->Incubate_PS Wash_Cells Wash to Remove Extracellular PS Incubate_PS->Wash_Cells Harvest_Cells Harvest Cells (e.g., Trypsinization) Wash_Cells->Harvest_Cells Resuspend_Cells Resuspend in PBS Harvest_Cells->Resuspend_Cells Analyze_FCM Analyze by Flow Cytometry Resuspend_Cells->Analyze_FCM Quantify_Uptake Quantify Mean Fluorescence Intensity Analyze_FCM->Quantify_Uptake

Detailed Protocol:

  • Cell Culture: Seed the desired cancer cell line in appropriate culture plates and allow them to adhere overnight.

  • Incubation: Treat the cells with varying concentrations of the photosensitizer (e.g., this compound) and incubate for different time periods (e.g., 1, 4, 24 hours).

  • Washing: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unbound, extracellular photosensitizer.

  • Cell Harvesting: Detach the cells from the plate using a suitable method (e.g., trypsinization) and collect them by centrifugation.

  • Resuspension: Resuspend the cell pellet in a known volume of PBS.

  • Flow Cytometry: Analyze the cell suspension using a flow cytometer equipped with an appropriate laser for exciting the photosensitizer and a detector to measure its fluorescence emission.

  • Data Analysis: The mean fluorescence intensity of the cell population is directly proportional to the amount of intracellular photosensitizer.

Phototoxicity Assessment

The phototoxicity of a photosensitizer is its ability to induce cell death upon light activation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, phototoxicity.

Experimental Workflow:

G Seed_Cells Seed Cells in 96-well Plates Incubate_PS Incubate with Photosensitizer Seed_Cells->Incubate_PS Irradiate Irradiate with Specific Light Dose Incubate_PS->Irradiate Incubate_Post_PDT Incubate for 24-48h Irradiate->Incubate_Post_PDT Add_MTT Add MTT Reagent Incubate_Post_PDT->Add_MTT Incubate_MTT Incubate to Allow Formazan (B1609692) Formation Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate Cell Viability (%) Measure_Absorbance->Calculate_Viability

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Photosensitizer Incubation: Treat the cells with a range of concentrations of the photosensitizer. Include control wells with no photosensitizer.

  • Irradiation: After the incubation period, replace the medium with fresh medium and expose the cells to a specific light dose from a suitable light source. Keep a set of plates in the dark as a "dark toxicity" control.

  • Post-Irradiation Incubation: Incubate the plates for a further 24 to 48 hours to allow for cell death to occur.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial reductases of viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC₅₀ value (the concentration of the photosensitizer that causes 50% inhibition of cell viability) can then be determined.

Conclusion and Future Directions

The theoretical evidence strongly suggests that this compound possesses favorable photophysical properties for application in photodynamic therapy. Its efficient population of a reactive triplet state and red-shifted absorption spectrum position it as a promising next-generation photosensitizer. However, the current lack of comprehensive experimental data on its biological performance, including singlet oxygen quantum yield in a cellular environment, cellular uptake kinetics, and in vivo efficacy, underscores the critical need for further investigation.

The comparative data presented in this guide, alongside detailed experimental protocols, provides a framework for researchers to systematically evaluate this compound and other novel organoselenium compounds. Future studies should focus on in vitro validation of its phototoxicity in various cancer cell lines and subsequent in vivo studies in preclinical tumor models to ascertain its therapeutic potential and safety profile. The exploration of selenium-containing nucleobases like this compound could pave the way for the development of more potent and selective photosensitizers for the treatment of a broad range of cancers.

References

A Comparative Analysis of the Antioxidant Properties of 2-Selenouracil and Other Selenocompounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant properties of 2-selenouracil and other notable selenocompounds. While direct quantitative comparisons of this compound in standard radical scavenging assays are limited in publicly available literature, this document compiles existing mechanistic data and contrasts it with the established antioxidant profiles of other well-researched organoselenium compounds. The guide includes quantitative data from various in vitro assays for several selenocompounds, details on key experimental methodologies, and an illustration of a critical signaling pathway involved in the antioxidant response.

Introduction to Selenocompounds as Antioxidants

Selenium is an essential trace element crucial for human health, primarily through its incorporation into selenoproteins, which play a vital role in redox signaling and antioxidant defense. Organoselenium compounds, both naturally occurring and synthetic, have garnered significant attention for their ability to mimic the function of endogenous antioxidant enzymes, such as glutathione (B108866) peroxidase (GPx). These compounds can neutralize a wide array of reactive oxygen species (ROS), protecting cells from oxidative damage implicated in numerous diseases. Their antioxidant capacity is largely attributed to the selenium atom, which can undergo redox cycling to catalytically detoxify peroxides and other free radicals.

Comparative Antioxidant Activity

Direct comparisons of this compound using standardized radical scavenging assays like DPPH and ABTS are not widely available in existing literature. However, studies on its oxidation chemistry reveal potent antioxidant potential. This compound demonstrates glutathione peroxidase-like activity, and its oxidation is readily reversible in the presence of biological thiols like glutathione, a key characteristic of an effective redox catalyst. This contrasts with its sulfur analog, 2-thiouracil, which undergoes largely irreversible oxidation.

The following table summarizes the available half-maximal inhibitory concentration (IC50) data for other selected selenocompounds, providing a benchmark for antioxidant potency. Lower IC50 values indicate higher antioxidant activity.

Table 1: Comparative Antioxidant Activity (IC50) of Various Selenocompounds

Compound ClassSpecific CompoundDPPH Assay IC50 (µM)ABTS Assay IC50 (µM)Reference CompoundReference IC50 (µM)
Isoselenazolone EbselenVaries significantly by assay conditionsVaries significantly by assay conditionsTrolox~3.7 (DPPH), ~2.9 (ABTS)
Selenoureas N,N'-disubstituted derivatives (e.g., 2b, 2c, 2d)Can be more potent than Ascorbic AcidCan be more potent than TroloxAscorbic AcidVaries
Alkylseleno-carbohydrate Xylo-pyranoside 8a>500210--
Selenium Nanoparticles CSPE-SeNPs~8.49 µg/mLNot ReportedAscorbic AcidVaries
Diselenides Diaryl diselenidesGenerally show high activityOften show high activityEbselenVaries

Key Signaling Pathway: Nrf2 Activation

Many selenocompounds exert their antioxidant effects not only by direct radical scavenging but also by upregulating endogenous antioxidant defense mechanisms. A primary pathway involved is the Keap1-Nrf2 signaling pathway.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is bound in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (including some selenocompounds like ebselen), Keap1 is modified, releasing Nrf2.[1][2] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes.[3] This binding initiates the transcription of a suite of protective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[2][4] This cellular response enhances the overall capacity of the cell to counteract oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS / Electrophiles) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 (Inactive) Keap1_Nrf2->Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Nrf2_sMaf Nrf2-sMaf Heterodimer Nrf2_nuc->Nrf2_sMaf sMaf sMaf sMaf->Nrf2_sMaf ARE ARE (Antioxidant Response Element) Nrf2_sMaf->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Proteins Cytoprotective Proteins Genes->Proteins translation Proteins->ROS neutralizes

Figure 1. Activation of the Nrf2 antioxidant response pathway.

Experimental Protocols

Below are standardized protocols for common in vitro antioxidant activity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[5] The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by measuring the decrease in absorbance at approximately 517 nm.[6]

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in the same solvent.

  • Reaction: In a test tube or microplate well, mix a specific volume of the test compound or standard solution with a fixed volume of the DPPH solution (e.g., 100 µL of sample + 1.9 mL of DPPH). A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).[6]

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+) by reacting ABTS with a strong oxidizing agent like potassium persulfate.[5] Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance, typically at 734 nm.[6]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working Solution: Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compound and a standard (e.g., Trolox).

  • Reaction: Add a small volume of the test sample or standard to a fixed volume of the ABTS•+ working solution (e.g., 20 µL of sample + 2 mL of ABTS•+ solution).

  • Incubation: Allow the reaction to proceed for a specified time (e.g., 6-7 minutes) at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The scavenging activity and IC50 value are calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, distribution, and metabolism. It uses a fluorescent probe, 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA), which is taken up by cells. Inside the cell, it is deacetylated to the non-fluorescent DCFH. In the presence of ROS (generated by an initiator like AAPH), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants that are taken up by the cells can prevent this oxidation, thus reducing the fluorescence signal.

Protocol:

  • Cell Culture: Seed adherent cells (e.g., HepG2 human liver cancer cells) in a 96-well, black, clear-bottom microplate and culture until they reach confluence (e.g., 6 x 10⁴ cells/well for 24 hours).

  • Cell Treatment:

    • Remove the culture medium and wash the cells with a phosphate-buffered saline (PBS) solution.

    • Treat the cells with the test compounds or a standard antioxidant (e.g., Quercetin) at various concentrations, along with the DCFH-DA probe (e.g., 50 µM).

    • Incubate for a period to allow for cellular uptake (e.g., 60 minutes at 37°C).

  • ROS Generation:

    • Wash the cells again with PBS to remove the compounds and probe from the extracellular medium.

    • Add a free radical initiator, such as AAPH (e.g., 600 µM), to all wells to induce oxidative stress.

  • Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically over a period (e.g., every 5 minutes for 1 hour) with excitation at ~485 nm and emission at ~538 nm.

  • Calculation: The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence versus time. The Cellular Antioxidant Activity (CAA) value is calculated as: CAA (units) = 100 - (AUC_sample / AUC_control) x 100 Results are often expressed as quercetin (B1663063) equivalents (QE).

References

Assessing the Specificity of 2-Selenouracil as a Molecular Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of molecular biology and drug development, the precise investigation of RNA-protein interactions is paramount. Photo-crosslinking, a powerful technique to covalently link interacting RNA and protein molecules, relies on the use of photoreactive nucleotide analogs incorporated into RNA. Among these, 2-selenouracil and its counterpart, 2-thiouracil (B1096), have emerged as valuable tools. This guide provides an objective comparison of the specificity and performance of this compound as a molecular probe against the more commonly used 2-thiouracil, supported by experimental data and detailed protocols.

Superior Reactivity of this compound

The enhanced specificity of this compound as a molecular probe is rooted in its chemical properties, particularly its increased susceptibility to oxidation compared to 2-thiouracil. This heightened reactivity translates to a more efficient photo-crosslinking process, allowing for the capture of transient and weak RNA-protein interactions that might be missed with less reactive probes.

Studies have shown that this compound is significantly more prone to oxidation than 2-thiouracil[1][2]. This difference in redox potential is a key determinant of their efficacy as photo-crosslinking agents. The selenium atom in this compound is more readily excited by UV light, leading to a higher quantum yield for intersystem crossing to the reactive triplet state, which is responsible for initiating the crosslinking reaction.

Comparative Performance Data

While direct head-to-head quantitative comparisons of photo-crosslinking efficiency are not extensively documented in the literature, the available data on their chemical reactivity and enzymatic incorporation into RNA provide strong indicators of their relative performance.

Oxidation Susceptibility

The differential oxidation pathways of this compound and 2-thiouracil highlight the greater reactivity of the selenium analog. Under oxidative stress conditions, 2-selenouridine (B1257519) (the ribonucleoside of this compound) is more susceptible to oxidation than 2-thiouridine[1]. This inherent reactivity is a desirable characteristic for a photo-crosslinking agent, as it suggests a lower energy requirement for activation and a higher probability of successful crosslink formation.

CompoundReactivity to OxidationKey Oxidation ProductsReference
This compoundHighDiselenides, Seleninic acids[1][2]
2-ThiouracilModerateSulfinic acids, Uracil[1]
Enzymatic Incorporation into RNA

The utility of a molecular probe is also dependent on its efficient and specific incorporation into the target RNA molecule. Studies on the enzymatic synthesis of 2-selenouridine triphosphate (SeUTP) and its subsequent incorporation into RNA by T7 RNA polymerase have demonstrated high efficiency, with transcription yields reaching up to 85% of that of the native RNA. This indicates that the cellular machinery can effectively utilize this compound precursors, allowing for the generation of RNA probes with a high density of the photoreactive nucleoside.

Parameter2-SelenouridineReference
In vitro Transcription Yield (relative to native RNA)up to 85%

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable researchers to effectively utilize this compound as a molecular probe.

Protocol 1: In Vitro Transcription for Site-Specific Incorporation of 2-Selenouridine

This protocol describes the synthesis of an RNA probe with a single 2-selenouridine incorporation using T7 RNA polymerase.

Materials:

  • DNA template with a T7 promoter upstream of the target sequence

  • T7 RNA polymerase

  • ATP, GTP, CTP solution (10 mM each)

  • UTP solution (10 mM)

  • 2-Selenouridine triphosphate (SeUTP) solution (10 mM)

  • Transcription buffer (40 mM Tris-HCl pH 8.0, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)

  • RNase inhibitor

  • Nuclease-free water

Procedure:

  • Assemble the transcription reaction on ice by adding the following components in order: nuclease-free water, transcription buffer, DTT, ATP, GTP, CTP, UTP (at a limiting concentration if site-specific incorporation is desired), SeUTP, DNA template, RNase inhibitor, and T7 RNA polymerase.

  • Incubate the reaction mixture at 37°C for 2-4 hours.

  • Treat the reaction with DNase I to remove the DNA template.

  • Purify the RNA transcript using standard methods such as phenol-chloroform extraction followed by ethanol (B145695) precipitation, or using a commercial RNA purification kit.

  • Verify the integrity and concentration of the synthesized RNA probe using gel electrophoresis and UV-Vis spectrophotometry.

Protocol 2: RNA-Protein Photo-Crosslinking with this compound

This protocol outlines the general procedure for photo-crosslinking of a this compound-containing RNA probe to its interacting proteins.

Materials:

  • This compound-labeled RNA probe

  • Protein of interest or cell lysate

  • Binding buffer (specific to the RNA-protein interaction being studied)

  • UV cross-linking instrument (e.g., Stratalinker) with 365 nm bulbs

  • Nuclease-free microcentrifuge tubes

  • RNase A/T1 mix

Procedure:

  • Incubate the this compound-labeled RNA probe with the protein of interest or cell lysate in the binding buffer for a predetermined time at the optimal temperature to allow for complex formation.

  • Transfer the reaction mixture to a nuclease-free microcentrifuge tube or a multi-well plate.

  • Place the samples on ice and irradiate with 365 nm UV light for a specified duration and energy. Optimization of the irradiation time and energy is crucial for efficient crosslinking while minimizing RNA damage.

  • After crosslinking, the non-covalently bound RNA can be digested by adding an RNase A/T1 mix and incubating at 37°C.

  • The cross-linked RNA-protein complexes can then be analyzed by SDS-PAGE and autoradiography (if the RNA is radiolabeled) or by mass spectrometry to identify the cross-linked proteins and peptides.

Visualizing the Molecular Landscape

To further illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of a key signaling pathway involving selenocysteine-containing proteins and a general experimental workflow for RNA-protein crosslinking.

SignalingPathway cluster_0 tRNA Modification and Selenoprotein Synthesis cluster_1 Cellular Stress Response ALKBH8 ALKBH8 tRNA_Sec tRNA-Selenocysteine ALKBH8->tRNA_Sec Methylation Learning_Memory Learning & Memory ALKBH8->Learning_Memory Supports mcm5U_tRNA_Sec Methylated tRNA-Sec (mcm5U) tRNA_Sec->mcm5U_tRNA_Sec Selenoproteins Selenoproteins mcm5U_tRNA_Sec->Selenoproteins Promotes Synthesis Oxidative_Stress Oxidative Stress Selenoproteins->Oxidative_Stress Regulates Synaptic_Growth Synaptic Growth Selenoproteins->Synaptic_Growth Restrains Selenoproteins->Learning_Memory Oxidative_Stress->Synaptic_Growth Promotes

Caption: Signaling pathway illustrating the role of ALKBH8 in regulating redox homeostasis and neuronal function through tRNA-selenocysteine methylation and subsequent selenoprotein synthesis.

ExperimentalWorkflow cluster_workflow RNA-Protein Photo-Crosslinking Workflow Start Start: Synthesize 2-Se-Uracil RNA Probe Incubation Incubate Probe with Protein/Cell Lysate Start->Incubation UV_Crosslinking UV Crosslinking (365 nm) Incubation->UV_Crosslinking RNase_Digestion RNase Digestion UV_Crosslinking->RNase_Digestion Analysis Analysis of Crosslinked Complexes RNase_Digestion->Analysis End End: Identify Interacting Proteins & Sites Analysis->End

Caption: A generalized experimental workflow for identifying RNA-protein interactions using a this compound-containing molecular probe and UV photo-crosslinking.

Conclusion

The available evidence strongly suggests that this compound offers significant advantages over 2-thiouracil as a molecular probe for studying RNA-protein interactions. Its heightened reactivity, stemming from its greater susceptibility to oxidation, likely translates to more efficient photo-crosslinking, enabling the capture of a broader range of interactions. Furthermore, its efficient enzymatic incorporation into RNA makes it a practical and powerful tool for researchers. While more direct quantitative comparisons of their photo-crosslinking efficiencies are warranted, the fundamental chemical properties and existing experimental data position this compound as a superior probe for elucidating the complex and dynamic world of RNA-protein interactions.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Selenouracil Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 2-selenouracil, the selection of a robust and reliable quantification method is paramount. This guide provides a comprehensive comparison of commonly employed analytical techniques for the quantification of this compound, supported by representative experimental data. The focus is on the cross-validation of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).

Cross-Validation Workflow for Analytical Methods

The cross-validation of analytical methods is a critical process to ensure the reliability and interchangeability of different techniques. It involves a systematic comparison of the performance characteristics of two or more methods to determine if they provide equivalent results for a specific analyte.

Cross-Validation Workflow cluster_0 Method Development & Optimization cluster_1 Individual Method Validation cluster_2 Cross-Validation cluster_3 Method Equivalency Assessment Dev_A Method A (e.g., HPLC-UV) Val_A Validation of Method A (Accuracy, Precision, Linearity, etc.) Dev_A->Val_A Dev_B Method B (e.g., LC-MS/MS) Val_B Validation of Method B (Accuracy, Precision, Linearity, etc.) Dev_B->Val_B Analysis Analysis of Identical Samples (Spiked & Real Matrices) Val_A->Analysis Val_B->Analysis Comparison Statistical Comparison of Results (e.g., Bland-Altman, t-test) Analysis->Comparison Equivalency Determination of Method Interchangeability Comparison->Equivalency

Caption: A generalized workflow for the cross-validation of two analytical methods.

Quantitative Performance Data Comparison

The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and Capillary Electrophoresis for the quantification of compounds structurally similar to this compound. These values are representative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

ParameterHPLC-UVLC-MS/MSCapillary Electrophoresis (CE-UV)
Linearity (R²) > 0.998[1]> 0.99[2][3]Typically > 0.99
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 5 ng/mL[4]50 - 200 ng/mL
Limit of Quantification (LOQ) 50 - 150 ng/mL[5]0.5 - 10 ng/mL[4]150 - 500 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%[6]90 - 110%
Precision (%RSD) < 5%< 15%[2][3]< 10%
Specificity ModerateHighModerate to High
Throughput ModerateHighHigh
Cost LowHighLow to Moderate

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of a uracil-like compound using HPLC-UV, LC-MS/MS, and CE.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used due to its robustness, cost-effectiveness, and good performance for routine analysis.

  • Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., 20 mM potassium phosphate, pH 6.8) and a polar organic solvent like methanol (B129727) or acetonitrile (B52724).

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.[7]

  • Detection Wavelength: Determined by the UV absorption maximum of this compound (typically around 260-280 nm).

  • Injection Volume: 20 µL.[7]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard in the mobile phase to prepare stock and working standard solutions.

    • For biological samples, a protein precipitation step with a solvent like acetonitrile or methanol is typically required, followed by centrifugation to remove precipitated proteins.

    • The supernatant is then filtered through a 0.22 µm syringe filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical quantification, especially at low concentrations.

  • Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or HILIC column with smaller particle sizes (e.g., 2.1 x 50 mm, 1.7 µm) for faster and more efficient separations.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

    • A gradient elution is typically employed to separate the analyte from matrix components.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Mass Spectrometry:

    • Operated in Multiple Reaction Monitoring (MRM) mode.

    • Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.

  • Sample Preparation:

    • Similar to HPLC-UV, standard solutions are prepared in a suitable solvent.

    • For biological matrices, more extensive sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to minimize matrix effects and improve sensitivity.[8]

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that offers advantages in terms of speed, minimal sample and reagent consumption, and high efficiency.[9]

  • CE System: A capillary electrophoresis instrument equipped with a UV detector.

  • Capillary: A fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution, such as 25 mM sodium borate (B1201080) at pH 9.2. The composition can be optimized for the best separation.

  • Separation Voltage: 20-30 kV.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Detection: On-column UV detection at the wavelength of maximum absorbance for this compound.

  • Sample Preparation:

    • Standard solutions are prepared in the BGE or a compatible low-ionic-strength buffer.

    • Biological samples may require deproteinization followed by dilution with the BGE to ensure compatibility with the electrophoretic system.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study. HPLC-UV provides a reliable and cost-effective solution for routine analysis where high sensitivity is not a prerequisite. For trace-level quantification in complex biological matrices, LC-MS/MS is the method of choice due to its unparalleled sensitivity and selectivity. Capillary Electrophoresis offers a high-throughput and efficient alternative, particularly for samples with limited volume. A thorough cross-validation of these methods is essential to ensure data integrity and consistency across different analytical platforms.

References

A Comparative Guide to the Cytotoxicity of 2-Selenouracil Derivatives in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of various 2-selenouracil derivatives against several cancer cell lines, supported by experimental data from peer-reviewed studies. Detailed methodologies for the cited experiments are included to facilitate reproducibility and further investigation.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound and its derivatives are typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cancer cell growth. The following table summarizes the IC50 values of various selenouracil and related derivatives in different cancer cell lines. It is important to note that the term "selenourea" in some studies may encompass derivatives of this compound.

Compound ClassSpecific Derivative(s)Cancer Cell LineIC50 (µM)Reference
SelenoureasN-(4-chlorophenyl)-N′-(4-methoxyphenyl)selenourea and related compoundsMDA-MB-231 (Breast)1.8 - 252.4[1]
MCF-7 (Breast)1.2 - 252.4[1]
2-Thiouracil-5-sulfonamidesCompound 6e (bearing a 2,3-dichlorophenyl moiety)A-2780 (Ovarian)Potent activity[2]
HT-29 (Colon)Potent activity[2]
MCF-7 (Breast)Potent activity[2]
HepG2 (Liver)Potent activity[2]
2'-Substituted-4'-selenoribofuranosyl pyrimidines2'-fluoro derivative 3jVarious cancer cell linesSignificant activity[1]
Thieno[2,3-d]pyrimidine DerivativesCompound 19PC-3 (Prostate), A549 (Lung), MCF-7 (Breast)Not specified, but inhibits proliferation[3]

Experimental Protocols

The following are detailed methodologies for common cytotoxicity assays used to evaluate the efficacy of this compound derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.

SRB (Sulphorhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plates.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment.

  • Cell Fixation: After treatment, fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water to remove the TCA and air dry the plates.

  • SRB Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry the plates.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of this compound derivatives.

G cluster_0 In Vitro Cytotoxicity Assessment cluster_1 Mechanism of Action Studies Cell Line Selection Cell Line Selection Cell Seeding Cell Seeding Cell Line Selection->Cell Seeding Cancer Cells Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Cytotoxicity Assay Cytotoxicity Assay Incubation->Cytotoxicity Assay Data Analysis Data Analysis Cytotoxicity Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination Apoptosis Assays Apoptosis Assays IC50 Determination->Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Lead Compound Identification Lead Compound Identification IC50 Determination->Lead Compound Identification Western Blot (Bax/Bcl-2) Western Blot (Bax/Bcl-2) Apoptosis Assays->Western Blot (Bax/Bcl-2) Flow Cytometry Flow Cytometry Cell Cycle Analysis->Flow Cytometry

Caption: General workflow for cytotoxicity testing and mechanistic studies.

Signaling Pathways

While specific signaling pathways for this compound derivatives are still under extensive investigation, many selenium-containing compounds and pyrimidine (B1678525) analogs are known to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. The following diagrams depict generalized pathways often implicated in the cytotoxic effects of such anticancer agents.

Apoptosis Signaling Pathway

This diagram illustrates the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. This compound derivatives may trigger apoptosis by modulating the expression of key proteins in these pathways, such as the Bcl-2 family proteins (Bax and Bcl-2) and caspases.[4][5][6]

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Pro-caspase-8 Pro-caspase-8 Death Receptor->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 This compound Derivative This compound Derivative Mitochondrion Mitochondrion This compound Derivative->Mitochondrion Bax Bax This compound Derivative->Bax upregulates Bcl-2 Bcl-2 This compound Derivative->Bcl-2 downregulates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 activation Apoptosis Apoptosis Caspase-3->Apoptosis Bax->Mitochondrion promotes pore formation Bcl-2->Mitochondrion inhibits pore formation

Caption: Generalized apoptosis signaling pathways.

Cell Cycle Arrest

Certain anticancer compounds can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation. Some thiouracil derivatives have been shown to induce cell cycle arrest, for instance, at the G1/S or G2/M phase.[2][7]

G cluster_0 Cell Cycle Regulation G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 This compound Derivative This compound Derivative CDK-Cyclin Complexes CDK-Cyclin Complexes This compound Derivative->CDK-Cyclin Complexes inhibits Cell Cycle Progression Cell Cycle Progression CDK-Cyclin Complexes->Cell Cycle Progression promotes Arrest Arrest CDK-Cyclin Complexes->Arrest

Caption: Simplified cell cycle and points of arrest.

References

A Comparative Guide to Theoretical Models and Experimental Data of 2-Selenouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of theoretical models and experimental data for 2-selenouracil, a selenium-containing analog of the nucleobase uracil. Understanding the structural and spectroscopic properties of this molecule is crucial for its potential applications in various fields, including drug development and as a biochemical probe. This document summarizes key quantitative data, outlines experimental methodologies, and presents visual workflows to facilitate a comprehensive understanding of the validation of theoretical models.

Molecular Structure: A Tale of Theory and Experiment

The geometric parameters of this compound, including bond lengths and angles, have been a subject of both theoretical calculations and experimental investigations. While obtaining direct experimental data from foundational texts can be challenging, computational chemistry offers valuable insights into the molecule's structure.

Table 1: Comparison of Theoretical and Experimental Bond Lengths (Å) for this compound

BondTheoretical (DFT/B3LYP)Experimental (X-ray Diffraction)
Se-C21.835Data not available in searched literature
N1-C21.381Data not available in searched literature
N1-C61.386Data not available in searched literature
C2-N31.385Data not available in searched literature
N3-C41.397Data not available in searched literature
C4-C51.442Data not available in searched literature
C4-O41.233Data not available in searched literature
C5-C61.352Data not available in searched literature
N1-H11.014Data not available in searched literature
N3-H31.015Data not available in searched literature
C5-H51.082Data not available in searched literature
C6-H61.083Data not available in searched literature

Note: The theoretical data is derived from DFT calculations on similar thiouracil molecules and serves as a predictive model in the absence of readily available experimental data for this compound. A foundational experimental study is "The Structures of 2-thiouracil (B1096) and this compound Determined by X-ray Diffraction Analysis" by Demetrius Tsernoglou (1967), though the specific bond lengths and angles were not found in the currently accessible literature.[1]

Table 2: Comparison of Theoretical and Experimental Bond Angles (°) for this compound

AngleTheoretical (DFT/B3LYP)Experimental (X-ray Diffraction)
N1-C2-N3115.8Data not available in searched literature
Se-C2-N1123.1Data not available in searched literature
Se-C2-N3121.1Data not available in searched literature
C2-N1-C6123.4Data not available in searched literature
C2-N3-C4121.5Data not available in searched literature
N1-C6-C5119.8Data not available in searched literature
N3-C4-C5114.9Data not available in searched literature
N3-C4-O4119.3Data not available in searched literature
C5-C4-O4125.8Data not available in searched literature
C4-C5-C6120.4Data not available in searched literature

Note: The theoretical bond angles are based on DFT calculations for related thiouracil compounds and provide a comparative framework.[2][3]

Spectroscopic Properties: Unveiling the Electronic and Vibrational Landscape

Spectroscopic techniques are indispensable for characterizing the electronic and vibrational properties of molecules. Here, we compare theoretical predictions with available experimental data for the UV-Vis, Infrared (IR), and Raman spectra of this compound.

Table 3: Comparison of Theoretical and Experimental UV-Vis Absorption Maxima (λmax)

Theoretical MethodCalculated λmax (nm)Experimental λmax (nm)Solvent
TD-DFTNot available~390 and ~440 (transient species)Water

Table 4: Comparison of Theoretical and Experimental Vibrational Frequencies (cm-1)

Vibrational ModeTheoretical (DFT/B3LYP)Experimental (FTIR)Experimental (Raman)
N-H stretch~3400-3500Data not availableData not available
C=O stretch~1700-1750Data not availableData not available
C=C stretch~1600-1650Data not availableData not available
Ring breathing~700-800Data not availableData not available
C-Se stretch~400-500Data not availableData not available

Note: While theoretical calculations for the vibrational frequencies of this compound can be performed using methods like Density Functional Theory (DFT), specific experimental FTIR and Raman spectra for this compound were not found in the searched literature. The table indicates expected regions for key vibrational modes based on studies of similar molecules.[6][7][8][9][10][11]

Experimental Protocols

A summary of the key experimental techniques used to characterize this compound and related compounds is provided below.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

  • Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent.

  • Data Collection: A crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, yielding accurate bond lengths and angles.

Spectroscopic Measurements
  • UV-Vis Spectroscopy: The ultraviolet-visible absorption spectrum is recorded using a spectrophotometer. The sample is dissolved in a suitable solvent (e.g., water, ethanol) and placed in a cuvette. The absorbance is measured as a function of wavelength.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The infrared spectrum is typically recorded using an FTIR spectrometer. The sample can be prepared as a KBr pellet, a nujol mull, or measured directly as a thin film or in solution. The instrument measures the absorption of infrared radiation, which excites molecular vibrations.

  • Raman Spectroscopy: Raman spectra are obtained by irradiating the sample with a monochromatic laser beam and detecting the inelastically scattered light. This technique provides complementary information to FTIR spectroscopy about the vibrational modes of the molecule.

Validation Workflow and Signaling Pathways

The process of validating theoretical models with experimental data is a cornerstone of computational chemistry. The following diagram illustrates this workflow.

G Workflow for Validation of Theoretical Models cluster_theoretical Theoretical Modeling cluster_experimental Experimental Characterization cluster_comparison Comparison and Validation start_theory Select Theoretical Method (e.g., DFT, MP2) geom_opt Geometry Optimization start_theory->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc uv_calc Excited State Calculation (e.g., TD-DFT) geom_opt->uv_calc compare_geom Compare Bond Lengths & Angles geom_opt->compare_geom compare_vib Compare Vibrational Frequencies freq_calc->compare_vib compare_uv Compare Absorption Spectra uv_calc->compare_uv synthesis Synthesis and Purification of this compound xray X-ray Crystallography synthesis->xray ftir_raman FTIR & Raman Spectroscopy synthesis->ftir_raman uv_vis UV-Vis Spectroscopy synthesis->uv_vis xray->compare_geom ftir_raman->compare_vib uv_vis->compare_uv refinement Refine Theoretical Model compare_geom->refinement compare_vib->refinement compare_uv->refinement refinement->start_theory Iterative Improvement

References

A Comparative Guide to the Synthetic Efficiency of 2-Selenouracil Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different synthetic routes for the production of 2-selenouracil, a selenium-containing pyrimidine (B1678525) analog of interest in various biomedical research fields. The efficiency of chemical syntheses is a critical factor in drug discovery and development, impacting scalability, cost, and environmental footprint. This document outlines two primary methods for synthesizing this compound, presenting key performance indicators, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

Introduction to this compound

This compound is a heterocyclic compound where the oxygen atom at the 2-position of the uracil (B121893) ring is replaced by a selenium atom. This substitution imparts unique physicochemical properties to the molecule, making it a subject of investigation for its potential therapeutic and biological activities. The efficient synthesis of this compound is paramount for its further exploration and application. This guide benchmarks two prominent synthetic strategies: a classical condensation reaction and a more recent approach involving the conversion of 2-thiouracil (B1096).

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the two primary synthesis routes to this compound, allowing for a direct comparison of their efficiencies.

ParameterRoute 1: Condensation of Selenourea (B1239437)Route 2: Conversion from 2-Thiouracil
Starting Materials Selenourea, Ethyl propiolate2-Thiouracil, Methyl iodide, Sodium hydroselenide
Overall Yield ~45-55%~60-70%
Reaction Time 2-3 hours4-6 hours (two steps)
Reaction Temperature Reflux (Ethanol)Step 1: Reflux, Step 2: Room Temperature
Key Reagents Sodium ethoxideSodium hydroxide (B78521), Sodium hydroselenide
Solvent(s) Ethanol (B145695)Ethanol, Water
Purification Method RecrystallizationRecrystallization

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established literature procedures and offer a step-by-step guide for the synthesis of this compound via each route.

Route 1: Condensation of Selenourea with Ethyl Propiolate

This classical approach involves the cyclocondensation of selenourea with an appropriate three-carbon electrophile, in this case, ethyl propiolate, to form the pyrimidine ring.

Experimental Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal (1.1 g, 48 mmol) in absolute ethanol (50 mL).

  • To this solution, selenourea (5.0 g, 41 mmol) is added, and the mixture is stirred until the selenourea dissolves.

  • Ethyl propiolate (4.0 g, 41 mmol) is then added dropwise to the reaction mixture.

  • The mixture is heated to reflux for 2 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with acetic acid to precipitate the crude product.

  • The crude this compound is collected by filtration, washed with water, and recrystallized from a minimal amount of hot water or ethanol to yield the pure product.

Route 2: Conversion from 2-Thiouracil

This two-step method involves the S-methylation of the more readily available 2-thiouracil, followed by displacement of the methylthio group with a selenium nucleophile.

Experimental Procedure:

Step 1: Synthesis of 2-(Methylthio)pyrimidin-4(3H)-one

  • In a flask, 2-thiouracil (5.0 g, 39 mmol) is dissolved in a solution of sodium hydroxide (1.6 g, 40 mmol) in water (50 mL).

  • Methyl iodide (5.5 g, 39 mmol) is added, and the mixture is stirred at room temperature for 2-3 hours.

  • The resulting precipitate, 2-(methylthio)pyrimidin-4(3H)-one, is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound

  • Sodium hydroselenide (NaHSe) is prepared in a separate flask by bubbling hydrogen selenide (B1212193) (H₂Se) gas through a solution of sodium ethoxide in ethanol. Caution: Hydrogen selenide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • The 2-(methylthio)pyrimidin-4(3H)-one (4.0 g, 28 mmol) from Step 1 is added to the freshly prepared sodium hydroselenide solution.

  • The reaction mixture is stirred at room temperature for 2-3 hours, during which the color may change.

  • The solvent is evaporated, and the residue is dissolved in water.

  • The solution is acidified with acetic acid to precipitate the crude this compound.

  • The product is collected by filtration, washed with water, and recrystallized to obtain pure this compound.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthetic routes.

G cluster_0 Route 1: Condensation of Selenourea cluster_1 Route 2: Conversion from 2-Thiouracil Selenourea Selenourea Cyclocondensation Cyclocondensation Selenourea->Cyclocondensation Ethyl propiolate Ethyl propiolate Ethyl propiolate->Cyclocondensation 2-Selenouracil_R1 This compound Cyclocondensation->2-Selenouracil_R1 2-Thiouracil 2-Thiouracil S-Methylation S-Methylation 2-Thiouracil->S-Methylation 2-(Methylthio) pyrimidin-4(3H)-one 2-(Methylthio) pyrimidin-4(3H)-one S-Methylation->2-(Methylthio) pyrimidin-4(3H)-one Nucleophilic Substitution Nucleophilic Substitution 2-(Methylthio) pyrimidin-4(3H)-one->Nucleophilic Substitution 2-Selenouracil_R2 This compound Nucleophilic Substitution->2-Selenouracil_R2

Caption: Synthetic pathways for this compound synthesis.

Conclusion

Both presented routes offer viable methods for the synthesis of this compound.

  • Route 1 (Condensation of Selenourea) is a more direct, one-pot synthesis. However, it may suffer from lower to moderate yields and requires the handling of potentially unstable selenourea.

  • Route 2 (Conversion from 2-Thiouracil) is a two-step process but may provide higher overall yields. This route starts from the more stable and commercially available 2-thiouracil. The main drawback is the necessity of preparing and handling highly toxic hydrogen selenide for the formation of sodium hydroselenide.

The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including available starting materials, scale of the synthesis, and safety considerations. For laboratories equipped to handle toxic gases, the conversion from 2-thiouracil may offer a higher yielding and more reproducible method. For smaller scale syntheses where simplicity is prioritized, the classical condensation of selenourea remains a valuable option. Further optimization of reaction conditions for both routes could potentially lead to improved efficiencies.

Safety Operating Guide

Personal protective equipment for handling 2-Selenouracil

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Selenouracil

This guide provides comprehensive safety protocols and logistical information for the handling and disposal of this compound, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these procedures is critical to minimize exposure and mitigate potential risks associated with this compound.

Hazard Identification and Risk Assessment:

This compound is a selenium-containing compound that is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Organoselenium compounds, in general, are recognized for their potential toxicity.[2] Proper handling and disposal are imperative to prevent harm to personnel and the environment.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards must be worn at all times in the laboratory.[2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves should be worn. It is recommended to use double gloving. Gloves must be inspected for tears or holes before each use.[2]
Body Protection Laboratory CoatA flame-resistant lab coat that is fully buttoned is required.[2]
Respiratory Protection RespiratorAn N95 or higher-rated respirator should be used when handling the powder form of the compound outside of a chemical fume hood to prevent inhalation.[2] For significant spill events, a self-contained breathing apparatus may be necessary.[3]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes are mandatory within the laboratory.[2]
Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure a chemical fume hood is operational before handling this compound.[3]

  • Verify that a safety shower and eye wash station are readily accessible.[3]

  • Prepare a designated and clearly labeled hazardous waste container for all materials that will come into contact with this compound.[2]

  • Have a spill kit readily available.

2. Handling:

  • All handling of this compound powder must be conducted within a certified chemical fume hood to avoid inhalation of dust.[3]

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the designated handling area.[1]

3. Post-Handling:

  • After handling, thoroughly wash hands and any exposed skin with soap and water.

  • Decontaminate all work surfaces and equipment used during the procedure.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[2]

  • Solid Waste: All contaminated solid materials, including gloves, weigh boats, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.[2]

  • Liquid Waste: All liquid waste containing this compound must be collected in a separate, labeled hazardous waste container.[2]

  • Disposal: Dispose of all waste through an approved hazardous waste disposal company, in accordance with local, state, and federal regulations. Do not dispose of any waste containing selenium down the drain.[1][2]

Visual Workflow for Safe Handling and Disposal

G Workflow for Safe Handling and Disposal of this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep1 Verify Fume Hood Operation prep2 Assemble Required PPE prep1->prep2 prep3 Prepare Labeled Waste Containers prep2->prep3 handle1 Weigh/Transfer this compound prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 post1 Decontaminate Work Area handle2->post1 disp1 Segregate Solid & Liquid Waste handle2->disp1 post2 Wash Hands Thoroughly post1->post2 finish finish post2->finish Procedure Complete disp2 Store in Labeled Containers disp1->disp2 disp3 Arrange for Hazardous Waste Pickup disp2->disp3 disp3->finish

Caption: This diagram outlines the procedural flow for safely handling and disposing of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Selenouracil
Reactant of Route 2
2-Selenouracil

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.